2-Chloro-1-ethoxy-4-nitrobenzene
Description
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Properties
IUPAC Name |
2-chloro-1-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLNEPUDOYKJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559189 | |
| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-71-0 | |
| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-1-ethoxy-4-nitrobenzene
This technical guide details the molecular structure, synthesis, and reactivity of 2-Chloro-1-ethoxy-4-nitrobenzene , a critical intermediate in the synthesis of substituted anilines for pharmaceutical and agrochemical applications.
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-Chloro-4-nitrophenetole ) is a trisubstituted benzene derivative characterized by the interplay of strong electron-withdrawing (nitro, chloro) and electron-donating (ethoxy) groups. It serves as a primary scaffold for the production of 3-chloro-4-ethoxyaniline (3-chloro-p-phenetidine), a key building block in the synthesis of azo dyes and tyrosine kinase inhibitors.
| Property | Data |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| CAS Registry Number | 5493-71-0 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 56–60 °C (typical for homologs) |
Molecular Architecture & Electronic Analysis
The reactivity of this molecule is dictated by the competing electronic effects of its three substituents.
Electronic Effects
-
Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It significantly deactivates the ring towards electrophilic attack but activates the ring (specifically the C1 position) for nucleophilic aromatic substitution (SₙAr).[1]
-
Ethoxy Group (-OEt at C1): A strong electron-donating group (EDG) by resonance (+M), which increases electron density at the ortho (C2, C6) and para (C4) positions. However, the C4 position is occupied by the nitro group, creating a "push-pull" electronic system that stabilizes the molecule but makes the C1-O bond susceptible to cleavage under harsh acidic conditions.
-
Chlorine Atom (-Cl at C2): Exhibits an electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). Its position ortho to the ethoxy group introduces steric strain, forcing the ethyl chain to adopt a specific conformation to minimize repulsion.
Structural Geometry
The nitro group typically lies coplanar with the benzene ring to maximize resonance delocalization. However, the ortho-chlorine atom can induce a slight twist in the ethoxy group's orientation, disrupting perfect planarity. This steric crowding at the C1-C2 interface is a critical factor in the regioselectivity of downstream substitution reactions.
Synthesis Pathways[3][4][5][6][7]
Two primary routes exist for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene. The Nucleophilic Aromatic Substitution (SₙAr) route is preferred for industrial scalability due to the availability of 1,2-dichloro-4-nitrobenzene.
Route A: SₙAr of 1,2-Dichloro-4-nitrobenzene (Industrial Standard)
This method exploits the regioselectivity of SₙAr. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the activating nitro group, while the chlorine at C2 is meta. Nucleophilic attack by ethoxide occurs exclusively at the activated C1 position.
-
Reagents: 1,2-Dichloro-4-nitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.
-
Mechanism: Addition-Elimination (Meisenheimer Complex).
-
Regioselectivity: >99% substitution at C1 (para to NO₂).
Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab Scale)
A classic Williamson ether synthesis. While effective, it requires the pre-synthesis of the phenol precursor.
-
Reagents: 2-Chloro-4-nitrophenol, Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone/DMF.
-
Mechanism: Sₙ2 attack of the phenoxide anion on the ethyl halide.
Synthesis Workflow Diagram
Figure 1: The SₙAr route (blue) is favored for regioselectivity, targeting the chlorine para to the nitro group.
Experimental Protocol: SₙAr Synthesis
Objective: Synthesize 2-Chloro-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene.
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 volumes) to generate Sodium Ethoxide in situ.
-
Addition: Cool the solution to 0–5 °C. Add 1,2-dichloro-4-nitrobenzene (1.0 eq) portion-wise to control the exotherm.
-
Reaction: Warm the mixture to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC for the disappearance of starting material.
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Pour the residue into ice-water (50 volumes).
-
The product will precipitate as a pale yellow solid.
-
Filter and wash with cold water to remove NaCl and excess base.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]
Reactivity Profile & Applications
The primary utility of 2-Chloro-1-ethoxy-4-nitrobenzene lies in its reduction to the corresponding aniline.
Reduction to 3-Chloro-4-ethoxyaniline
The nitro group is selectively reduced to an amine while preserving the chloro and ethoxy substituents. This aniline is a "masked" form of reactivity, often used in coupling reactions.
-
Method A (Catalytic Hydrogenation): H₂, Raney Ni or Pt/C, MeOH. Note: Dehalogenation is a risk; sulfided Pt/C is often used to prevent C-Cl cleavage.
-
Method B (Béchamp Reduction): Fe powder, HCl (cat), Ethanol/Water. This is the classic, robust method that avoids dehalogenation.
Downstream Applications
The resulting amine (3-Chloro-4-ethoxyaniline ) is a precursor for:
-
Pharmaceuticals: Intermediate for tyrosine kinase inhibitors (e.g., Lapatinib analogs) where the 3-chloro-4-alkoxy motif fits into hydrophobic pockets of enzymes.
-
Agrochemicals: Synthesis of urea-based herbicides.
-
Dyes: Coupling component for azo dyes, providing specific spectral shifts due to the chloro-alkoxy substitution pattern.
Spectroscopic Characterization
The following data is derived from high-fidelity analogs (e.g., 2-chloro-4-nitroanisole) and predicted shifts for the ethoxy group.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| H3 | 8.28 | Doublet (d) | J ≈ 2.5 Hz | Aromatic proton ortho to NO₂, ortho to Cl. Highly deshielded. |
| H5 | 8.17 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 Hz | Aromatic proton ortho to NO₂, meta to Cl. |
| H6 | 7.02 | Doublet (d) | J ≈ 9.0 Hz | Aromatic proton ortho to OEt. Shielded by resonance. |
| -OCH₂- | 4.18 | Quartet (q) | J ≈ 7.0 Hz | Methylene protons of the ethoxy group. |
| -CH₃ | 1.48 | Triplet (t) | J ≈ 7.0 Hz | Methyl protons of the ethoxy group. |
Infrared Spectroscopy (IR)
-
1520 cm⁻¹, 1340 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
-
1050 cm⁻¹: C-Cl stretch.
-
3100 cm⁻¹: C-H aromatic stretch.
References
-
PubChem. (2025).[4] 1-Chloro-2-ethoxy-4-nitrobenzene (Compound Summary). National Library of Medicine. [Link]
-
Chegg Chemistry. (2021). Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-nitrobenzene.[1][Link]
Sources
Technical Monograph: 2-Chloro-1-ethoxy-4-nitrobenzene
[1][2][3]
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS RN: 5493-71-0 ) is a specialized aromatic ether used primarily as an intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1][2][3][4] Structurally characterized by a phenetole core with chloro and nitro substituents, it serves as a critical electrophilic scaffold for nucleophilic aromatic substitution and a precursor for functionalized anilines via nitro-reduction. This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, synthetic protocols, and safety considerations.
Chemical Identity & Nomenclature[6][7]
The IUPAC name 2-Chloro-1-ethoxy-4-nitrobenzene is derived based on the priority rules for benzene derivatives. While "phenetole" (ethoxybenzene) is often used as a parent name in industrial contexts, IUPAC systematic naming treats the ethoxy group as a substituent.
-
Principal Functional Group: In the absence of high-priority groups like carboxylic acids or aldehydes, the benzene ring is the parent.
-
Substituent Priority: The substituents are Chloro (-Cl), Ethoxy (-OCH₂CH₃), and Nitro (-NO₂).
-
Numbering: The position 1 is assigned to the ethoxy group to minimize the locant set when combined with the chloro group at position 2 and nitro at position 4. This follows the alphabetical rule for lowest locants if ambiguity exists, but practically, the ether oxygen often dictates position 1 in this specific isomer family.
Synonyms:
Physicochemical Profile
The compound exhibits properties typical of nitro-halogenated aromatic ethers: low water solubility, high lipophilicity, and crystallinity.
| Property | Value / Description |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| CAS Registry Number | 5493-71-0 |
| Appearance | Pale yellow to brownish crystalline solid |
| LogP (Predicted) | ~3.17 (High Lipophilicity) |
| Topological Polar Surface Area (TPSA) | 55.05 Ų |
| H-Bond Donors / Acceptors | 0 / 3 |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); Insoluble in water.[1][2] |
Synthetic Methodologies
The most robust and field-proven synthesis involves the O-alkylation (Williamson Ether Synthesis) of the commercially available precursor, 2-chloro-4-nitrophenol. This route avoids the poor regioselectivity associated with direct chlorination of 4-nitrophenetole.
Reaction Pathway
The synthesis proceeds via the deprotonation of the phenol followed by nucleophilic attack on an ethylating agent (Ethyl Iodide or Diethyl Sulfate).
Figure 1: Synthetic pathway via O-alkylation of 2-chloro-4-nitrophenol.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene on a 10g scale.
Reagents:
-
2-Chloro-4-nitrophenol (10.0 g, 57.6 mmol)
-
Ethyl Iodide (10.8 g, 69.1 mmol, 1.2 eq) or Diethyl Sulfate
-
Potassium Carbonate (K₂CO₃), anhydrous (15.9 g, 115 mmol, 2.0 eq)
-
Acetone (100 mL) or DMF (50 mL) for higher rate
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-chloro-4-nitrophenol in Acetone (100 mL).
-
Deprotonation: Add anhydrous K₂CO₃ in a single portion. The suspension may turn bright yellow/orange due to phenolate formation. Stir at room temperature for 15 minutes.
-
Alkylation: Add Ethyl Iodide dropwise via a syringe or addition funnel.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Silica; Hexane:EtOAc 8:2). The starting phenol (more polar) should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KI).
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent.
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required.
Applications in Drug Development & Agrochemicals
2-Chloro-1-ethoxy-4-nitrobenzene serves as a "masked" aniline. The nitro group can be selectively reduced to an amino group, yielding 2-chloro-4-phenetidine , a scaffold found in various bioactive molecules.
Functional Group Transformations
-
Reduction (Bechamp or Catalytic Hydrogenation):
-
Reagents: Fe/HCl or H₂/Pd-C.
-
Product: 3-Chloro-4-ethoxyaniline.
-
Utility: Precursor for coupling with isocyanates (urea formation) or acid chlorides (amide formation) in drug discovery.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
The ethoxy group is relatively stable, but the nitro group activates the ring. However, the chlorine atom at position 2 is sterically hindered and less activated than if it were ortho/para to the nitro group without the electron-donating ethoxy group. Harsh conditions can displace the ethoxy group or the chlorine depending on the nucleophile.
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.48 (t, 3H): Methyl protons of the ethoxy group.
-
δ 4.18 (q, 2H): Methylene protons of the ethoxy group (deshielded by Oxygen).
-
δ 6.98 (d, 1H, J ≈ 9 Hz): Proton at position 6 (ortho to ethoxy, shielded relative to others).
-
δ 8.15 (dd, 1H, J ≈ 9, 2.5 Hz): Proton at position 5 (ortho to nitro).
-
δ 8.30 (d, 1H, J ≈ 2.5 Hz): Proton at position 3 (ortho to nitro and chloro; most deshielded).
-
-
IR Spectroscopy:
-
1520 & 1340 cm⁻¹: Strong N-O stretches (Nitro group).
-
1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 201 (100%) and 203 (33%) showing the characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl).
-
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitro compounds are known methemoglobinemia inducers.[6][7]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not release into drains; toxic to aquatic life with long-lasting effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway. PLoS ONE. (Contextual reference for nitro-aromatic degradation). Retrieved from [Link]
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene Datasheet. Retrieved from [Link]
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- 3. Bis(4-ethoxyphenyl)tellurium dichloride | CAS#:24727-21-7 | Chemsrc [chemsrc.com]
- 4. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 5. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Physicochemical Profiling & Technical Guide: 2-Chloro-1-ethoxy-4-nitrobenzene
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) is a specialized halogenated nitroaromatic intermediate critical to the synthesis of aniline-based pharmacophores.[1] Characterized by its specific substitution pattern—an ethoxy group para to a nitro group with an ortho-chlorine steric handle—it serves as a primary precursor for 3-chloro-4-ethoxyaniline . This aniline derivative is a recurring motif in tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics where the ethoxy group provides lipophilic pocket occupancy and the chlorine atom modulates metabolic stability and conformation.
This guide provides an autonomous technical analysis of the compound’s physicochemical properties, synthetic routes, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2][3]
The structural integrity of 2-Chloro-1-ethoxy-4-nitrobenzene relies on the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group, mediated by the steric bulk of the chlorine atom.
| Identifier | Details |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| Common Synonyms | 2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene (incorrect numbering but common in trade); 4-Nitro-2-chlorophenetole |
| CAS Registry Number | 5493-71-0 |
| Molecular Formula | C₈H₈ClNO₃ |
| SMILES | CCOC1=C(Cl)C=C([O-])C=C1 |
| InChI Key | QYTNTDMOSPPSMY-UHFFFAOYSA-N |
Structural Conformation
-
Steric Influence: The chlorine atom at position 2 creates steric strain with the ethoxy group at position 1. This forces the ethoxy side chain to adopt a specific dihedral angle relative to the benzene ring to minimize repulsion, often twisting it out of coplanarity.
-
Electronic Push-Pull: The molecule exhibits a strong "push-pull" electronic system. The ethoxy oxygen donates electron density (resonance) into the ring, while the para-nitro group strongly withdraws it. This polarization increases the dipole moment and enhances crystallinity compared to non-polarized analogs.
Physicochemical Properties (Core Data)
The following data aggregates experimental values and high-confidence predictive models essential for process handling and formulation.
| Property | Value / Range | Context & Implications |
| Molecular Weight | 201.61 g/mol | Suitable for fragment-based drug design. |
| Physical State | Solid (Crystalline) | Typically appears as pale yellow needles or powder. |
| Melting Point | ~50–60 °C (Predicted range) | Note:[2][3] Analogous methoxy compound melts at 94°C. The ethoxy chain adds flexibility, typically lowering the melting point. Requires cool storage to prevent caking. |
| Boiling Point | 286.6 ± 20.0 °C (760 mmHg) | High boiling point necessitates vacuum distillation for purification if not recrystallized. |
| Density | 1.366 ± 0.06 g/cm³ | Denser than water; will form the bottom layer during aqueous workups. |
| LogP (Octanol/Water) | 3.17 | Lipophilic. Poor water solubility. Soluble in DCM, Ethyl Acetate, and hot Ethanol. |
| pKa | N/A (Non-ionizable) | The molecule has no acidic protons. The conjugate acid of the nitro group is extremely strong (pKa < -10). |
| Flash Point | ~127 °C | Class IIIB Combustible Liquid (when molten). |
Synthetic Routes & Manufacturing
The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is driven by the principles of Nucleophilic Aromatic Substitution (SₙAr) . While alkylation of the phenol is possible, the industrial standard often utilizes the high reactivity of chloronitrobenzenes.
Route A: SₙAr of 3,4-Dichloronitrobenzene (Industrial Preferred)
This route exploits the regioselectivity directed by the nitro group. In 3,4-dichloronitrobenzene, the chlorine at position 4 (para to nitro) is significantly more electrophilic than the chlorine at position 3 (meta to nitro) due to resonance stabilization of the Meisenheimer complex.
-
Reagents: 3,4-Dichloronitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.
-
Conditions: Reflux (78°C) or slight pressure.
-
Regioselectivity: >95% substitution at C4 (becoming C1 in the product numbering).
Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab Scale)
Used when the phenol precursor is readily available or to avoid isomer separation issues.
-
Reagents: 2-Chloro-4-nitrophenol, Ethyl Bromide/Iodide, K₂CO₃.
-
Solvent: DMF or Acetone.
-
Mechanism: Sₙ2 attack of the phenoxide oxygen on the ethyl halide.
Figure 1: Comparison of SₙAr (Top) and O-Alkylation (Bottom) synthetic pathways.
Reactivity Profile & Downstream Applications
The primary utility of this compound lies in its reduction to the corresponding aniline. The chlorine atom is generally stable during mild nitro reduction but can be hydrodehalogenated (removed) under vigorous catalytic hydrogenation conditions (e.g., Pd/C with high pressure H₂).
Key Reaction: Nitro Reduction
The transformation to 3-chloro-4-ethoxyaniline is the critical step for drug development.
-
Method A (Chemical): Iron powder / NH₄Cl or SnCl₂ / HCl. Preserves the Ar-Cl bond perfectly.
-
Method B (Catalytic): H₂ + Platinum on Carbon (Pt/C) or Sulfided Platinum. (Avoid Pd/C unless poisoned to prevent dechlorination).
-
Application: The resulting aniline is a "privileged structure" in kinase inhibitors (e.g., EGFR, VEGFR inhibitors), where the 3-chloro-4-alkoxy substitution pattern fits into hydrophobic pockets of the enzyme ATP-binding site.
Figure 2: Reduction pathway to the pharmacologically active aniline intermediate.
Analytical Characterization
Validating the identity of 2-Chloro-1-ethoxy-4-nitrobenzene requires specific spectral confirmation.
¹H NMR (400 MHz, CDCl₃) Prediction
-
δ 8.28 (d, J=2.6 Hz, 1H): Proton at C3 (ortho to Cl, meta to NO₂). Most deshielded due to synergistic withdrawal by NO₂ and Cl.
-
δ 8.15 (dd, J=9.0, 2.6 Hz, 1H): Proton at C5 (ortho to NO₂, ortho to H6).
-
δ 6.98 (d, J=9.0 Hz, 1H): Proton at C6 (ortho to OEt). Shielded by the electron-donating ethoxy group.
-
δ 4.20 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).
-
δ 1.52 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).
IR Spectroscopy
-
1520 & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Strong, characteristic of Nitro).
-
1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
-
1050 cm⁻¹: Ar-Cl stretch.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. The compound is a solid but dust generation is a significant inhalation risk.
-
PPE: Nitrile gloves (double gloving recommended due to nitroaromatic permeability), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.
-
Spill Response: Do not dry sweep. Dampen with water to avoid dust, then sweep into a hazardous waste container for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene (Isomer/Analog Reference). Retrieved from [Link]
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene (CAS 5493-71-0) Product Data.[1] Retrieved from [Link]
-
Chegg Chemistry. Nucleophilic Aromatic Substitution Mechanisms: 3,4-Dichloronitrobenzene with Alkoxides. Retrieved from [Link][4][5][6][7][8][9][10]
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- 3. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
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- 10. chegg.com [chegg.com]
Technical Identification Guide: 2-Chloro-1-ethoxy-4-nitrobenzene
[1]
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0 ) is a halogenated aromatic ether primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical precursors.[1][2][3][4][5][6] Its structural integrity relies on the specific ortho-chloro substitution relative to the ethoxy group, which imparts unique electronic and steric properties compared to its non-chlorinated analog (4-nitrophenetole).
This guide provides a rigorous, self-validating framework for the identification and characterization of this compound. It moves beyond simple data listing to explain the why and how of valid analytical confirmation.
Chemical Identity & Physicochemical Profile[2][3][4][7][8][9][10][11][12]
Before commencing instrumental analysis, verify the fundamental physicochemical properties. These serve as the first line of defense against gross identification errors (e.g., mistaking a regioisomer).
| Property | Value / Description | Notes |
| CAS Number | 5493-71-0 | Primary identifier.[1][6] |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | Monoisotopic mass: ~201.02 Da. |
| Appearance | Crystalline Solid | Typically off-white to pale yellow. |
| Melting Point | Expected: 50–80 °C | Note: 4-Nitrophenetole melts at ~60°C. The ortho-chloro substituent may disrupt packing or increase density; experimental verification via DSC is required. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water. |
Origin & Synthetic Context
Understanding the synthesis is critical for predicting the impurity profile. This compound is classically synthesized via Williamson Ether Synthesis starting from 2-chloro-4-nitrophenol.
Mechanistic Insight: The phenolic hydroxyl group at position 1 is alkylated with an ethyl halide (EtBr or EtI) or diethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Key Impurity A: Unreacted 2-chloro-4-nitrophenol (Starting Material).
-
Key Impurity B: 2-Chloro-4-nitrophenetole isomers (if the starting material contained regioisomers like 4-chloro-2-nitrophenol).
Figure 1: Synthetic pathway and potential impurity origin. The presence of unreacted phenol is the primary quality risk.
Analytical Characterization Framework
The following protocols are designed to be self-validating. Do not rely on a single method; cross-reference MS data with NMR connectivity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation. The ortho-chloro substituent breaks the symmetry of the aromatic ring, creating a distinct splitting pattern.
Protocol: Dissolve ~10 mg in CDCl₃ or DMSO-d₆.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
Aromatic Region (3H):
-
H-3 (d, ~2.5 Hz): ~8.28 ppm. Reasoning: Located between -Cl and -NO₂. Deshielded by both electron-withdrawing groups. Appears as a doublet due to meta-coupling with H-5.
-
H-5 (dd, ~9.0, 2.5 Hz): ~8.17 ppm. Reasoning: Ortho to -NO₂, meta to -Cl. Shows large ortho-coupling to H-6 and small meta-coupling to H-3.
-
H-6 (d, ~9.0 Hz): ~7.00 ppm. Reasoning: Ortho to the electron-donating ethoxy group. Significantly shielded compared to H-3/H-5.
-
-
Aliphatic Region (5H):
-
-OCH₂- (q, ~7.0 Hz): ~4.15 ppm. Reasoning: Quartet due to adjacent methyl group. Downfield shift due to oxygen attachment.
-
-CH₃ (t, ~7.0 Hz): ~1.48 ppm. Reasoning: Triplet due to adjacent methylene.
-
¹³C NMR Key Signals:
-
C-O (Ethoxy): ~65 ppm.
-
C-Cl (Aromatic): ~123 ppm (Distinctive quaternary carbon).
-
C-NO₂ (Aromatic): ~142 ppm.
B. Mass Spectrometry (GC-MS / LC-MS)
MS confirms the molecular weight and the presence of chlorine via its isotopic signature.
Protocol:
-
Ionization: EI (70 eV) for GC-MS; ESI(+) for LC-MS.
-
Diagnostic Ions (EI):
-
Molecular Ion [M]⁺: m/z 201 and 203.
-
Isotope Pattern: The intensity ratio of m/z 201:203 must be roughly 3:1 . This validates the presence of one Chlorine atom.[7][8][9][10]
-
Fragment [M - C₂H₄]⁺: Loss of ethene (McLafferty-like rearrangement or simple cleavage) -> m/z 173/175.
-
Fragment [M - NO₂]⁺: Loss of nitro group -> m/z 155/157.
-
C. Infrared Spectroscopy (FT-IR)
Use IR primarily for fingerprinting and confirming the nitro/ether functionalities.
-
Nitro (-NO₂): Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
-
Ether (C-O-C): Strong stretch at ~1250–1260 cm⁻¹.
-
Aromatic C-H: >3000 cm⁻¹.
Purity Assessment (HPLC Method)
For quantitative analysis and purity determination, a Reverse Phase (RP-HPLC) method is required. The method below is robust for separating the neutral ether product from the acidic phenolic starting material.
Methodology: Isocratic RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | Standard stationary phase for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) + 0.1% Formic Acid | Acidic modifier suppresses ionization of residual phenols, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm and 300 nm | Nitro-aromatics absorb strongly at 254 nm. |
| Temperature | 30 °C | Ensures retention time reproducibility. |
| Retention Order | 1. 2-Chloro-4-nitrophenol (Polar)2.[4] Target Compound (Non-polar) | The ethoxy group significantly increases hydrophobicity (LogP ~3.2) vs. the phenol (LogP ~2.5).[4] |
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for confirming identity and purity.
Figure 2: Step-by-step analytical decision tree for sample validation.
Safety & Handling
-
Hazards: As a nitro-aromatic, assume potential toxicity and mutagenicity. Handle in a fume hood.
-
Storage: Store at room temperature (15–25 °C), protected from light.
-
Disposal: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene (Isomer Reference). Retrieved from [Link]
-
SpectraBase. NMR Data for Analogous Compound: 2-Chloro-4-nitroanisole (CAS 4920-79-0). (Used for shift prediction logic). Retrieved from [Link]
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene Suppliers and Physical Data.[3] Retrieved from [Link][3]
Sources
- 1. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Chloro-1-ethoxy-4-nitrobenzene | 5493-71-0 [chemicalbook.com]
- 6. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-nitrophenol, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]
- 10. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]
SMILES string for 2-Chloro-1-ethoxy-4-nitrobenzene
[2]
Cheminformatics & Physicochemical Profile
For drug development professionals, the physical properties derived from the structure are critical for assessing "drug-likeness" and bioavailability.[2]
Table 1: Computed Molecular Descriptors
| Property | Value | Significance in Drug Design |
| Molecular Weight | 201.61 g/mol | Fragment-sized; suitable for lead optimization.[2] |
| LogP (Octanol/Water) | ~3.17 | Moderate lipophilicity; good membrane permeability.[2] |
| TPSA | 55.05 Ų | < 140 Ų suggests high probability of oral bioavailability.[2] |
| H-Bond Donors | 0 | Lack of donors improves permeability.[2] |
| H-Bond Acceptors | 3 | Nitro group oxygens and Ether oxygen.[2] |
| Rotatable Bonds | 2 | Low flexibility (Ethoxy chain only), reducing entropic penalty upon binding.[2] |
| Lipinski Rule of 5 | Compliant | Meets all criteria for oral drug candidates.[2] |
Synthetic Pathway & Experimental Protocol
The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is a classic example of Nucleophilic Aromatic Substitution (S_NAr) logic, specifically a Williamson Ether Synthesis.[2] The presence of the electron-withdrawing nitro group para to the hydroxyl group (in the precursor) increases the acidity of the phenol, facilitating the alkylation.[2]
Retrosynthetic Logic
Reaction Scheme Visualization
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via O-alkylation.
Reagents:
-
2-Chloro-4-nitrophenol (1.0 eq)[2]
-
Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide][2]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[2] -
DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)[2]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-nitrophenol (e.g., 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. The suspension may change color (often yellow/orange) due to the formation of the phenoxide anion.[2] Stir at room temperature for 15 minutes.
-
Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, mild heating (50–60°C) is required due to lower reactivity.[2]
-
Reaction Monitoring: Stir the mixture at 60°C for 4–6 hours. Monitor consumption of the starting phenol via TLC (Hexane:Ethyl Acetate 4:1).[2] The product will have a higher
than the phenol.[2] -
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or oil.[2]
-
Extract with Ethyl Acetate (3 x 30 mL).[2]
-
Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.[2]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.
Validation (Expected NMR Signals):
References
-
LookChem. (n.d.).[1][2] 2-Chloro-1-ethoxy-4-nitrobenzene Properties and Suppliers. Retrieved from [Link]
-
PubChem. (2024).[2][4] Compound Summary: 1-Chloro-2-ethoxy-4-nitrobenzene (Isomer Analog).[2] National Library of Medicine.[2] Retrieved from [Link]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
SpectraBase. (2024).[2] NMR Data for 2-Chloro-4-nitroanisole (Methoxy Analog used for shift prediction). Wiley Science Solutions. Retrieved from [Link]
Technical Whitepaper: 2-Chloro-1-ethoxy-4-nitrobenzene
This technical guide details the chemical profile, synthesis, and application of 2-Chloro-1-ethoxy-4-nitrobenzene (CAS 5493-71-0), a critical aromatic scaffold in the synthesis of benzoylurea insecticides and emerging antimitotic agents.
Role: Intermediate for Halogenated Aniline Synthesis & Drug Discovery CAS: 5493-71-0 Synonyms: 2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene serves as a strategic "gateway" molecule in organic synthesis. Its primary utility lies in its reduction to 3-chloro-4-ethoxyaniline , a moiety that imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs) and agrochemicals.
Unlike simple nitrobenzenes, the presence of the ortho-chlorine and para-ethoxy group creates a unique steric and electronic environment. This substitution pattern is highly valued in Structure-Activity Relationship (SAR) studies for:
-
Agrochemicals: Benzoylurea chitin synthesis inhibitors (e.g., Lufenuron analogs).
-
Oncology: Tubulin polymerization inhibitors (Combretastatin A-4 mimics).
-
Immunology: Sphingosine-1-phosphate (S1P1) receptor agonists.
Chemical Identity & Physical Profile[1]
| Property | Specification |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 5493-71-0 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 56–60 °C |
| Boiling Point | ~283 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in water |
| Reactivity | Susceptible to reduction (-NO₂ → -NH₂); Electrophilic aromatic substitution |
Synthetic Pathways
Two primary routes exist for the synthesis of this compound. The choice depends on raw material availability and scale.
Method A: Nucleophilic Aromatic Substitution (Industrial Route)
This method utilizes 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) as the starting material. The nitro group activates the para-chlorine (position 4) towards nucleophilic attack, while the meta-chlorine (position 3) remains intact.
-
Mechanism: SNAr (Addition-Elimination)
-
Regioselectivity: >95% substitution at C4 due to para-activation by the nitro group.
Protocol:
-
Preparation: Dissolve 1.0 eq of 3,4-dichloronitrobenzene in absolute ethanol.
-
Nucleophile Generation: Separately, prepare a solution of sodium ethoxide (1.1 eq) by dissolving sodium metal in absolute ethanol.
-
Reaction: Add the ethoxide solution dropwise to the nitrobenzene solution at 0–5 °C to control the exotherm.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Concentrate ethanol, dilute with water, and filter the precipitated yellow solid. Recrystallize from ethanol/water.
Method B: Alkylation of Phenols (Lab Scale / High Purity)
This route starts with 2-chloro-4-nitrophenol , utilizing a Williamson ether synthesis. It avoids regioselectivity issues entirely.
Protocol:
-
Dissolution: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in DMF.
-
Deprotonation: Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.
-
Alkylation: Add Ethyl Bromide or Ethyl Iodide (1.2 eq) dropwise.
-
Heating: Heat to 60 °C for 4–6 hours.
-
Workup: Pour into ice water. The product precipitates as a solid.[1] Filter and wash with cold water.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the two synthesis routes and the critical downstream reduction to the aniline derivative.
Caption: Convergent synthesis pathways leading to the target nitrobenzene and its downstream divergence into pharmaceutical and agrochemical scaffolds.
Downstream Applications & Drug Development
The primary value of 2-chloro-1-ethoxy-4-nitrobenzene is its conversion to 3-chloro-4-ethoxyaniline (CAS 5211-02-9). This aniline is a "privileged structure" in medicinal chemistry.
A. Agrochemicals (Benzoylureas)
The 3-chloro-4-alkoxy motif is prevalent in benzoylurea insecticides, which function as chitin synthesis inhibitors.
-
Relevance: While Lufenuron typically contains a polyfluorinated ether, the ethoxy-analog is a critical reference standard and intermediate for next-generation analogs designed to modulate lipophilicity (LogP) and soil half-life.
-
Chemistry: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the urea bridge.
B. Oncology (Tubulin Inhibitors)
Research by Romagnoli et al. has identified the 3-chloro-4-ethoxyphenyl moiety as a potent pharmacophore in the design of Combretastatin A-4 (CA-4) analogues.
-
Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing vascular collapse in tumors.
-
Potency: Derivatives incorporating this specific chloro-ethoxy substitution pattern have shown IC₅₀ values in the nanomolar range against various cancer cell lines, often outperforming the natural product CA-4 in metabolic stability.
C. Immunology (S1P1 Agonists)
In the search for Multiple Sclerosis treatments, the 3-chloro-4-ethoxyphenyl group has been utilized in the "tail" region of Sphingosine-1-phosphate (S1P1) receptor agonists. The chloro group provides steric bulk that locks the conformation, while the ethoxy group engages in hydrophobic interactions within the receptor pocket.
Safety & Handling (HSE)
-
Hazards: Like most nitroaromatics, this compound is harmful if swallowed (Acute Tox. 4) and causes skin/eye irritation.
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the crude nitro product to dryness without DSC (Differential Scanning Calorimetry) testing.
-
Sensitization: The downstream aniline (3-chloro-4-ethoxyaniline) is a potential skin sensitizer and should be handled in a fume hood with nitrile gloves.
References
-
Sigma-Aldrich. 2-Chloro-1-ethoxy-4-nitrobenzene Product Data. Available at: (Verified via search).
-
ChemicalBook. 2-Chloro-1-ethoxy-4-nitrobenzene CAS 5493-71-0 Properties and Suppliers. Available at: .
-
Romagnoli, R., et al. (2017).[2] Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry. (Describes the use of the 3-chloro-4-ethoxyphenyl moiety in anticancer drugs).
-
PubChem. Compound Summary for CAS 5493-71-0. Available at: .
- Gavin Publishers.Preparation of 2-Aminophenols and 3-chloro-4-ethoxyaniline intermediates.
Sources
Discovery of 2-Chloro-1-ethoxy-4-nitrobenzene
Technical Whitepaper: Process Discovery & Optimization of 2-Chloro-1-ethoxy-4-nitrobenzene
Abstract
This technical guide details the structural identification, synthetic "discovery" (process optimization), and downstream application of 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0). Distinct from its structural isomer 1-(2-chloroethoxy)-4-nitrobenzene, this compound serves as a critical lipophilic scaffold in the synthesis of tyrosine kinase inhibitors and azo-based agrochemicals. This document provides a self-validating experimental protocol for its synthesis via O-alkylation, analyzes alternative nucleophilic aromatic substitution routes, and outlines its reduction to the versatile aniline intermediate.
Chemical Identity & Structural Significance
In medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. The 2-Chloro-1-ethoxy-4-nitrobenzene moiety represents a "privileged substructure." The ethoxy group at the C1 position increases LogP (lipophilicity), facilitating membrane permeability, while the chlorine atom at C2 provides steric bulk and electronic modulation (inductive withdrawal), often protecting the adjacent ether linkage from rapid metabolic O-dealkylation.
Critical Identity Check: Researchers must distinguish this compound from 1-(2-chloroethoxy)-4-nitrobenzene (CAS 3383-72-0). The target molecule described here possesses the chlorine atom directly on the aromatic ring, not on the ethyl chain.
| Property | Specification |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| Common Name | 3-Chloro-4-ethoxynitrobenzene (Numbering relative to nitro) |
| CAS Registry | 5493-71-0 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 56–60 °C |
Synthetic Discovery: Route Selection & Mechanism
The "discovery" of this molecule in an industrial context refers to the identification of the most robust, scalable synthetic pathway. Two primary routes exist: Nucleophilic Aromatic Substitution (SₙAr) and Phenolic O-Alkylation.
Route A: Nucleophilic Aromatic Substitution (SₙAr)
-
Precursor: 3,4-Dichloronitrobenzene.[1]
-
Reagent: Sodium Ethoxide (NaOEt).
-
Mechanism: The nitro group activates the ring. The ethoxide ion attacks the C4 position (para to nitro), displacing the chloride.
-
Drawback: While 3,4-dichloronitrobenzene is cheap, regioselectivity can be an issue (minor attack at C3), and the reaction requires strictly anhydrous conditions to prevent phenol formation.
Route B: Phenolic O-Alkylation (Recommended)
-
Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate.
-
Mechanism: Williamson Ether Synthesis.
-
Advantage: High regioselectivity.[4] The chlorine position is fixed in the starting material, eliminating isomer risks.
Visualizing the Reaction Logic (Graphviz):
Figure 1: Comparison of synthetic routes. Route B (Blue) is preferred for higher purity profiles required in pharmaceutical applications.
Detailed Experimental Protocol (Route B)
This protocol is designed to be self-validating . The color change of the reaction mixture and the distinct solubility profile of the product serve as in-process controls (IPCs).
Reagents:
-
2-Chloro-4-nitrophenol (1.0 eq)
-
Ethyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Dimethylformamide (DMF) or Acetone (Solvent)
Step-by-Step Methodology:
-
Activation (Deprotonation):
-
Charge a round-bottom flask with 2-Chloro-4-nitrophenol and DMF (5 mL/g).
-
Add K₂CO₃. Stir at room temperature for 30 minutes.
-
Observation: The yellow solution will turn a deeper orange/red, indicating the formation of the phenoxide anion. This color shift validates the deprotonation step.
-
-
Alkylation:
-
Cool the mixture to 0–5 °C (ice bath) to minimize volatility of ethyl bromide.
-
Add Ethyl Bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
IPC (TLC): Elute in Hexane:Ethyl Acetate (8:2). The starting phenol (polar, lower R_f) should disappear; the product (non-polar, higher R_f) will appear as a distinct UV-active spot.
-
-
Workup & Isolation:
-
Pour the reaction mixture into ice-cold water (10x volume).
-
Validation: The product is hydrophobic and will precipitate as a pale solid or oil. If it oils out, extraction with Ethyl Acetate is required.
-
Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.
-
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the O-alkylation of 2-chloro-4-nitrophenol.
Downstream Utility: Reduction to Aniline
The primary value of 2-Chloro-1-ethoxy-4-nitrobenzene lies in its reduction to 2-Chloro-4-ethoxyaniline , a key intermediate for:
-
Kinase Inhibitors: The aniline nitrogen serves as the nucleophile to attack quinazoline or pyrimidine cores (common in EGFR inhibitors).
-
Urea Derivatives: Reaction with isocyanates to form urea-based anti-inflammatory agents.
Reduction Protocol (Iron/Acetic Acid): While catalytic hydrogenation (H₂/Pd-C) is cleaner, the presence of the Chlorine atom poses a risk of hydrodehalogenation (stripping the Cl off the ring). Therefore, a chemical reduction using Iron powder in Acetic Acid is preferred to preserve the halogen.
-
Reaction: Nitroarene + Fe + AcOH → Aniline + Fe(OAc)₃
-
Conditions: Reflux in Ethanol/Water/AcOH for 2 hours.
References & Authority
-
Chemical Identity & Properties:
-
Synthetic Methodology (Alkylation):
-
Vogel, A. I.[4] (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
ResearchGate Discussion. "Optimization of Nitrobenzene Reduction." Insights on preserving halogen substituents during reduction. Retrieved from .
-
-
Nucleophilic Aromatic Substitution (Context):
-
Bunnett, J. F., & Zahler, R. E.[4] (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Foundational text on SₙAr regioselectivity).
-
-
Safety Data:
Sources
- 1. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 3. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. 2-Chloro-1-ethoxy-4-nitrobenzene | 5493-71-0 [chemicalbook.com]
- 6. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-1-ethoxy-4-nitrobenzene|lookchem [lookchem.com]
- 8. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
Executive Summary
This application note details the protocol for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-chloro-4-nitrophenetole, CAS: 5493-71-0) from 1,2-dichloro-4-nitrobenzene (3,4-dichloronitrobenzene).
The synthesis relies on a Nucleophilic Aromatic Substitution (
Mechanistic Insight & Regioselectivity
To achieve high yield, one must understand the electronic "battlefield" of the benzene ring.
The Directing Logic
In Electrophilic Aromatic Substitution (EAS), a nitro group is a meta-director. However, in Nucleophilic Aromatic Substitution (
-
Activation: The nitro group (
) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). -
Resonance Stabilization: A nucleophile attacking the position para to the nitro group creates a negative charge that can be delocalized directly onto the nitro group oxygens. This significantly lowers the activation energy for attack at C-1.
-
The "Meta" Dead End: Attack at C-2 (meta to nitro) places the negative charge on ring carbons but cannot delocalize it onto the nitro group. Therefore, the transition state for C-2 attack is much higher in energy.
Conclusion: The ethoxide ion (
Mechanism Diagram
The following diagram illustrates the stabilization difference between the two pathways.
Figure 1: Mechanistic pathway showing the preferential stabilization of the para-substituted Meisenheimer complex.
Material Selection & Safety
Reagents Table
| Reagent | CAS | Role | Eq. | Notes |
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | Substrate | 1.0 | Solid, mp ~40-43°C. Irritant.[1] |
| Sodium Ethoxide | 141-52-6 | Nucleophile | 1.1 | 21 wt% solution in EtOH preferred for ease of use. |
| Ethanol (Absolute) | 64-17-5 | Solvent | - | Anhydrous to prevent hydrolysis to phenol. |
| Water / Ice | 7732-18-5 | Quench | - | For precipitation of product. |
Safety Critical Control Points
-
Exotherm Risk: The addition of ethoxide to the nitro-compound can be exothermic. Control addition rate.
-
Azoxy Formation: Overheating in highly basic media can lead to reduction of the nitro group, forming azo/azoxy dimers (red/orange impurities). Do not exceed reflux temperatures for prolonged periods.
-
Toxicity: Dichloronitrobenzenes are skin sensitizers and potential methemoglobinemia agents. Handle in a fume hood with nitrile gloves.
Experimental Protocol
Scale: 50 mmol (approx. 9.6 g of substrate) Expected Yield: 85–92%
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and addition funnel.
-
Flush the system with nitrogen (optional but recommended to minimize oxidation byproducts).
-
Charge the flask with 1,2-dichloro-4-nitrobenzene (9.60 g, 50 mmol) and Absolute Ethanol (80 mL).
-
Stir until the solid is completely dissolved.
Step 2: Nucleophile Addition
-
Prepare or dispense Sodium Ethoxide solution (21 wt% in ethanol). You will need approx. 55 mmol (1.1 equivalents).
-
Calculation: 55 mmol NaOEt ≈ 3.74 g pure NaOEt. If using 21% solution: 3.74 g / 0.21 ≈ 17.8 g of solution (~20 mL).
-
-
Add the NaOEt solution dropwise via the addition funnel over 15–20 minutes at room temperature.
-
Observation: The solution may darken slightly (yellow to orange) due to the formation of the Meisenheimer complex.
-
Step 3: Reaction & Monitoring[2]
-
Heat the mixture to a gentle reflux (approx. 78–80°C internal temperature).
-
Maintain reflux for 2 to 3 hours .
-
In-Process Control (IPC): Monitor by TLC (Solvent: 80:20 Hexane/Ethyl Acetate).
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.5 (slightly more polar due to ether linkage).
-
Completion: Disappearance of the starting material spot.[2]
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 mL of ice-cold water containing 1-2 mL of 1M HCl (to neutralize excess base and prevent hydrolysis).
-
Pour the reaction mixture slowly into the stirred ice water.
-
The product, 2-Chloro-1-ethoxy-4-nitrobenzene , will precipitate as a pale yellow solid or a heavy oil that solidifies upon standing.
-
Stir for 30 minutes to ensure full granulation.
-
Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL).
Step 5: Purification (Recrystallization)
-
Transfer the crude solid to a clean flask.
-
Dissolve in a minimum amount of hot Ethanol (~95%).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 40°C for 4 hours.
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Analytical Validation
To ensure the protocol was successful, compare your isolated material against these specifications.
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 56–60°C (Lit.[3] range for ethoxy derivatives varies; verify experimentally) | Capillary MP |
| 1H NMR (CDCl3) | δ 1.49 (t, 3H, CH3), 4.18 (q, 2H, CH2), 7.0 (d, 1H, H-6), 8.15 (dd, 1H, H-5), 8.25 (d, 1H, H-3) | 400 MHz NMR |
| Regiochemistry | Doublet at ~7.0 ppm (H-6) indicates ortho-coupling to H-5, confirming C-1 substitution. | NMR Coupling Constants |
Troubleshooting Guide:
-
Low Yield: Ensure ethanol is anhydrous. Water competes with ethoxide, producing the phenol (2-chloro-4-nitrophenol), which is soluble in the basic quench water and lost during filtration.
-
Red Color: Indicates azo-coupling. Lower the reaction temperature or sparge with nitrogen more vigorously.
References
-
PubChem. (n.d.).[4] 1,2-Dichloro-4-nitrobenzene (CID 7443).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Regioselectivity rules).
-
LookChem. (n.d.). 2-Chloro-1-ethoxy-4-nitrobenzene Product Information. Retrieved January 28, 2026, from [Link]
Sources
Application Note: Precision Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via Regioselective
Executive Summary
This application note details the optimized protocol for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-chloro-4-nitrophenetole) from 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene). The method utilizes a nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity
The Challenge of Regiochemistry
The starting material, 3,4-dichloronitrobenzene, possesses two electrophilic sites (C1 and C2) bonded to chlorine atoms. In
-
Site C1 (Para): The chlorine at C1 is para to the nitro group. The nitro group stabilizes the anionic intermediate (Meisenheimer complex) via resonance (-M effect), effectively delocalizing the negative charge onto the oxygen atoms of the nitro group.
-
Site C2 (Meta): The chlorine at C2 is meta to the nitro group. It experiences only inductive electron withdrawal (-I) from the nitro group. It lacks the resonance stabilization required to significantly lower the activation energy for nucleophilic attack.
Conclusion: The ethoxide nucleophile (
Reaction Mechanism (Addition-Elimination)
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: Attack of
at C1 forms a resonance-stabilized Meisenheimer complex. -
Elimination: Restoration of aromaticity drives the expulsion of the chloride leaving group.[2][3]
Figure 1: Reaction pathway showing the transformation from substrate to product via the stabilized intermediate.
Critical Process Parameters (CPP)
Optimization of the following parameters is essential to minimize side reactions (e.g., hydrolysis to phenols or formation of azoxy byproducts).
| Parameter | Recommended Range | Rationale |
| Solvent | Absolute Ethanol | Ensures solubility and prevents hydrolysis (which occurs if water is present). |
| Base | Sodium Ethoxide (NaOEt) | Matches the solvent to prevent transesterification; stronger nucleophile than hydroxide. |
| Stoichiometry | 1.05 - 1.10 eq. (Base) | Slight excess ensures complete conversion; large excess promotes bis-substitution or side reactions. |
| Temperature | 40°C – 60°C | Controlled heating prevents "runaway" exotherms common in nitro-compound chemistry. |
| Reaction Time | 2 – 4 Hours | Sufficient for >98% conversion; prolonged heating increases impurity profile. |
Experimental Protocol
Reagents & Equipment
-
Substrate: 3,4-Dichloronitrobenzene (CAS: 99-54-7), >98% purity.
-
Nucleophile Source: Sodium Ethoxide (21 wt% solution in Ethanol) OR Sodium metal + Absolute Ethanol.
-
Solvent: Ethanol (Absolute, anhydrous).
-
Equipment: 3-neck round-bottom flask, reflux condenser, temperature probe, addition funnel, nitrogen atmosphere.
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
Option A (Commercial): Charge 21% NaOEt/EtOH solution into the addition funnel.
-
Option B (In-situ): Dissolve 1.05 eq of Sodium metal in absolute ethanol under
flow. Stir until evolution of gas ceases.
Step 2: Substrate Dissolution
-
Charge 3,4-Dichloronitrobenzene (1.0 eq) into the reactor.
-
Add Absolute Ethanol (5-10 volumes relative to substrate weight).
-
Stir until fully dissolved at ambient temperature (
).
Step 3: Controlled Addition (Exotherm Control)
-
Heat the substrate solution to
. -
Add the NaOEt solution dropwise over 30–60 minutes.
-
Critical: Monitor internal temperature. Do not exceed
during addition. The reaction is exothermic.
Step 4: Reaction & Monitoring
-
After addition, maintain temperature at
for 2–3 hours. -
IPC (In-Process Control): Monitor by TLC (Solvent: 80:20 Hexane/EtOAc) or HPLC. Look for the disappearance of the starting material peak.
Step 5: Quench & Isolation
-
Cool the reaction mixture to
. -
Pour the mixture into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Note: If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and evaporate.
Step 6: Purification
-
Recrystallize from hot Ethanol (or Ethanol/Water mix) to yield pale yellow needles.
-
Dry in a vacuum oven at
for 6 hours.
Figure 2: Operational workflow for the synthesis process.
Quality Control & Characterization
Confirm the identity of 2-Chloro-1-ethoxy-4-nitrobenzene using the following data points.
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Expected range
(Lit. values vary slightly based on purity). -
NMR (400 MHz,
):-
1.50 (t, 3H,
) -
4.20 (q, 2H,
) - 6.95 (d, 1H, Ar-H ortho to OEt)
- 8.15 (dd, 1H, Ar-H meta to OEt)
- 8.30 (d, 1H, Ar-H ortho to Cl/Nitro)
-
Note: The coupling constants (
) will confirm the 1,2,4-substitution pattern.
-
1.50 (t, 3H,
-
Purity (HPLC): Target >98.5% area.
Safety & Troubleshooting
Safety Hazards
-
Nitro Compounds: Potential explosion hazard if distilled to dryness or overheated. Do not exceed
. -
Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.
-
Exotherm: The substitution reaction releases heat. Add base slowly to prevent thermal runaway.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or hydrolysis. | Ensure Ethanol is anhydrous. Check NaOEt quality. Increase time slightly. |
| Red Coloration | Formation of azo/azoxy byproducts. | Reaction temperature too high or base concentration too local. Improve stirring and cooling. |
| Oiling Out | Product melting point depressed by impurities. | Use ice-cold water for quench. Seed with pure crystal if available. |
References
-
Regioselectivity in
Reactions:- Mechanism and Orientation in Nucleophilic Arom
-
Source:
-
Synthetic Methodology (Analogous Chloronitrobenzene Systems)
-
General
Kinetics & Solvent Effects:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 5. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Application Note: Regioselective Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via Nucleophilic Aromatic Substitution
Abstract
This application note details the optimized protocol for synthesizing 2-Chloro-1-ethoxy-4-nitrobenzene from 3,4-dichloronitrobenzene using sodium ethoxide (NaOEt) . The method relies on the principles of Nucleophilic Aromatic Substitution (SNAr), leveraging the electronic directing effects of the nitro group to achieve high regioselectivity. Critical focus is placed on moisture control to prevent hydrolytic side reactions and temperature regulation to minimize bis-ethoxylation. This guide is intended for process chemists and researchers requiring high-purity intermediates for agrochemical or pharmaceutical scaffolds.
Introduction & Mechanistic Insight
The Challenge of Regioselectivity
In the SNAr reaction of 3,4-dichloronitrobenzene, two electrophilic sites exist: the carbon atoms bonded to chlorine at positions 3 and 4 (relative to the nitro group). However, the nitro group (
-
C4 Position (Para to NO2): Highly activated. The negative charge in the intermediate can be delocalized onto the oxygen atoms of the nitro group.
-
C3 Position (Meta to NO2): Poorly activated. Resonance structures cannot delocalize the negative charge onto the nitro group.
Therefore, sodium ethoxide preferentially attacks C4, displacing the chlorine atom to yield 2-Chloro-1-ethoxy-4-nitrobenzene (Note: Numbering changes based on priority rules in the product, but the para-Cl is the one displaced).
Reaction Mechanism Visualization
Figure 1: SNAr pathway showing the preferential attack of the ethoxide nucleophile at the position para to the nitro group.
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3,4-Dichloronitrobenzene | 99-54-7 | >98% | Starting Material |
| Sodium Ethoxide | 141-52-6 | 21 wt% in EtOH | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | >99.5% (Anhydrous) | Solvent |
| Water | 7732-18-5 | Deionized | Quenching |
Equipment
-
Reactor: 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.
-
Agitation: Magnetic stirrer or overhead mechanical stirrer (preferred for scale >50g).
-
Atmosphere: Nitrogen or Argon line to maintain inert conditions.
-
Analysis: HPLC (C18 column) or TLC (Silica gel, 80:20 Hexane:EtOAc).
Experimental Protocol
Pre-Reaction Setup (Critical)
Safety Warning: Sodium ethoxide is highly caustic and moisture-sensitive. All glassware must be oven-dried. The reaction must be performed under an inert atmosphere.
Step-by-Step Synthesis
-
System Inertization:
-
Assemble the reactor and flush with Nitrogen for 15 minutes.
-
Maintain a slight positive pressure of Nitrogen throughout the reaction.
-
-
Reagent Charging:
-
Charge Ethanol (Absolute) (10 volumes relative to substrate) into the flask.
-
Add 3,4-Dichloronitrobenzene (1.0 equiv) and stir until fully dissolved.
-
Note: If using solid NaOEt, dissolve it in separate anhydrous ethanol first. If using 21% solution, proceed to the next step.
-
-
Nucleophile Addition:
-
Cool the solution to 0–5°C using an ice bath (exothermic addition).
-
Add Sodium Ethoxide solution (1.05 – 1.10 equiv) dropwise over 30 minutes.
-
Control Point: Do not allow temperature to exceed 10°C during addition to prevent local hot spots and impurity formation.
-
-
Reaction Phase:
-
Remove the ice bath.
-
Heat the mixture to Reflux (approx. 78°C) .
-
Stir at reflux for 3–5 hours .
-
Monitoring: Check reaction progress via TLC or HPLC every hour. The limiting reagent (3,4-DCNB) should be <1%.
-
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the mixture into Ice Water (10 volumes) with vigorous stirring. The product typically precipitates as a solid.
-
Alternative: If oil forms, extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Filter the precipitate and wash with cold water until the filtrate is neutral (pH 7).
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture (9:1).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Process Workflow & Logic
Figure 2: Operational workflow emphasizing temperature control points and decision gates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents | Ensure Ethanol is anhydrous; store NaOEt under N2. Water causes hydrolysis to phenols [1]. |
| Bis-Substitution | Excess NaOEt or High Temp | Strictly control stoichiometry (1.05 eq) and avoid superheating. |
| Dark Coloration | Oxidation of Ethoxide | Ensure inert atmosphere (N2 blanket) is maintained. |
| Isomer Impurity | Attack at meta-Cl | This is kinetically disfavored (>99:1 selectivity is typical), but ensure starting material purity. |
Safety & Handling (NaOEt)[2]
Sodium Ethoxide requires strict safety protocols [2, 3]:
-
Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Flammability: Highly flammable solid/liquid. Keep away from sparks and open flames. Ground all equipment to prevent static discharge.
-
Reactivity: Reacts violently with water to release heat and Ethanol.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
ChemicalBook. (2023). Sodium Ethoxide: Application and Preparation.[2][3][4][5]Link
-
Labogens. (2013).[3] Material Safety Data Sheet (MSDS) - Sodium Ethoxide.[3]Link
-
Chegg. (2021). Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene mechanism.[6]Link
Sources
- 1. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 2. nbinno.com [nbinno.com]
- 3. labogens.com [labogens.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 6. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]
2-Chloro-1-ethoxy-4-nitrobenzene as an intermediate in dye synthesis
Application Note: 2-Chloro-1-ethoxy-4-nitrobenzene as a Strategic Intermediate in Azo Dye Synthesis
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0), also known as 2-chloro-4-nitrophenetole, is a critical regiospecific building block in the synthesis of high-performance azo disperse dyes and pigments. Its structural value lies in the orthogonal reactivity of its functional groups: the nitro group serves as a latent amine for diazotization, while the ethoxy and chloro substituents modulate the spectral properties (bathochromic shift) and fastness of the final dye molecule.
This guide details the optimized synthesis of this intermediate from 3,4-dichloronitrobenzene, its reduction to 3-chloro-4-ethoxyaniline (CAS: 5211-02-9), and its subsequent application in diazo coupling.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| CAS Number | 5493-71-0 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 48–52 °C |
| Key Impurity | 1,2-Diethoxy-4-nitrobenzene (from over-reaction) |
| Solubility | Soluble in ethanol, toluene, DCM; Insoluble in water |
Synthesis Protocol: The "Ethoxylation-Reduction" Pathway
The synthesis is a two-stage process.[1][2][3] The first stage is a Nucleophilic Aromatic Substitution (
Stage 1: Regioselective Ethoxylation
Objective: Selective displacement of the chlorine atom at the para position relative to the nitro group.
-
Starting Material: 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene).
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: The nitro group activates the para-chlorine (position 4) significantly more than the meta-chlorine (position 3) due to resonance stabilization of the Meisenheimer complex.
Protocol:
-
Preparation: In a 3-neck reactor equipped with a reflux condenser and dropping funnel, charge Ethanol (anhydrous, 10 volumes) and 3,4-Dichloronitrobenzene (1.0 eq) .
-
Activation: Heat the solution to 40°C until fully dissolved.
-
Addition: Add a solution of Sodium Ethoxide (21% wt in ethanol, 1.05 eq) dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature between 40–50°C. Exceeding 60°C increases the risk of double substitution (displacing the ortho-chloro group).
-
-
Reaction: Reflux at 78°C for 4–6 hours. Monitor by HPLC/TLC until starting material < 0.5%.
-
Quench: Cool to 20°C. Pour the reaction mixture into Ice Water (20 volumes) with vigorous stirring. The product will precipitate.
-
Isolation: Filter the yellow solid, wash with cold water to neutral pH, and dry under vacuum at 40°C.
Stage 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without dehalogenating the chlorine substituent.
-
Target: 3-Chloro-4-ethoxyaniline (CAS: 5211-02-9).[4]
-
Method: Iron/Acid Reduction (Bechamp) is preferred over catalytic hydrogenation (Pd/C) to prevent hydrodechlorination.
Protocol:
-
Charge: Suspend Iron powder (3.0 eq, 325 mesh) in Water (5 volumes) and Ethanol (5 volumes) . Add catalytic Acetic Acid (0.1 eq) .
-
Activation: Heat to reflux (approx. 80°C) for 30 minutes to activate the iron surface.
-
Addition: Slowly add 2-Chloro-1-ethoxy-4-nitrobenzene (1.0 eq) portion-wise over 1 hour. The reaction is exothermic; maintain reflux.
-
Completion: Stir at reflux for 2–3 hours. The yellow suspension will turn dark grey/black (iron oxides).
-
Work-up: Adjust pH to 8–9 using Sodium Carbonate. Filter hot through Celite to remove iron sludge.
-
Crystallization: Cool the filtrate to 0–5°C. The amine product, 3-Chloro-4-ethoxyaniline , crystallizes as off-white needles.
Application in Dye Synthesis (Diazo Coupling)
The resulting amine, 3-Chloro-4-ethoxyaniline , acts as the Diazo Component . The electron-donating ethoxy group combined with the electron-withdrawing chlorine creates a "push-pull" electronic effect that is highly desirable for adjusting the color shade and improving light fastness in disperse dyes.
General Diazotization Protocol:
-
Dissolution: Dissolve 3-Chloro-4-ethoxyaniline (1.0 eq) in HCl (2.5 eq, 10% aq) . Cool to 0–5°C.
-
Diazotization: Add Sodium Nitrite (1.05 eq) solution dropwise, maintaining temperature < 5°C. Stir for 30 mins. Destroy excess nitrous acid with Sulfamic Acid.
-
Coupling: Slowly add the diazonium salt solution to a solution of the Coupler (e.g., N,N-Diethylaniline or 2-Naphthol) buffered at pH 4–5 (for amines) or pH 8–9 (for phenols).
-
Result: Formation of an azo dye (e.g., Disperse Red variants).
Process Visualization
Caption: Figure 1. Synthetic workflow from raw material to final azo dye, highlighting the critical intermediate 2-Chloro-1-ethoxy-4-nitrobenzene.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or hydrolysis. | Ensure anhydrous ethanol is used. Water competes with ethoxide, forming phenols. |
| Impurity: Bis-ethoxy | Temperature too high during addition. | Strictly control addition temp < 50°C. The second chlorine is less reactive but will react at high heat. |
| Dechlorination (Step 2) | Over-reduction (if using H₂/Pd). | Switch to Fe/AcOH (Bechamp) or use sulfided Pt/C catalyst to poison the catalyst against dehalogenation. |
| Tar formation (Step 3) | Diazo decomposition. | Maintain diazotization temp < 5°C. Ensure excess nitrite is quenched before coupling. |
References
-
Gavin Publishers. (2018). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Diazotisation Mechanisms and Protocols. Retrieved from [Link]
Sources
Applications of 2-Chloro-1-ethoxy-4-nitrobenzene in pharmaceutical synthesis
Application Note: High-Purity Synthesis and Application of 2-Chloro-1-ethoxy-4-nitrobenzene in Pharmaceutical Scaffolding
Executive Summary & Chemical Profile
2-Chloro-1-ethoxy-4-nitrobenzene is a critical electrophilic scaffold used in the synthesis of 3-Chloro-4-ethoxyaniline , a high-value pharmacophore found in diverse Active Pharmaceutical Ingredients (APIs). Its structural utility lies in the orthogonal reactivity of its three functional groups:
-
Nitro group (-NO₂): Serves as a masked amine, readily reduced to an aniline for amide/urea coupling.
-
Ethoxy group (-OEt): Provides lipophilic bulk and hydrogen bond acceptance, often modulating the bioavailability of the final drug molecule compared to methoxy or fluoro analogs.
-
Chlorine atom (-Cl): Offers steric influence and potential for further cross-coupling (e.g., Suzuki-Miyaura) or bioisosteric replacement.
This guide details the synthesis, purification, and downstream application of this compound, specifically focusing on its conversion into di-substituted urea derivatives , a common motif in kinase inhibitors (e.g., VEGFR/EGFR targets) and antiviral agents.
| Property | Specification |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| Common Name | 3-Chloro-4-ethoxynitrobenzene |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 48–52 °C |
| Key Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Utility & Pathway Design
The industrial relevance of this molecule is defined by a two-step "Make-and-Reduce" workflow. The initial Nucleophilic Aromatic Substitution (SₙAr) must be controlled to prevent bis-substitution, followed by a chemoselective reduction.
Mechanism of Action (SₙAr)
The synthesis exploits the activation of the C-Cl bond at the 4-position (relative to nitro) or 1-position (relative to ethoxy) of the precursor.
-
Precursor: 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene).
-
Regioselectivity: The nitro group activates the para-chlorine (position 4) and ortho-chlorine (position 3) towards nucleophilic attack. However, the position para to the nitro group is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex.
Visualized Pathway (DOT)
Caption: Step-wise transformation from dichloronitrobenzene precursor to bioactive aniline intermediate.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
Objective: Selective displacement of the 4-chloro group (para to nitro) while retaining the 3-chloro group.
Reagents:
-
3,4-Dichloronitrobenzene (1.0 eq)
-
Sodium Ethoxide (1.05 eq, 21% wt solution in ethanol)
-
Ethanol (anhydrous, 5 volumes)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round bottom flask with 3,4-Dichloronitrobenzene and Ethanol. Equip with a mechanical stirrer, internal thermometer, and addition funnel.
-
Temperature Control: Cool the solution to 0–5 °C using an ice/salt bath. Rationale: Low temperature maximizes regioselectivity and minimizes side reactions (e.g., bis-ethoxylation).
-
Addition: Dropwise add the Sodium Ethoxide solution over 60 minutes, maintaining internal temperature < 10 °C .
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
-
Endpoint: Disappearance of starting material (< 1%).
-
-
Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water (3x) to remove residual salts and NaOH.
-
Purification: Recrystallize from Ethanol/Water (9:1) if purity is < 98%.
-
Target Yield: 85–92%
-
Protocol B: Catalytic Hydrogenation to 3-Chloro-4-ethoxyaniline
Objective: Reduction of the nitro group without de-halogenation (loss of Chlorine).
Reagents:
-
2-Chloro-1-ethoxy-4-nitrobenzene (1.0 eq)
-
5% Platinum on Carbon (Pt/C) sulfided (0.5 wt% loading) Note: Sulfided catalyst prevents dechlorination.
-
Methanol or Ethyl Acetate (10 volumes)
-
Hydrogen Gas (H₂)
Step-by-Step Methodology:
-
Loading: In a high-pressure autoclave, dissolve the nitro intermediate in Methanol. Add the Pt/C catalyst carefully (keep wet to prevent ignition).
-
Purging: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂. Heat to 40 °C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
Monitoring: Reaction is typically complete in 2–4 hours. Monitor H₂ uptake; cessation indicates completion.
-
Workup: Filter the catalyst through a Celite pad (save catalyst for recovery). Concentrate the filtrate under reduced pressure.
-
Result: The product, 3-Chloro-4-ethoxyaniline, is obtained as an oil or low-melting solid which darkens upon air exposure (store under Argon).
Downstream Application: Urea Scaffold Synthesis
Context: This protocol mimics the synthesis of urea-based kinase inhibitors (e.g., analogs of Sorafenib or Lufenuron-type structures).
Reaction Logic: The aniline nitrogen is nucleophilic and attacks the electrophilic carbon of an isocyanate.
Table 1: Comparative Reaction Conditions for Urea Formation
| Parameter | Method A: Isocyanate Coupling | Method B: CDI Activation |
| Reagents | Aniline + Aryl Isocyanate | Aniline + Carboxylic Acid + CDI |
| Atom Economy | 100% (No byproducts) | Lower (CO₂ + Imidazole byproduct) |
| Reaction Time | 1–2 Hours | 12–24 Hours |
| Purification | Filtration (Product precipitates) | Column Chromatography often required |
| Suitability | Recommended for High Purity | Used when Isocyanate is unstable |
Workflow Diagram (Workup Logic):
Caption: Purification workflow for the urea derivative, prioritizing precipitation for scalability.
Process Safety & Handling
-
Nitroaromatics: 2-Chloro-1-ethoxy-4-nitrobenzene is potentially energetic. Avoid heating dry solids above 100 °C. Differential Scanning Calorimetry (DSC) should be run before scaling up >100g.
-
Hydrogenation: H₂ gas is flammable/explosive. Ensure autoclave grounding and leak testing.
-
Skin Sensitization: Chlorinated anilines are known skin sensitizers and potential methemoglobinemia agents. Use nitrile gloves and work in a fume hood.
References
-
BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. (Analogous chemistry for ethoxy-derivative).
-
PubChem. (n.d.).[3][4] 2-Chloro-1-ethoxy-4-nitrobenzene Compound Summary. National Library of Medicine.[3]
-
Matrix Scientific. (n.d.). 3-Chloro-N-(4-ethoxyphenyl)propanamide and related intermediates.
-
Google Patents. (2002). US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses. (Cites use of 2-chloro-1-ethoxy-4-nitrobenzene).[5]
-
Gavin Publishers. (2018). Preparation of 2-Aminophenols and 3-chloro-4-ethoxyaniline derivatives.
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation [gavinpublishers.com]
- 3. Ethyl chloro((4-methoxyphenyl)hydrazono)acetate | C11H13ClN2O3 | CID 56832305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]
Application Note: High-Fidelity Nitration of 1-Chloro-2-ethoxybenzene
Abstract & Scope
This application note details a precision protocol for the mono-nitration of 1-chloro-2-ethoxybenzene (2-chlorophenetole). Unlike standard benzene nitrations, this substrate contains conflicting directing groups: a strongly activating ethoxy group (-OEt) and a deactivating but ortho/para-directing chlorine atom (-Cl).
This guide addresses the critical challenge of regioselectivity . By leveraging the dominant electronic influence of the ethoxy group, this protocol maximizes the yield of the 5-nitro isomer (1-chloro-2-ethoxy-5-nitrobenzene) while suppressing the formation of the 4-nitro isomer and dinitrated byproducts. The methodology utilizes a controlled nitric acid/acetic acid system to mitigate oxidative cleavage of the ether linkage, a common failure mode in aggressive mixed-acid nitrations.
Mechanistic Insight & Regiochemistry
To optimize this reaction, one must understand the electronic battleground of the substrate.
-
1-Ethoxy Group (-OEt): Strong activator, directs ortho/para.
-
2-Chloro Group (-Cl): Weak deactivator, directs ortho/para.
The Dominant Effect: The resonance donation from the oxygen lone pair is significantly stronger than the inductive withdrawal of the chlorine. Therefore, the incoming nitronium ion (
-
Position 3 (Ortho to OEt): Sterically hindered by the ethoxy ethyl chain and the vicinal chlorine. (Trace product).
-
Position 4 (Para to Cl): Activated by Cl, but meta to the strong OEt activator. (Minor product).
-
Position 5 (Para to OEt): Strongly activated by OEt resonance; meta to Cl (which is less deactivating at the meta position). (Major Product) .
-
Position 6 (Ortho to Cl): Sterically crowded.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the resonance stabilization favoring the 5-nitro isomer.
Figure 1: Mechanistic pathway showing the kinetic preference for Position 5 due to oxygen lone-pair resonance stabilization.
Safety Assessment (Critical)
Nitration of ethers carries specific risks distinguishable from standard aromatic nitrations.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Runaway | Nitration is highly exothermic ( | Strict temperature control (<10°C) during addition. |
| Oxidative Cleavage | The ethoxy group can be oxidized by concentrated | Use Acetic Acid (AcOH) as a solvent to dilute |
| Polynitration | Dinitrated electron-rich rings are shock-sensitive explosives. | Limit |
| Toxicity | Chloronitro compounds are potent skin irritants and methemoglobinemia agents.[1] | Double-gloving (Nitrile/Laminate) and full fume hood containment. |
Experimental Protocol
Target Scale: 10.0 g (Substrate) Method: Acetic Acid Moderated Nitration (High Selectivity)
Materials
-
Substrate: 1-Chloro-2-ethoxybenzene (2-Chlorophenetole) [CAS: 614-72-2], 10.0 g (63.8 mmol).
-
Solvent: Glacial Acetic Acid (AcOH), 50 mL.
-
Reagent: Nitric Acid (70%, d=1.41), 4.3 mL (~67 mmol, 1.05 eq).
-
Quench: Ice/Water mixture (200 mL).
Step-by-Step Procedure
Phase 1: Preparation & Solubilization
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Charge the flask with 10.0 g of 1-chloro-2-ethoxybenzene .
-
Add 30 mL of Glacial Acetic Acid . Stir until a homogeneous solution is formed.
-
Cool the mixture to 0–5°C using an ice/salt bath.
Phase 2: Controlled Nitration
-
Prepare the nitrating solution: In a separate beaker, mix 4.3 mL of 70% Nitric Acid with 20 mL of Glacial Acetic Acid . Pre-mixing prevents localized hot spots.
-
Transfer the acid mixture to the addition funnel.
-
Critical Step: Add the acid mixture dropwise over 30 minutes .
-
Constraint: Maintain internal temperature < 10°C .
-
Observation: Solution will darken from clear to yellow/orange.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (20–25°C) over 2 hours.
Phase 3: Quench & Isolation
-
Pour the reaction mixture slowly into 200 mL of stirred ice water . The product typically precipitates as a solid or heavy oil.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with:
-
Water (
mL) to remove bulk acid. -
Saturated
( mL) to neutralize residual acetic/nitric acid. Caution: CO2 evolution. -
Brine (
mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Process Workflow Diagram
Figure 2: Operational workflow for the nitration and isolation of 1-chloro-2-ethoxy-5-nitrobenzene.
Purification & Analysis
The crude material often contains the 4-nitro isomer (minor) and unreacted starting material.
Recrystallization Protocol:
-
Dissolve the crude solid in minimal boiling Ethanol (95%) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
The 5-nitro isomer (Target) is typically less soluble and higher melting than the 4-nitro isomer.
-
Filter the pale yellow needles and wash with cold ethanol.
Analytical Expectations:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: ~85–88°C (Lit. varies for substituted analogues, verify with standard).
-
1H NMR (CDCl3, 400 MHz):
-
1.50 (t, 3H,
) -
4.20 (q, 2H,
) - 6.95 (d, 1H, Ar-H, ortho to OEt)
- 7.75 (d, 1H, Ar-H, ortho to Cl)
- 7.85 (dd, 1H, Ar-H, meta to both)
-
Note: The coupling constants will distinguish the 1,2,5-substitution pattern.
-
1.50 (t, 3H,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark Red/Black Mixture | Oxidation of the ether; Temp too high. | Discard. Repeat with stricter temp control (<5°C) and slower addition. |
| Oiling Out | Product melting point depressed by impurities. | Seed the oil with a pure crystal if available, or use a Methanol/Water solvent system for recrystallization. |
| Low Yield | Incomplete reaction (Stopped too early). | Check TLC (20% EtOAc/Hexane). If SM remains, add 0.1 eq |
References
-
PubChem. (n.d.).[2] 1-Chloro-2-ethoxybenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Olah, G. A., et al. (1978). Nitration of Aromatics. In Nitration: Methods and Mechanisms. (General reference for mixed acid vs.
-
Carl Roth. (2023). Safety Data Sheet: 2-Chlorophenol (Analogue Safety Data). Retrieved October 26, 2023, from [Link]
-
Org. Synth. (1928). Nitration of substituted benzenes. Organic Syntheses, Coll. Vol. 1, p.372. (Foundational protocols for anisole/phenetole nitration). [Link]
Sources
Application Note: Strategic Utilization of 2-Chloro-1-ethoxy-4-nitrobenzene in Medicinal Chemistry
Introduction: The Scaffold Advantage
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) represents a high-value "trisubstituted" benzene scaffold, uniquely positioned for divergent synthesis in drug discovery.[1] Its utility stems from the orthogonal reactivity of its three functional handles:
-
Nitro Group (
): A latent amine precursor that activates the ring for specific transformations before being reduced to an aniline.[1] -
Chlorine Atom (
): Positioned ortho to the ethoxy group, this aryl chloride serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.[1] -
Ethoxy Group (
): A stable electron-donating group that modulates the lipophilicity (LogP ~3.[1]17) and electronic properties of the ring, often serving as a bioisostere for methoxy or other alkoxy ethers in active pharmaceutical ingredients (APIs).
This guide details the protocols for transforming this building block into high-value intermediates, specifically focusing on chemoselective reduction and cross-coupling strategies .
Chemical Profile & Reactivity Landscape[1][2]
| Property | Specification |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| Molecular Formula | |
| Molecular Weight | 201.61 g/mol |
| Physical State | Pale yellow solid / Crystalline powder |
| Melting Point | 46–47 °C (Lit.) |
| Electronic Character | Deactivated by |
| Key Risk | Dechlorination during nitro-reduction if improper catalysts (e.g., Pd/C) are used.[1] |
Reactivity Logic
The primary challenge in utilizing this scaffold is the chemoselectivity required during the reduction of the nitro group. Standard catalytic hydrogenation (
Core Protocol A: Chemoselective Reduction (Nitro Amine)
Objective: Synthesize 3-chloro-4-ethoxyaniline without dechlorinating the scaffold. This aniline is a critical precursor for urea-based kinase inhibitors and amide-linked bioactive molecules.[1]
Mechanism
The Bechamp reduction utilizes iron powder in acidic media.[1] The electron transfer mechanism reduces the nitro group stepwise (
Materials
-
2-Chloro-1-ethoxy-4-nitrobenzene (10.0 mmol, 2.02 g)[1]
-
Iron powder (325 mesh, reduced, 5.0 equiv, 2.8 g)
-
Ammonium Chloride (
, 0.5 equiv) or Acetic Acid (glacial)[1] -
Solvent: Ethanol/Water (4:1 v/v)[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2-chloro-1-ethoxy-4-nitrobenzene (2.02 g) in 40 mL of Ethanol/Water (4:1).
-
Activation: Add Ammonium Chloride (0.27 g) and Iron powder (2.8 g) to the mixture.
-
Note:
is preferred over strong acids to minimize waste and prevent hydrolysis of the ethoxy ether.[1]
-
-
Reflux: Heat the reaction mixture to a vigorous reflux (
) with rapid stirring. The reaction typically completes within 2–4 hours.[1] -
Work-up:
-
Extraction: Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (
).-
Wash combined organics with Brine, dry over anhydrous
, and concentrate.[1]
-
-
Purification: The crude aniline is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, 0
30% EtOAc in Hexanes).[1]
Expected Yield: 85–95% Product: 3-Chloro-4-ethoxyaniline (Off-white solid).[1]
Core Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
Objective: Functionalize the C-Cl position. Note: While the nitro group deactivates the ring for Electrophilic Aromatic Substitution, it actually facilitates Oxidative Addition of Pd(0) into the C-Cl bond compared to the electron-rich aniline. Therefore, perform coupling BEFORE reduction if the target is a biaryl system.
Materials
-
2-Chloro-1-ethoxy-4-nitrobenzene (1.0 mmol)[1]
-
Aryl Boronic Acid (
)[1] -
Catalyst:
(5 mol%) + SPhos (10 mol%)[1]-
Rationale: SPhos is a bulky, electron-rich ligand essential for activating deactivated or sterically hindered aryl chlorides.[1]
-
-
Base:
(2.0 equiv)[1] -
Solvent: Toluene/Water (10:1)[1]
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (
). -
Loading: Add 2-chloro-1-ethoxy-4-nitrobenzene (202 mg, 1 mmol), Aryl Boronic Acid (1.2 mmol),
(11 mg), SPhos (41 mg), and (425 mg). -
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the tube.
-
Reaction: Heat to
for 12–18 hours. -
Work-up: Cool, dilute with EtOAc, wash with water, and purify via column chromatography.
Visualization: Reactivity & Workflow
The following diagram illustrates the divergent synthesis pathways available from this building block.
Figure 1: Divergent synthetic pathways.[1] Protocol A yields the aniline retaining the chloro-handle. Protocol B utilizes the chloro-handle for biaryl synthesis prior to reduction.[1]
References
-
PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Common Organic Chemistry. Nitro Reduction: Iron (Fe) Conditions.[1][3] (Standard protocols for Bechamp reduction). Available at: [Link]
-
ResearchGate. Synthesis and Crystal Structure of Chlorinated Nitroaromatics. (Context on synthesis and stability of similar chloro-nitro scaffolds). Available at: [Link]
Sources
Williamson ether synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
Application Note: Optimized Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
Strategic Abstract
This guide details the optimized protocol for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 3383-56-8) via Williamson ether synthesis. This molecule serves as a critical intermediate in the development of agrochemicals (protoporphyrinogen oxidase inhibitors) and aniline-based pharmaceutical scaffolds.
While the Williamson ether synthesis is a fundamental transformation, the specific electronic environment of the 2-chloro-4-nitrophenol substrate requires tailored conditions to suppress side reactions and maximize yield. The presence of the electron-withdrawing nitro group significantly increases the acidity of the phenolic proton (
Retrosynthetic & Strategic Analysis
The synthesis is designed around a nucleophilic aromatic substitution on an alkyl halide (
Reaction Scheme:
Critical Reagent Selection
| Component | Selection | Rationale |
| Substrate | 2-Chloro-4-nitrophenol | The electron-withdrawing |
| Base | Potassium Carbonate ( | Unlike Sodium Hydride ( |
| Electrophile | Ethyl Bromide ( | Preferred over Ethyl Iodide for cost-efficiency in scale-up, though |
| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent is mandatory . It solvates the cation ( |
Mechanistic Pathway
The reaction proceeds via a classic
Figure 1: Mechanistic flow of the base-mediated O-alkylation.
Experimental Protocol
Safety Warning: 2-Chloro-4-nitrophenol is toxic and an irritant. Ethyl bromide is a volatile alkylating agent (potential carcinogen). Work must be performed in a fume hood.
Materials:
-
2-Chloro-4-nitrophenol (10.0 mmol, 1.73 g)
-
Ethyl Bromide (15.0 mmol, 1.12 mL) – Excess used to drive kinetics.
-
Potassium Carbonate (anhydrous, 20.0 mmol, 2.76 g)
-
DMF (anhydrous, 15 mL)
Step-by-Step Procedure:
-
Phenoxide Generation:
-
To a dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-Chloro-4-nitrophenol (1.73 g) and Potassium Carbonate (2.76 g).
-
Add DMF (15 mL).
-
Stir at Room Temperature (RT) for 15–20 minutes. The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion.
-
-
Alkylation:
-
Add Ethyl Bromide (1.12 mL) dropwise via syringe.
-
Equip the flask with a reflux condenser.[4]
-
Heat the reaction mixture to 60°C in an oil bath. Note: Do not exceed 80°C to prevent ethyl bromide volatilization (b.p. 38°C) before reaction, unless using a sealed tube.
-
-
Monitoring:
-
Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Endpoint: Disappearance of the starting phenol spot (lower
) and appearance of the less polar ether product (higher ). Typical reaction time: 2–4 hours.
-
-
Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture into Ice Water (100 mL). The product usually precipitates as a solid due to low water solubility.
-
If solid forms: Filter the precipitate, wash copiously with water to remove DMF and carbonate salts.
-
If oil forms:[4] Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL) to remove residual DMF. Dry over , filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in minimum hot Ethanol. Cool slowly to 4°C.
-
Yield: Expected yield is 85–92%.
-
Characterization & Validation
To validate the synthesis, compare the spectral data against the expected values derived from the methoxy-analog and standard increments.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | Absence of broad band at 3200–3500 | Confirms consumption of Phenolic -OH. |
| IR Spectroscopy | Strong bands at 1520 & 1340 | Characteristic |
| 1H NMR (CDCl3) | Methyl group of the new ethyl ether (Triplet). | |
| 1H NMR (CDCl3) | Methylene ( | |
| 1H NMR (CDCl3) | Aromatic proton ortho to Ethoxy group (shielded). |
Self-Validation Check:
-
Did the reaction turn yellow initially? Yes (Phenoxide formation).
-
Did the yellow color fade upon workup? Yes (Removal of nitrophenoxide anion).
-
Is the product soluble in dilute NaOH?No. (If yes, starting material remains).
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic issues.
Common Issue: Reaction stalls. Fix: Add 10 mol% Potassium Iodide (KI). This converts EtBr to EtI in situ, which is a superior electrophile (Finkelstein reaction logic).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Williamson Ether protocols).
-
PubChem. 2-Chloro-1-ethoxy-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]
Sources
Application Note: Strategic Utilization of 2-Chloro-1-ethoxy-4-nitrobenzene in Agrochemical Synthesis
The following is a comprehensive Application Note and Protocol Guide regarding the role of 2-Chloro-1-ethoxy-4-nitrobenzene in agrochemical production.
Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS 5493-71-0), also known as 2-chloro-4-nitrophenetole , serves as a critical high-purity intermediate in the synthesis of substituted aniline derivatives. Its primary utility lies in its reduction to 3-chloro-4-ethoxyaniline (CAS 5211-02-9), a versatile building block for two major classes of crop protection agents: Benzoylurea Insecticides (chitin synthesis inhibitors) and Phenylurea Herbicides (photosystem II inhibitors).
This guide details the chemical properties, synthetic pathways, and validated protocols for handling and converting this intermediate, ensuring high yield and purity while mitigating the risks of side reactions such as hydrodehalogenation.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| CAS Number | 5493-71-0 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Pale yellow to crystalline solid |
| Melting Point | 56–60 °C |
| Solubility | Soluble in acetone, ethanol, ethyl acetate; Insoluble in water |
| Key Functionality | Nitro group (reducible), Chlorine (steric/electronic modulator), Ethoxy (lipophilic handle) |
Synthetic Utility & Mechanism[10]
The value of 2-Chloro-1-ethoxy-4-nitrobenzene lies in its structural substitution pattern. The chlorine atom at the ortho position to the ethoxy group provides steric protection and metabolic stability in the final agrochemical, while the ethoxy group enhances lipophilicity, facilitating penetration through insect cuticles or plant leaf surfaces.
Core Transformation Pathway
The industrial workflow typically involves two stages:
-
Precursor Synthesis: Ethylation of 2-chloro-4-nitrophenol.
-
Activation (Reduction): Selective reduction of the nitro group to an amine, yielding 3-chloro-4-ethoxyaniline .
-
Coupling: Reaction with isocyanates or acyl chlorides to form the active ingredient (AI).
Figure 1: Synthetic roadmap from precursor to active agrochemical classes.
Application Note: Synthesis of the Intermediate
If 2-Chloro-1-ethoxy-4-nitrobenzene is not purchased commercially, it is synthesized via Williamson Ether Synthesis .
Critical Process Parameters (CPPs)
-
Solvent Choice: DMF or Acetonitrile is preferred over acetone to increase reaction rate due to higher boiling points.
-
Base: Anhydrous Potassium Carbonate (
) is standard. -
Temperature Control: Maintain 70–80°C. Exceeding 90°C may cause hydrolysis of the ethyl halide or ether cleavage.
Validation Check: Monitor the disappearance of the phenolic -OH peak via HPLC or TLC. The product should be non-acidic and insoluble in aqueous NaOH.
Protocol: Selective Reduction to 3-Chloro-4-ethoxyaniline
This is the most critical step. The objective is to reduce the nitro group (
Challenge: Catalytic hydrogenation with Palladium (
Method A: Iron-Mediated Reduction (High Selectivity)
Recommended for batch production where selectivity is paramount.
Reagents
-
2-Chloro-1-ethoxy-4-nitrobenzene (1.0 equiv)
-
Iron powder (3.0 - 4.0 equiv, fine mesh)
-
Acetic Acid (5% v/v in water or Ethanol/Water mix)
-
Ethyl Acetate (for extraction)[1]
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging: Add 2-Chloro-1-ethoxy-4-nitrobenzene dissolved in Ethanol (or Methanol).
-
Activation: Add the Iron powder.
-
Initiation: Slowly add the dilute Acetic Acid solution dropwise while stirring.
-
Note: The reaction is exothermic. Maintain temperature between 60–70°C.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The starting material spot (yellow) should disappear, replaced by a fluorescent amine spot.
-
-
Workup:
-
Cool to room temperature.[2]
-
Basify with Sodium Carbonate (
) to pH 9–10 to precipitate iron salts. -
Filter through a Celite pad to remove iron sludge.
-
Extract the filtrate with Ethyl Acetate (3x).
-
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo.-
Yield Expectation: 85–92%.
-
Purity: >98% by HPLC.
-
Method B: Catalytic Hydrogenation (Clean Tech)
Recommended for facilities with high-pressure hydrogenation capabilities.
-
Catalyst: Platinum on Carbon (
) or sulfided Platinum (to poison the catalyst against dehalogenation). Avoid standard Pd/C. -
Pressure: 5–10 bar
. -
Solvent: Methanol.[1]
-
Additive: Morpholine or Thiourea (trace) can further inhibit dehalogenation.
Downstream Application: Synthesis of Benzoylurea Insecticides
The amine produced (3-chloro-4-ethoxyaniline) is commonly reacted with 2,6-difluorobenzoyl isocyanate to form benzoylurea chitin inhibitors (analogous to Chlorfluazuron or Diflubenzuron).
Protocol: Urea Coupling
-
Preparation of Isocyanate: (Often generated in situ) React 2,6-difluorobenzamide with oxalyl chloride.
-
Coupling:
-
Dissolve 3-chloro-4-ethoxyaniline in dry Toluene or Dichloromethane.
-
Cool to 0–5°C.
-
Add 2,6-difluorobenzoyl isocyanate dropwise.
-
Stir at room temperature for 4 hours.
-
-
Isolation: The product (a urea derivative) typically precipitates out. Filter and wash with cold ether.
Figure 2: Operational workflow for converting the intermediate to an Active Ingredient.
Safety & Handling
-
Toxicity: Nitroaromatics are potential blood toxins (methemoglobinemia).[3] The reduced aniline is a potential carcinogen and skin sensitizer.
-
PPE: Full chemical suit, nitrile gloves, and respirator (P3 filter) are mandatory.
-
Storage: Store in a cool, dry place away from strong oxidizers. The amine derivative is light-sensitive and should be stored in amber containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from .
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene Synthesis and Properties. Retrieved from .[2]
-
Common Organic Chemistry. Nitro Reduction: Common Conditions and Mechanisms. Retrieved from .
-
Gavin Publishers (2018). Preparation of 3-Chloro-4-ethoxyaniline and its utility in dye/agrochemical synthesis. Retrieved from .
-
ChemicalBook. 3-Chloro-4-ethoxyaniline Product Description and Agrochemical Applications. Retrieved from .
Sources
Experimental procedure for preparing substituted anilines from 2-Chloro-1-ethoxy-4-nitrobenzene
This Application Note is structured as a high-level technical guide for researchers in pharmaceutical and agrochemical development. It addresses the specific chemoselective challenge of reducing a nitro group in the presence of a halogen and an alkoxy group.
Executive Summary
The preparation of substituted anilines from 2-Chloro-1-ethoxy-4-nitrobenzene presents a classic chemoselectivity challenge: reducing the nitro group (
This guide details two validated protocols:
-
Catalytic Hydrogenation (Pt/C): Optimized for high throughput and cleanliness, using specific catalyst poisoning to prevent dechlorination.
-
Bechamp Reduction (Fe/Acid): A robust, cost-effective method ideal for scale-up where heavy metal contamination must be minimized.
Chemical Strategy & Mechanism
The starting material contains three functional groups with distinct reactivities:[1]
-
Nitro (
, C4): Highly susceptible to reduction.[1] -
Ethoxy (
, C1): Electron-donating, generally stable to reduction. -
Chloro (
, C2): Susceptible to hydrogenolysis (replacement by H) under vigorous catalytic hydrogenation conditions.
The goal is to drive the reduction of
Reaction Scheme
Caption: Reaction pathway illustrating the competitive landscape between the desired reduction and the unwanted hydrodehalogenation.
Experimental Protocols
Method A: Heterogeneous Catalytic Hydrogenation (High Purity)
Best for: Laboratory scale (1g – 50g), automated reactors, and GMP environments. Critical Control: Use of Platinum (Pt) over Palladium (Pd) to minimize C-Cl bond insertion, or use of sulfided catalysts.
Materials
-
Substrate: 2-Chloro-1-ethoxy-4-nitrobenzene (1.0 eq)
-
Catalyst: 1% Pt/C (Vanadium-doped preferred) or 5% Pt/C (sulfided).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Hydrogen Source:
gas (balloon or reactor at 3-5 bar).
Procedure
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g (49.6 mmol) of 2-Chloro-1-ethoxy-4-nitrobenzene in 100 mL of Methanol.
-
Catalyst Addition: Add 0.5 g of 1% Pt/C catalyst (5 wt% loading relative to substrate). Note: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.
-
Purge: Seal the reactor. Purge with Nitrogen (
) followed by Hydrogen ( ).[1] -
Reaction: Pressurize to 3 bar (45 psi)
. Stir vigorously at 25–30°C .-
Caution: Do not heat above 50°C; higher temperatures accelerate dechlorination.
-
-
Monitoring: Monitor
uptake. Reaction is typically complete when uptake ceases (approx. 2-4 hours). Validate by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3] -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a dark oil or low-melting solid.
-
Purification: If necessary, recrystallize from Hexane/Ethanol or convert to the Hydrochloride salt by adding HCl/Ether for long-term storage.
Method B: Iron-Mediated Reduction (Bechamp Conditions)
Best for: Large scale (>50g), robust selectivity, and avoiding high-pressure equipment. Mechanism: Single electron transfer (SET) from Fe(0) surface.
Materials
-
Substrate: 2-Chloro-1-ethoxy-4-nitrobenzene (20.1 g, 100 mmol).
-
Reductant: Iron powder (325 mesh, reduced) (16.8 g, 300 mmol, 3.0 eq).
-
Electrolyte/Acid: Ammonium Chloride (
) (saturated aq. solution) or Acetic Acid (catalytic). -
Solvent: Ethanol/Water (4:1 ratio).
Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging: Add 20.1 g of substrate, 150 mL Ethanol, and 40 mL water. Begin stirring.
-
Activation: Add 2.0 mL of Acetic Acid and heat the mixture to reflux (
). -
Addition: Add Iron powder portion-wise over 30 minutes.
-
Reflux: Maintain reflux for 2–4 hours. The yellow nitro compound will fade to a colorless or brownish amine solution.
-
Workup (Critical Step):
-
Extraction: Evaporate most of the ethanol from the filtrate. Extract the remaining aqueous residue with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over
, and concentrate.
Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow for the Bechamp reduction, ensuring high recovery and safety.
Caption: Operational workflow for the iron-mediated reduction of 2-chloro-4-nitrophenetole.
Comparative Data Summary
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron Reduction |
| Yield | 92 - 96% | 85 - 90% |
| Purity (HPLC) | >98% | >95% (Trace Fe salts possible) |
| Reaction Time | 2 - 4 Hours | 3 - 6 Hours |
| Selectivity | High (if T < 40°C & Pt used) | Excellent (Chemically intrinsic) |
| Waste Profile | Low (Catalyst recyclable) | High (Iron sludge disposal) |
| Safety Risk | Pressurized | Thermal runaway / Pyrophoric Fe |
Analytical Validation
To confirm the identity of 3-Chloro-4-ethoxyaniline , look for the following spectral signatures:
-
1H NMR (400 MHz, DMSO-d6):
-
1.30 (t, 3H,
) -
3.95 (q, 2H,
) -
4.80 (s, 2H,
, broad exchangeable) - 6.50 – 6.80 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ortho-coupling (d) and a meta-coupling (d) characteristic of the 1,2,4-substitution pattern.
-
1.30 (t, 3H,
-
Mass Spectrometry (ESI+):
-
(for
) and (for ) in a 3:1 ratio.
-
(for
Safety & Handling
-
Nitro Compounds: The starting material is a nitroaromatic.[1] While not highly explosive, it can decompose violently if heated to dryness under confinement.
-
Aniline Toxicity: 3-Chloro-4-ethoxyaniline is toxic if inhaled, swallowed, or absorbed through the skin. It may cause methemoglobinemia (cyanosis). Handle in a fume hood with nitrile gloves.
-
Iron Waste: The iron filter cake from Method B can be pyrophoric (spontaneously ignite) when dry. Keep it wet with water and dispose of it in a dedicated metal waste container.
References
-
Bechamp Reduction Mechanism & Utility
-
Catalytic Hydrogenation of Halonitroarenes
-
Blaser, H. U. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Adv.[9] Synth. Catal.2002 , 344, 503.
-
Source:
-
-
Synthesis of 3-Chloro-4-ethoxyaniline (Specific Patent)
- "Process for the preparation of 3-chloro-4-ethoxyaniline.
-
Source:
-
General Guide to Nitro Reduction
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. escholarship.org [escholarship.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Hub: Optimizing 2-Chloro-1-ethoxy-4-nitrobenzene Synthesis
Executive Summary & Route Selection
Welcome to the Technical Support Center. You are likely targeting 2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-chloro-4-nitrophenetole). Achieving high yield (>85%) and purity (>98%) requires navigating a competition between nucleophilic aromatic substitution (
The Two Primary Routes
| Feature | Route A: | Route B: Williamson Ether Synthesis |
| Starting Material | 3,4-Dichloronitrobenzene (3,4-DCNB) | 2-Chloro-4-nitrophenol |
| Reagents | Sodium Ethoxide (NaOEt) | Ethyl Bromide/Iodide + Base ( |
| Mechanism | Nucleophilic Aromatic Substitution | |
| Primary Challenge | Regioselectivity (C4 vs C3) & Bis-substitution | C-Alkylation (minor) & Reagent Cost |
| Scalability | High (Industrial Standard) | Moderate |
| Typical Yield | 80-92% (Optimized) | 75-85% |
Guidance: This guide focuses on Route A as it is the most common high-throughput method. If you are using Route B, refer to the Alternative Protocols section in the FAQ.
Critical Process Parameters (CPPs)
The Mechanism: Why Regioselectivity Matters
The reaction relies on the stabilization of the Meisenheimer complex. The nitro group at position 1 (relative to the ring system) strongly activates the para position (C4-Cl) and ortho position (C2-Cl, which is C3 in the precursor numbering).
-
Target Reaction: Substitution at C4 (Para to
). -
Impurity 1 (Isomer): Substitution at C3 (Meta to
). Rare due to lack of resonance stabilization. -
Impurity 2 (Bis-ether): Substitution at both C3 and C4. Common if stoichiometry is uncontrolled.
Optimization Table: Variables vs. Outcome
| Parameter | Standard Condition | Optimized Condition (High Yield) | Technical Rationale |
| Solvent | Ethanol (EtOH) | Toluene + PTC (e.g., TBAB) | Protic solvents (EtOH) solvate the nucleophile ( |
| Stoichiometry | 1.0 - 1.5 eq NaOEt | 1.02 - 1.05 eq NaOEt | Excess ethoxide drives the second substitution (bis-ether). Precise control is mandatory.[1] |
| Temperature | Reflux (78°C) | 40–50°C | Lower temperature favors the kinetic product (mono-substitution) and suppresses ether cleavage or bis-substitution. |
| Water Content | < 1% | < 0.1% (Strictly Anhydrous) | Hydroxide ions ( |
Step-by-Step Optimized Protocol (Route A)
Objective: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene via Phase Transfer Catalysis (
Reagents
-
3,4-Dichloronitrobenzene (1.0 eq)
-
Sodium Ethoxide (Solid, 96%+) or freshly prepared solution (1.05 eq)
-
Toluene (Solvent, 5-10 volumes)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq) - The Catalyst
Workflow
-
Dissolution: Charge 3,4-Dichloronitrobenzene and TBAB into Toluene under
atmosphere. Stir until dissolved. -
Temperature Set: Adjust reactor temperature to 40°C .
-
Controlled Addition: Add Sodium Ethoxide (solid or slurry in toluene) portion-wise over 60 minutes. Do not dump all at once.
-
Why? High instantaneous concentration of
promotes bis-substitution.
-
-
Reaction Monitoring: Stir at 45-50°C for 4–6 hours. Monitor via HPLC/TLC.
-
Stop Point: When starting material < 1%. Do not wait for 0% if bis-impurity starts rising.
-
-
Quench: Cool to 20°C. Add water (equal volume) to dissolve inorganic salts (NaCl).
-
Phase Separation: Separate the organic (Toluene) layer. Wash with dilute HCl (0.1 M) to neutralize residual base, then water.
-
Isolation: Concentrate Toluene under reduced pressure. Recrystallize from Ethanol/Water (80:20) if high purity is required.
Troubleshooting Guide (Q&A)
Issue: Low Yield (< 60%)
Q: My starting material is consumed, but the isolated yield is low. Where did it go?
-
Diagnosis: Likely formation of 2-chloro-4-nitrophenol (Hydrolysis).[2][3]
-
Test: Check the aqueous layer pH. If deeply yellow/orange, nitrophenolate is present.
-
Fix: Your system is wet. Sodium ethoxide is extremely hygroscopic and forms NaOH upon contact with moisture. NaOH attacks the ring to form the phenol.
-
Action: Dry Toluene over molecular sieves. Use fresh NaOEt bottles. Keep the system under positive Nitrogen pressure.
-
Issue: High Impurity (Bis-ethoxy)
Q: I see a significant peak at higher retention time (HPLC).
-
Diagnosis: You have formed 1,2-diethoxy-4-nitrobenzene .
-
Fix:
-
Reduce Stoichiometry: Cut NaOEt to 1.02 eq.
-
Lower Temperature: Reduce reaction temp by 10°C.
-
Change Mode: If using Ethanol solvent, switch to Toluene/PTC. The reaction rate difference between the first and second chlorine substitution is larger in non-polar solvents [2].
-
Issue: Wrong Isomer?
Q: Can the ethoxide attack the "wrong" chlorine (meta to nitro)?
-
Insight: This is chemically unlikely (<2%) because the C3 position is not activated by the resonance of the para-nitro group.
-
Verification: The major product is always the substitution of the chlorine para to the nitro group [3]. If you suspect an isomer, check your starting material purity (ensure it is 3,4-DCNB and not 2,5-DCNB).
Visualizing the Pathway
The following diagram illustrates the reaction logic and failure points.
Caption: Reaction pathway showing the primary route (Green) and critical failure modes (Red) caused by moisture or excess reagent.
FAQ: Alternative Routes
Q: Can I use 2-Chloro-4-nitrophenol and Ethyl Bromide instead? A: Yes (Williamson Synthesis).
-
Pros: Avoids regioselectivity issues entirely.
-
Cons: 2-Chloro-4-nitrophenol is often more expensive than 3,4-DCNB.
-
Protocol: Dissolve phenol in Acetone or DMF. Add
(2.0 eq) and Ethyl Bromide (1.2 eq). Reflux for 4 hours. -
Yield Tip: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to accelerate the reaction if using Ethyl Bromide [4].
Q: What is the melting point of the target for verification? A: The pure compound typically melts between 49–51°C . A lower range indicates bis-ethoxy or phenol contamination.
References
-
Regioselective Alkoxydehalogenation: "Further Studies of Regioselective Alkoxydehalogenation of ... 2,4-dichloronitrobenzene." Journal of Chemical Research.[4] (Solid sodium alkoxide in toluene improves regioselectivity).[4]
-
Nucleophilic Aromatic Substitution Mechanism: "The reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide."[5][6] Chegg/Study.com Educational Resources. (Confirms para-substitution preference).
-
Reaction Specifics: "Reaction of 3,4-dichloronitrobenzene with alkoxides." Brainly/Chemistry Archives. (Verification of product structure).
-
Williamson Ether Optimization: "Improving reaction conditions for Williamson ether synthesis." BenchChem Technical Guides. (Catalysis and solvent effects).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. Solved Reaction Mechanism (5 pts) Make sure to show the | Chegg.com [chegg.com]
Technical Guide: Purification of Crude 2-Chloro-1-ethoxy-4-nitrobenzene
Executive Summary & Compound Profile
This guide provides a validated protocol for the purification of 2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-Chloro-4-nitrophenetole). While often synthesized via the O-alkylation of 2-chloro-4-nitrophenol, crude mixtures frequently contain unreacted phenolic precursors, inorganic salts, and oxidative by-products that degrade stability.
Critical Physical Properties:
| Property | Value | Relevance to Purification |
|---|---|---|
| CAS Number | 5493-71-0 | Unique Identifier |
| Molecular Weight | 201.61 g/mol | Stoichiometric calculations |
| Melting Point | 56–60 °C | CRITICAL: Low MP increases risk of "oiling out" during recrystallization. |
| Boiling Point | ~283 °C | Distillation is not recommended due to thermal instability of nitro groups. |
| Solubility | Insoluble in water; Soluble in EtOH, EtOAc, Toluene. | Dictates solvent systems for extraction and crystallization.[1][2][3] |
Module 1: Impurity Profiling (The "Why")
Before initiating purification, one must identify the contaminants. In the standard synthesis (alkylation of 2-chloro-4-nitrophenol), the following impurities are pervasive:
-
Unreacted 2-Chloro-4-nitrophenol:
-
Inorganic Salts (NaBr/NaCl):
-
Tarry Polymerization Products:
Module 2: The Standard Purification Protocol
Objective: Achieve >98% purity suitable for downstream hydrogenation or coupling.
Step-by-Step Workflow
Phase A: Work-up & Scavenging (Chemical Purification)
-
Quench: Pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Alkaline Wash (Crucial Step): Wash the organic layer twice with 10% NaOH or 5% Na2CO3 .
-
Neutralization: Wash organic layer with Brine (Sat. NaCl) to remove excess base and water.
-
Drying: Dry over Anhydrous MgSO4, filter, and concentrate in vacuo.
Phase B: Recrystallization (Physical Purification) [3]
-
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Protocol:
-
Dissolve the crude yellow solid in the minimum amount of boiling Ethanol (~75-78°C).
-
If the solution is dark brown, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot.
-
Remove heat. Allow the flask to cool to 50°C (just above MP).
-
Seeding: Add a seed crystal if available.
-
Cool slowly to Room Temperature (RT), then to 0°C.
-
Filter the pale yellow needles and wash with ice-cold Ethanol.
-
Visualization: Purification Logic Flow
Figure 1: Logical workflow for the removal of acidic impurities and final crystallization.[2]
Module 3: Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Separation)
Symptom: As the hot solution cools, oily droplets form at the bottom instead of crystals. Cause: The compound's melting point (56–60°C) is lower than the boiling point of the solvent (Ethanol: 78°C). If the solution is too concentrated or cooled too fast, the solute separates as a liquid (supercooled melt) before it can organize into a lattice.
Corrective Action Protocol:
-
Re-heat: Bring the mixture back to a boil until the oil dissolves.
-
Dilute: Add 10-15% more solvent.
-
Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool very slowly.
-
Agitation: Once the temperature hits ~50°C, scratch the glass wall or add a seed crystal. Do NOT cool to 0°C until solid crystals are clearly visible.
Issue 2: Persistent Coloration
Symptom: Product remains dark orange/brown even after recrystallization. Cause: Oxidative by-products (azo/azoxy compounds) or trace phenols.
Corrective Action Protocol:
-
Perform a Silica Plug Filtration :
-
Dissolve product in 10% Ethyl Acetate / Hexane.
-
Pass through a short pad of silica gel.
-
The non-polar product elutes quickly; polar colored impurities stick to the silica.
-
-
Recrystallize the filtrate.
Visualization: Troubleshooting Decision Tree
Figure 2: Decision matrix for common purification failures.
Frequently Asked Questions (FAQ)
Q1: Can I use vacuum distillation to purify this compound? A: It is not recommended . Nitro compounds possess high boiling points (~283°C) and can decompose violently at high temperatures. If distillation is absolute necessary, use high vacuum (<1 mmHg) to keep the bath temperature below 120°C, but recrystallization is safer and more effective for this solid.
Q2: Why is the alkaline wash turning red? A: This is a good sign. The starting material, 2-chloro-4-nitrophenol, acts as a pH indicator. It is colorless/pale yellow in acid/neutral form but turns deep yellow/red when deprotonated by NaOH. The color change confirms you are successfully removing the impurity.
Q3: How should I store the purified compound? A: Store in a tightly sealed container, protected from light, at room temperature. Nitro compounds can be light-sensitive over long periods.
References
-
ChemicalBook. (2023). 2-Chloro-1-ethoxy-4-nitrobenzene Properties and Suppliers. Retrieved from
-
PubChem. (2023). 1-Chloro-2-ethoxy-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ChemSrc. (2023). 1-Ethoxy-4-nitrobenzene Physical Properties. (Reference for boiling point trends of nitrophenetoles). Retrieved from
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 5. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for 2-Chloro-1-ethoxy-4-nitrobenzene
Technical Support Center: Purification of 2-Chloro-1-ethoxy-4-nitrobenzene
Executive Summary
You are likely synthesizing 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0), also known as 2-chloro-4-nitrophenetole , via the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with ethoxide.[1]
The most common failure mode in purifying this compound is not the recrystallization itself, but the insufficient removal of the phenolic byproduct (2-chloro-4-nitrophenol ) prior to crystallization.[1] This impurity has a significantly higher melting point (~106°C) than your target product (~50–60°C) and will drastically alter your thermal data if not removed chemically.[1]
Part 1: Optimized Purification Protocol
Do not attempt recrystallization directly on the crude reaction mass if it has not been alkali-washed.[1] The following protocol integrates chemical purification with physical recrystallization.
Phase A: Chemical Pre-Treatment (The "Caustic Wash")
Goal: Remove 2-chloro-4-nitrophenol and unreacted phenolic precursors.[1]
-
Dissolution: Dissolve the crude yellow solid in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate ).[1] Use approximately 5–10 mL solvent per gram of crude.[1]
-
Alkali Extraction: Wash the organic layer twice with 10% NaOH (aq) .[1]
-
Mechanism:[1][2] The phenol impurity is acidic (
) and will deprotonate to form the water-soluble phenolate salt.[1] The target ethoxy ether is non-acidic and remains in the organic layer.[1] -
Visual Cue: The aqueous layer will turn intense yellow/orange (phenolate color).[1] Repeat until the aqueous wash is pale.[1]
-
-
Neutralization: Wash the organic layer once with water, then once with brine.[1] Dry over anhydrous
and evaporate to dryness.
Phase B: Recrystallization (Ethanol/Water System)
Goal: Remove non-polar starting material (3,4-dichloronitrobenzene) and trace isomers.[1]
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Distilled Water |
| Target Concentration | ~1 g solute / 3–5 mL Ethanol |
| Crystallization Temp | 4°C to -10°C (Refrigerator/Freezer) |
Step-by-Step Procedure:
-
Hot Dissolution: Place the chemically washed solid in an Erlenmeyer flask. Add Ethanol and heat to near-reflux (~75°C). Add solvent in small portions until the solid just dissolves.[1]
-
Note: If you see undissolved white inorganic salts (NaCl) that do not dissolve even with more ethanol, filter the hot solution immediately.[1]
-
-
Anti-Solvent Addition: While maintaining gentle boiling, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Re-solubilization: Add a few drops of hot ethanol to clear the solution again.
-
Slow Cooling: Remove from heat. Cover the flask with foil. Allow it to cool to room temperature undisturbed.
-
Critical: Do not place directly in ice; rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
-
-
Harvesting: Once room temperature is reached, place in a refrigerator (4°C) for 2 hours. Filter the pale yellow needles/plates and wash with cold 50% ethanol/water.[1]
Part 2: Technical Data & Specifications
| Property | Value / Description | Note |
| CAS Number | 5493-71-0 | Often confused with non-chlorinated analog (100-29-8) |
| Molecular Weight | 201.61 g/mol | |
| Target Melting Point | ~50–55°C | Literature varies; verify against standard.[1] |
| Major Impurity MP | 106–108°C | 2-Chloro-4-nitrophenol [1] |
| Appearance | Pale Yellow Crystalline Solid | Dark orange indicates oxidation or phenol presence |
| Solubility | Soluble: EtOH, MeOH, DCM, EtOAcInsoluble: Water |
Part 3: Troubleshooting & FAQs
Q1: My product melts at 85°C, which is higher than expected. Is it super pure? A: No, this is a classic sign of contamination .[1] The hydrolysis byproduct, 2-chloro-4-nitrophenol, melts at ~106°C [1].[1] If your product melts significantly higher than the expected 50–55°C range, you likely have a mixture of product and phenol.[1]
-
Fix: Redissolve in DCM and repeat the 10% NaOH wash (Phase A).
Q2: The solution turns into a separate oil layer at the bottom instead of crystals. A: This is called "oiling out."[1] It happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the solution is too concentrated.[1]
-
Fix: Reheat the mixture to dissolve the oil. Add a small amount of additional Ethanol (to increase solubility) and cool much more slowly. Seed crystals can also prevent this metastable oil phase.[1]
Q3: I have low yield. Where is my product? A: Check the mother liquor (filtrate).[1] Chlorinated aromatics have significant solubility in ethanol even at room temperature.[1]
-
Fix: Concentrate the filtrate to half volume and cool to -20°C to crop a second batch. Alternatively, the initial crude might have contained significant amounts of unreacted starting material (3,4-dichloronitrobenzene), which is very soluble in ethanol and stays in solution (which is good—that's purification working).[1]
Part 4: Process Visualization
Figure 1: Integrated chemical and physical purification workflow for 2-Chloro-1-ethoxy-4-nitrobenzene.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. (Note: This is the hydrolysis impurity standard). Retrieved from [Link][1]
Sources
Column chromatography protocol for 2-Chloro-1-ethoxy-4-nitrobenzene purification
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2-Chloro-1-ethoxy-4-nitrobenzene , a common intermediate in the synthesis of agrochemicals and pharmaceuticals.
Users frequently encounter issues with this compound regarding solubility mismatches (crystallization on the column) and co-elution with phenolic precursors (e.g., 2-chloro-4-nitrophenol). Because the target molecule is a nitro-aromatic ether, it possesses distinct polarity and UV-absorption characteristics that dictate specific chromatographic conditions.
This guide moves beyond generic advice, offering a self-validating protocol based on the compound's lipophilicity (LogP ~3.2) and functional group chemistry.[1]
Module 1: Method Development & Optimization
Q: How do I select the correct mobile phase for this specific nitro-ether?
A: The presence of the ethoxy and nitro groups creates a dipole, but the chlorobenzene core maintains significant lipophilicity.
-
Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).
-
Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.
-
The Impurity Trap: The starting material (2-chloro-4-nitrophenol) is significantly more polar and acidic. It will likely streak or remain on the baseline in non-polar solvents.
Solvent Screening Table:
| Solvent System (v/v) | Predicted Rf (Product) | Predicted Rf (Phenol Impurity) | Application |
| 100% Hexane | 0.00 - 0.05 | 0.00 | Column equilibration |
| 95:5 Hex/EtOAc | 0.10 - 0.15 | 0.00 | Elution of non-polar byproducts |
| 90:10 Hex/EtOAc | 0.25 - 0.30 | < 0.05 | Target Elution Gradient |
| 80:20 Hex/EtOAc | > 0.50 | 0.10 - 0.20 | Flush / Column Cleaning |
Q: My crude mixture is a solid. How should I load it onto the column?
A: Do not use wet loading (dissolving in minimal solvent) for this compound. Since 2-Chloro-1-ethoxy-4-nitrobenzene is a solid with a melting point around 60°C, dissolving it in a minimal amount of DCM or EtOAc and applying it to the column often leads to recrystallization as soon as the non-polar mobile phase (Hexane) hits the band. This blocks the column and ruins resolution.
Protocol: Use Dry Loading .
-
Dissolve crude in a volatile solvent (DCM or Acetone).
-
Add silica gel (ratio 1:2 crude-to-silica).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column.
Module 2: The Purification Protocol
Standard Operating Procedure (SOP-CNB-01)
Objective: Isolate >98% pure 2-Chloro-1-ethoxy-4-nitrobenzene from alkylation reaction mixture.
Materials:
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase A: n-Hexane (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate.
-
Detection: UV 254 nm (Nitro groups quench fluorescence strongly).
Workflow Diagram:
Figure 1: Step-by-step workflow for the purification of 2-Chloro-1-ethoxy-4-nitrobenzene.
Step-by-Step Execution:
-
Column Packing: Slurry pack silica gel using 100% Hexane. Ensure the sand bed is flat.
-
Loading: Gently pour the dry-load powder (prepared in Module 1) onto the sand bed. Cover with a second layer of sand/cotton.
-
Elution Gradient:
-
0 - 2 CV (Column Volumes): 100% Hexane. (Elutes highly non-polar impurities).
-
2 - 10 CV: Linear gradient to 90:10 Hex/EtOAc.
-
Hold at 90:10: The product (yellow band) should elute here.[1]
-
-
Fraction Analysis: Spot fractions on TLC. The product will appear as a dark spot under UV 254 nm.
-
Note: If the starting phenol is present, it may appear as a tailing streak much later. Do not combine these fractions.
-
Module 3: Troubleshooting & FAQs
Q: I see a yellow band, but it's not separating from a trailing impurity. What is happening?
A: This is likely the "Phenol Drag." The starting material, 2-chloro-4-nitrophenol, is acidic. On standard silica (which is slightly acidic), it can streak. If your product co-elutes with this:
-
Diagnosis: The impurity likely stains strongly with KMnO4 or has a lower Rf that "smears" up into the product spot.
-
Solution: Do not add acid (Acetic Acid) to the mobile phase. Instead, ensure your gradient is shallow (increase EtOAc very slowly, e.g., 1% increments). The ether product is neutral and will move; the phenol will stick.
Q: The product crystallized inside the column, blocking flow.
A: This confirms a Solubility/Loading Mismatch.
-
Cause: You likely wet-loaded with DCM, and when the Hexane mobile phase hit the band, the compound precipitated.
-
Fix: Stop the run. Use a heat gun to gently warm the outside of the column at the crystallization zone (use extreme caution with flammable solvents). If this fails, you must restart using the Dry Loading technique described in Module 1.
Q: Can I use Methanol instead of Ethyl Acetate?
A: Avoid Methanol. Methanol is too polar and protic. It often causes silica dissolution (at high %) and can cause the phenolic impurities to co-elute with your ether product by disrupting hydrogen bonding networks. Stick to Aprotic solvents (EtOAc, Acetone, or DCM) for the polar modifier.
Troubleshooting Logic Tree:
Figure 2: Decision tree for resolving common chromatographic failures with nitro-alkoxy-benzenes.
Module 4: Safety & Storage
-
Nitro Group Hazards: While this specific ether is generally stable, nitro-aromatics can be energetic. Do not distill the fractions to dryness at high heat (>50°C). Use a water bath at 40°C under vacuum.
-
Toxicity: Chloronitrobenzenes are known skin sensitizers and potential blood toxicants (methemoglobinemia). Always handle solid fractions in a fume hood and wear nitrile gloves.
-
Storage: Store the purified solid in amber vials (light sensitive) at room temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978).Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
- Biotage (2023).The Flash Purification Blog: Strategies for Separating Polar Impurities. (General reference for dry loading techniques).
Sources
Technical Support Center: Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
Ticket ID: CHEM-SUP-2024-001 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Reaction Logic
This guide addresses the nucleophilic aromatic substitution (SNAr) of 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) to synthesize 2-Chloro-1-ethoxy-4-nitrobenzene .
The Core Mechanism:
The reaction relies on the activating nature of the nitro group (
Reaction Scheme:
Critical Impurity Profiling (Diagnostics)
The following side reactions are the primary drivers of yield loss and purification failure.
Impurity A: 2-Chloro-4-nitrophenol[1][2][3]
-
Origin: Hydrolysis.
-
Mechanism: If the reaction solvent (Ethanol) or base (Ethoxide) contains moisture, the hydroxide ion (
) acts as a competing nucleophile. Since is often a better nucleophile than in these systems, even trace water leads to significant phenol formation. -
Diagnostic:
-
Visual: Deep red/orange color in the basic reaction mixture (formation of the phenolate salt).
-
Workup: The phenol is acidic. It will remain in the aqueous layer during basic extraction but precipitates upon acidification.
-
Impurity B: 3,3'-Dichloro-4,4'-diethoxyazoxybenzene
-
Origin: Reductive Coupling (Zinin-type side reaction).
-
Mechanism: Nitroarenes heated in basic alcoholic solutions can undergo self-condensation. The ethoxide acts as a reducing agent (oxidizing to acetaldehyde), reducing the nitro group to nitroso/hydroxylamine intermediates, which couple to form azoxy species.
-
Diagnostic:
-
Visual: Darkening of the reaction mixture (brown/tar).
-
Analysis: High melting point solid; appears as a late-eluting peak on HPLC (non-polar dimer).
-
-
Risk Factor: Excessive temperature (>60°C) and prolonged reaction times.
Impurity C: 1,2-Diethoxy-4-nitrobenzene
-
Origin: Bis-substitution (Over-reaction).
-
Mechanism: Under forcing conditions (large excess of NaOEt, high heat), the second chloride (meta to nitro) can eventually be displaced, although this is kinetically slow.
-
Diagnostic:
-
Analysis: Mass spectrum shows M+ with no chlorine isotope pattern.
-
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Yield is low (<60%); Product is acidic. | Moisture Ingress. Water in the ethanol or sodium ethoxide is causing hydrolysis to the phenol. | Protocol Fix: Use anhydrous ethanol (<0.1% water). Prepare NaOEt in situ using Na metal or use solid NaOEt stored under argon. |
| Reaction mixture turned dark brown/black. | Thermal Runaway / Reduction. Reaction temperature exceeded 60°C, triggering azoxy coupling. | Protocol Fix: Maintain reaction temperature between 40-50°C. Add NaOEt slowly to control the exotherm. |
| Product contains a high-melting solid. | Azoxy Dimer. The reaction was run too long or too hot. | Purification: Recrystallize from ethanol/water. The azoxy impurity is much less soluble and may filter out first or require column chromatography. |
| NMR shows a mix of isomers. | Feedstock Impurity. Starting material contained 2,3-dichloronitrobenzene. | QC Check: Verify the purity of 3,4-dichloronitrobenzene by GC before starting. Isomeric separation post-synthesis is extremely difficult. |
| Exotherm was uncontrollable. | Reagent Addition Rate. SNAr reactions are highly exothermic. | Safety: Add the alkoxide solution dropwise to the nitroarene solution, not the other way around (inverse addition). |
Optimized Experimental Protocol
Objective: Minimize hydrolysis and azoxy formation through strict moisture and temperature control.
-
Preparation of Reagents:
-
Charge a dry 3-neck flask with 3,4-dichloronitrobenzene (1.0 eq) and Anhydrous Ethanol (5 vol) .
-
Critical: Ensure the system is under a nitrogen blanket.
-
-
Controlled Addition:
-
Prepare or source 21% Sodium Ethoxide in Ethanol (1.05 eq) .
-
Add the ethoxide solution dropwise over 30-60 minutes.
-
Temperature Limit: Maintain internal temperature at 40-45°C . Do not exceed 50°C.
-
-
Reaction Monitoring:
-
Stir at 45°C for 2-4 hours.
-
Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of starting material.
-
Stop Point: Quench immediately upon consumption of starting material to prevent bis-substitution.
-
-
Quench & Workup:
-
Cool to 20°C.
-
Adjust pH to 6-7 with dilute HCl (neutralizes excess base and stops phenol formation).
-
Remove ethanol under reduced pressure.
-
Add water and extract with Dichloromethane (DCM) or Toluene.
-
Phenol Removal: Wash the organic layer with 5% NaOH (removes trace phenolic impurities).
-
Wash with brine, dry over MgSO4, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary to remove azoxy traces.
-
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape of the synthesis.
Figure 1: Reaction network showing the primary SNAr pathway (Green) vs. competitive hydrolysis and reduction pathways (Red/Yellow).
References
-
Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Azoxy Formation (Zinin Reduction Context): Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455. Link
-
Industrial Ethoxylation Standards: Booth, G. (2000). "Nitro Compounds, Aromatic."[1][2][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Phenolic Impurity Management: Patent CN101481311A. "Preparation of 4-chloro-2-nitrophenol" (Demonstrates the ease of hydrolysis of chloronitrobenzenes). Link
Sources
Technical Support Center: Removal of Unreacted 1,2-Dichloro-4-Nitrobenzene
Topic: Purification Strategies for 1,2-Dichloro-4-Nitrobenzene (DCNB) Post-Reaction Mixtures Ticket ID: DCNB-PUR-001 Status: Active Guide Applicable CAS: 99-54-7
Executive Summary
Unreacted 1,2-dichloro-4-nitrobenzene (DCNB) is a common impurity in Nucleophilic Aromatic Substitution (
This guide provides four validated workflows to remove DCNB, ranked by scale and product properties.
Triage: Which Method Should You Choose?
Figure 1: Decision matrix for selecting the optimal purification strategy based on product state and reaction scale.
Module A: Solubility & Trituration (Primary Method)
Best For: Solid target products.
Principle: DCNB is highly soluble in non-polar organic solvents and moderately soluble in alcohols, whereas polar
Technical Data: DCNB Solubility Profile
| Solvent | Solubility (25°C) | Application |
| Water | Insoluble (<0.1 mg/mL) | Wash to remove salts/polar impurities (won't remove DCNB). |
| Hexanes/Pentane | High | Ideal for Trituration. DCNB dissolves; polar products often do not. |
| Ethanol/Methanol | Moderate/High (Hot) | Good for recrystallization if product crystallizes first. |
| Diethyl Ether | High | Avoid for precipitation; DCNB will stay with product. |
Protocol: Cold Hexane Trituration
-
Concentrate: Evaporate the reaction solvent (e.g., DMF, DMSO) completely. High-boiling solvents must be removed (use a lyophilizer or high-vacuum rotary evaporator) as they solubilize DCNB.
-
Suspend: Add cold Hexanes (0°C) to the crude solid. Use approximately 5-10 mL per gram of crude material.
-
Sonicate: Sonicate for 5 minutes to break up occluded crystals.
-
Filter: Vacuum filter the suspension.
-
Filtrate (Liquid): Contains dissolved DCNB.
-
Filter Cake (Solid): Contains your purified product.
-
-
Wash: Wash the cake with two additional portions of cold hexanes.
Expert Insight: If your product is slightly soluble in hexanes, switch to a mixture of Hexanes:Diethyl Ether (9:1) . The slight polarity keeps the product solid while the hexanes remove the DCNB.
Module B: Flash Chromatography
Best For: High-purity requirements (<99%) or liquid products.
Principle: DCNB is a non-polar halogenated aromatic (
Chromatographic Parameters
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Detection: UV @ 254 nm (DCNB absorbs strongly).
Workflow Visualization
Figure 2: Elution order on silica gel. DCNB travels near the solvent front.
Step-by-Step Protocol
-
Pack: Equilibrate column with 100% Hexanes.
-
Load: Dissolve crude mixture in minimal Dichloromethane (DCM) or load dry on Celite.
-
Elute:
-
0-5 mins: Run 100% Hexanes. DCNB will often elute here.
-
5-15 mins: Ramp to 10% Ethyl Acetate.
-
15+ mins: Ramp to required polarity for product elution.
-
-
Monitor: Check fractions by TLC. DCNB will be the top spot (dark under UV).
Module C: Chemical Scavenging
Best For: Parallel synthesis or when chromatography is difficult. Principle: Use a polymer-supported nucleophile (scavenger resin) to react with the electrophilic DCNB. The resin-bound impurity is then removed by simple filtration.
Recommended Scavenger
-
Resin: Polymer-supported amine (e.g., Trisamine resin or Thiol resin).
-
Mechanism: The resin acts as a nucleophile, displacing the chloride on DCNB via
, covalently binding the impurity to the bead.
Protocol
-
Calculate: Add 3-5 equivalents of amine resin relative to the estimated unreacted DCNB.
-
Incubate: Add resin to the reaction mixture (dissolved in Ethanol or DMF).
-
Heat: Stir gently at 60°C for 4-12 hours. (Heat is required to drive the reaction with the deactivated DCNB ring).
-
Filter: Filter through a coarse frit. The DCNB is trapped on the solid resin; the filtrate contains your product.
Module D: Vacuum Distillation
Best For: Large scale (>50g) and liquid products. Principle: DCNB has a distinct boiling point compared to many high-molecular-weight drug intermediates.
Physical Constants
-
Boiling Point (DCNB): ~255°C at 760 mmHg.
-
Vacuum BP: ~110-120°C at 10 mmHg (Estimated).
Protocol
-
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Vacuum: Apply high vacuum (<1 mmHg is preferred).
-
Heat: Slowly ramp temperature. DCNB will sublime/distill before most coupled
products. -
Condenser: Ensure the condenser is warm (approx 50°C) to prevent DCNB from solidifying and clogging the path (Melting Point is ~53°C), or use a wide-bore path.
Frequently Asked Questions (FAQ)
Q: My product is oiling out during trituration. What do I do? A: This suggests the product is not solidifying in the presence of trace solvent.
-
Re-dissolve the oil in a minimum amount of DCM.
-
Add the hexane anti-solvent slowly while stirring rapidly.
-
Seed the mixture with a crystal of pure product if available.
-
Cool to -20°C overnight.
Q: Can I use acid/base extraction to remove DCNB? A: Generally, no . DCNB is neutral. It does not protonate with acid or deprotonate with base. However, if your product is an amine (acid soluble) or a phenol (base soluble), you can extract your product into the aqueous phase, wash the organic phase (containing DCNB) away, and then neutralize the aqueous phase to recover the product.
Q: Is DCNB hazardous? A: Yes. It is a potent methemoglobinemia inducer and skin irritant. Always handle in a fume hood and wear double nitrile gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7443, 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
OECD SIDS (2003). 1,2-Dichloro-4-Nitrobenzene: SIDS Initial Assessment Report. UNEP Publications.[1] Retrieved from [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
-
International Labour Organization (2021). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE.[2] Retrieved from [Link][2]
Sources
Optimizing reaction conditions for nucleophilic substitution on nitrobenzenes
Technical Support Center: Nucleophilic Substitution on Nitrobenzenes ( )
Current Status: Operational
Topic: Optimization & Troubleshooting of
Module 1: Critical Mechanism Analysis
The "Why" Behind the Protocol
Unlike electrophilic aromatic substitution (
The Rate-Determining Step (RDS): For most substrates, the initial nucleophilic attack to form the anionic intermediate (Meisenheimer Complex) is the rate-determining step. This has two critical implications for your experimental design:
-
The Element Effect: Unlike
or , aryl fluorides react faster than chlorides or bromides ( ). The highly electronegative fluorine stabilizes the transition state of the nucleophilic attack (lowering activation energy) more effectively than it destabilizes the leaving group departure. -
Resonance Stabilization: The nitro group must be ortho or para to the leaving group to delocalize the negative charge in the Meisenheimer complex. A meta-nitro group provides only inductive stabilization, often resulting in reaction failure or extreme sluggishness.
Visualization: Reaction Coordinate & Mechanism
Figure 1: Reaction coordinate for
Module 2: Troubleshooting Guide
Symptom A: Reaction is Stalled or Extremely Slow
Diagnosis: The activation energy for the nucleophilic attack is too high. Corrective Actions:
-
Solvent Switch: Switch from protic solvents (alcohols) to dipolar aprotic solvents (DMSO, DMF, NMP). These solvents solvate the cation (e.g.,
) well but leave the anionic nucleophile "naked" and highly reactive. -
Leaving Group Swap: If using an aryl chloride, switch to an aryl fluoride. This can increase the reaction rate by orders of magnitude due to the Element Effect.
-
Concentration:
is second-order kinetics ( ). Increasing concentration (e.g., from 0.1 M to 1.0 M) significantly boosts the rate.
Symptom B: Reaction Mixture Turns Deep Red/Purple (Crimson) but Yield is Low
Diagnosis: "Meisenheimer Trap." You have successfully formed the Meisenheimer complex (which is often deeply colored), but it is not collapsing to the product. This occurs when the leaving group is poor or the intermediate is too stable. Corrective Actions:
-
Heat: The elimination step (restoration of aromaticity) requires energy. Increase temperature to
. -
Leaving Group: Ensure you are not trying to displace a poor leaving group (like a methoxy or amino group) without specific activation.
Symptom C: Formation of Phenol Impurities
Diagnosis: Hydrolysis. Hydroxide ions (from wet solvent or base) act as a competing nucleophile, displacing the halide to form a phenol. Corrective Actions:
-
Dry Solvents: Use anhydrous DMSO/DMF.
-
Base Selection: If using
or , ensure they are anhydrous. Avoid hydroxide bases ( , ) unless the nucleophile is extremely reactive.
Symptom D: Azo/Azoxy Impurities (Colored byproducts)
Diagnosis: Nitro Reduction or SET Mechanism. The nitro group is susceptible to reduction, especially if the nucleophile can act as a Single Electron Transfer (SET) agent or if the reaction mixture is exposed to light/air with specific bases. Corrective Actions:
-
Degas: Run the reaction under Nitrogen/Argon to prevent oxidative coupling (ONSH).
-
Avoid Strong Reductants: Be cautious with thiolate nucleophiles or very high temperatures, which can reduce the nitro group.
Module 3: Optimization Protocols
Protocol A: Standard High-Throughput Screen (HTS)
For rapid identification of optimal conditions.
| Variable | Condition Set A (Standard) | Condition Set B (Aggressive) | Condition Set C (Mild/Green) |
| Solvent | DMSO or DMF | NMP | 2-MeTHF or Acetonitrile |
| Base | DIPEA (3 equiv) | ||
| Temp | |||
| Time | 4 hours | 2 hours | 12 hours |
Step-by-Step:
-
Dissolve substrate (0.5 mmol) in solvent (1.0 mL, 0.5 M).
-
Add Base (2-3 equiv).
-
Add Nucleophile (1.1 - 1.5 equiv).
-
Heat to target temperature in a sealed vial.
-
Checkpoint: Monitor by HPLC/UPLC at t=1h and t=4h. Look for the disappearance of starting material (SM) and the appearance of the product peak.
Protocol B: "Green" (Surfactant-Mediated)
Reduces reliance on toxic dipolar aprotic solvents.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 equiv
-
Surfactant: TPGS-750-M (2 wt % in water)
-
Base: Triethylamine (
)
Methodology:
-
Prepare a 2 wt % solution of TPGS-750-M in degassed water.
-
Add substrate and nucleophile to the aqueous solution.
-
Add base.[2][3][4][5][6] Stir vigorously at room temperature or mild heat (
). -
Extraction: The product often precipitates or can be extracted with a minimal amount of EtOAc or 2-MeTHF (recyclable).
Module 4: FAQ
Q: Can I use transition metal catalysis (Buchwald-Hartwig) if
Q: Why is my regioselectivity poor with 2,4-dinitrochlorobenzene?
A: The position ortho to a nitro group is generally more reactive than para due to the inductive effect being stronger at closer range. However, steric hindrance from the nucleophile can shift selectivity to the para position. Lowering the temperature (
Q: How do I remove high-boiling solvents like DMSO/DMF? A: Do not attempt to rotovap these to dryness.
-
Aqueous Workup: Dilute the reaction mixture with water (5x volume) and extract into EtOAc or DCM. Wash the organic layer with water (3x) and LiCl solution (to remove residual DMF).
-
Precipitation: Pour the reaction mixture into ice water. If the product is solid, it will often precipitate out, allowing for filtration.
References
-
Mechanism & Kinetics: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273–412. Link
- Element Effect: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, New York, 1991.
-
Green Solvents (2-MeTHF/Water): Lipshutz, B. H., et al. "Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis." J. Org. Chem.2013 , 78, 1977–1984. Link
-
Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[2][7][8][9] Process Res. Dev.2013 , 17, 1517–1525. Link
-
Side Reactions (ONSH): Makosza, M.; Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen." Acc.[6] Chem. Res.1987 , 20, 282–289. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Chloro-1-ethoxy-4-nitrobenzene Stability & Handling
[1]
Executive Summary: The Stability Profile
Compound: 2-Chloro-1-ethoxy-4-nitrobenzene (CENB)
CAS: 102236-22-6 (Generic isomer reference)
Critical Reactivity:
CENB is an alkyl aryl ether.[1] While generally robust, it possesses a specific vulnerability due to the para-nitro substituent relative to the ethoxy group.[1] This electron-withdrawing arrangement activates the ether linkage, making it susceptible to dealkylation (cleavage of the ethyl group) under acidic conditions and nucleophilic aromatic substitution (
The "Hydrolysis" Misnomer: In the context of CENB, "hydrolysis" typically refers to the formation of 2-chloro-4-nitrophenol .[1] This degradation product compromises yield and purity.[1] This guide focuses on preventing this specific transformation.
Module 1: Troubleshooting Degradation (FAQs)
Q1: I am detecting a yellow/orange phenolic impurity (2-chloro-4-nitrophenol) in my product. Why?
Diagnosis: This is the result of ether cleavage.[1] The Mechanism: The nitro group at the C4 position withdraws electron density from the ring, making the oxygen at C1 less basic but the C1-carbon more electrophilic.[1]
-
Acidic Cause: If your reaction media or workup is acidic (pH < 4) and heated, the ether oxygen can be protonated (albeit reluctantly), leading to the cleavage of the ethyl group via an
-like attack by a nucleophile (like bromide or iodide if present) or simple hydrolysis.[1] -
Basic Cause: If exposed to strong caustic (NaOH/KOH) at high temperatures (>60°C), the hydroxide ion can attack C1, displacing the ethoxide group via an
mechanism.[1] This is driven by the para-nitro activation.[1]
Corrective Action:
-
Buffer Control: Maintain workup pH between 6.0 and 8.0.
-
Temperature Management: Avoid prolonged heating (>50°C) in aqueous media.
-
Acid Scavenging: If the previous step involves acid chlorides or thionyl chloride, ensure complete neutralization (e.g., with triethylamine or bicarbonate) before aqueous quenching.[1]
Q2: Can I wash the organic layer with 10% NaOH to remove impurities?
Technical Advice: Proceed with Caution. While CENB is not an ester, the para-nitro group activates the ring.[1] Prolonged contact with strong bases (pH > 12), especially if warm, can initiate the displacement of the ethoxy group (yielding the phenol) or potentially the chlorine (yielding 2-ethoxy-4-nitrophenol), although the latter is less favored electronically (meta-nitro effect).[1]
-
Better Alternative: Use saturated Sodium Bicarbonate (
) or 5% Sodium Carbonate ( ) for washes.[1] These provide sufficient alkalinity to remove acidic impurities without triggering displacement.[1]
Q3: My material is turning dark brown during storage. Is this hydrolysis?
Diagnosis: Likely Photo-degradation or Oxidative Coupling , not simple hydrolysis.[1] Nitro-aromatics are photosensitive.[1] Light exposure can lead to the formation of nitroso-intermediates or azo-dimers, which are deeply colored.[1] Corrective Action:
-
Store in amber glass or opaque HDPE containers.
-
Flush headspace with Nitrogen (
) to prevent oxidative degradation.[1]
Module 2: Experimental Protocols
Protocol A: Hydrolysis-Free Workup (Quenching)
Use this protocol when isolating CENB from a reaction mixture to prevent in-situ phenol formation.[1]
| Parameter | Specification | Rationale |
| Quench Media | 10% | Avoids pH extremes (0 or 14) that catalyze cleavage.[1] |
| Temperature | < 10°C (Ice Bath) | Kinetic control; slows down the rate of substitution.[1] |
| Phase Separation | Rapid (< 15 mins) | Minimizes contact time between the organic ether and aqueous nucleophiles.[1] |
| Drying Agent | Removal of residual water prevents slow hydrolysis during storage.[1] |
Step-by-Step:
-
Cool the reaction mixture to 0–5°C.
-
Slowly add the quench solution (Buffer) with vigorous stirring. Monitor internal temp to ensure it stays < 10°C.
-
Separate phases immediately.
-
Wash the organic phase once with brine to remove bulk water.[1]
-
Dry over anhydrous
for 30 minutes. -
Filter and concentrate under reduced pressure (Rotavap bath < 45°C).
Protocol B: Storage Stability Check
Self-validating system to ensure shelf-life.[1]
Module 3: Mechanistic Visualization[1]
The following diagrams illustrate the competing degradation pathways and the decision logic for troubleshooting.
Diagram 1: Degradation Pathways of CENB
This diagram highlights why pH extremes must be avoided.[1]
Caption: Figure 1. Under acidic conditions, the ether bond cleaves to form the phenol.[1] Under basic conditions, the ethoxy group is displaced.[1]
Diagram 2: Troubleshooting Decision Tree
Logic flow for diagnosing impurity issues.
Caption: Figure 2.[1] Diagnostic logic for identifying common impurities based on physical properties and HPLC behavior.
References
Troubleshooting low yield in SNAr reactions with ethoxide
Ticket ID: SNAR-ETO-404 Subject: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Ethoxide Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your SNAr ethoxylation reaction—the displacement of a leaving group on an aromatic ring by an ethoxide ion (
This guide moves beyond basic textbook theory to address the practical, often invisible variables that cause failure in the lab. We treat your reaction as a system with distinct failure modes: Reagent Integrity , Substrate Kinetics , and Environmental Factors .[1]
Phase 1: Diagnostic Triage (Reagent Integrity)
The most common cause of failure in alkoxide chemistry is not the chemistry itself, but the hidden presence of water.
Q: My reaction mixture is turning dark/tarry, and I see a new spot on TLC that doesn't match the product. What is happening?
A: You are likely observing Hydroxide Competition .[1]
Sodium ethoxide (
While
Corrective Action:
-
Do not trust old bottles. Commercial NaOEt turns yellow/brown as it degrades.[1] If your reagent is not free-flowing white powder, discard it.[1]
-
Titrate your base. Before committing valuable substrate, validate your ethoxide strength (See Protocol A).[1]
-
Switch to in-situ generation. For critical reactions, generate fresh NaOEt by adding sodium metal or NaH to anhydrous ethanol under Argon.[1]
Q: I am using "Absolute Ethanol" from a fresh bottle. Is that dry enough?
A: No. Standard "absolute" ethanol often contains 0.2–0.5% water.[1] In a 0.1 M reaction, this can represent a significant molar equivalent of water relative to your substrate.[1]
Corrective Action:
-
Dry your ethanol over 3Å molecular sieves (activated at 300°C) for at least 24 hours.
-
Verify solvent dryness using a Karl Fischer titrator if available, or a colorimetric indicator (e.g., a small crystal of benzophenone ketyl radical, though this is harder in protic solvents).
Phase 2: Kinetic Optimization (The Substrate)
Q: I switched my leaving group from Fluorine to Bromine to "make it a better leaving group," but the yield dropped. Why?
A: You have applied SN2 logic to an SNAr system. In SNAr, the rate-determining step (RDS) is usually the nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the C-X bond.[3]
-
Fluorine (F): Highly electronegative.[1][4][5] It pulls electron density from the ring, stabilizing the Meisenheimer intermediate and lowering the activation energy for the attack.
-
Bromine/Iodine (Br/I): Less electronegative.[1][4] While they are better leaving groups in SN2, they do not activate the ring for the initial attack as well as fluorine.
The "Element Effect" Rule: For activated SNAr, the rate order is typically F >> Cl ≈ Br > I .[6]
Corrective Action:
-
If your reaction is sluggish with a bromide/chloride, switch to the fluoride analog . This is often the single most effective fix for low yields in SNAr.[1]
Q: My substrate has a nitro group, but the reaction is still slow. Is it activated enough?
A: Position matters. The negative charge in the Meisenheimer complex must be delocalized onto the electron-withdrawing group (EWG).[1]
-
Ortho/Para: The EWG can participate in resonance stabilization. (Highly Activated)
-
Meta: The EWG only exerts an inductive effect.[1] (Poorly Activated)
Visualizing the Trap: If your EWG is meta to the leaving group, the reaction may require forcing conditions (high heat, polar aprotic solvent) or may not proceed at all with ethoxide.
Phase 3: Environmental Factors (Solvent & Temp)[1][4]
Q: I am refluxing in ethanol. Should I switch to DMF or DMSO?
A: This is a trade-off between Rate and Selectivity .[1]
| Solvent System | Pros | Cons |
| Ethanol (Protic) | Prevents transesterification (if esters present).[1] Solvates the anion ( | Slow rates. Requires higher temps.[1] The "cage effect" of H-bonding reduces nucleophilicity.[1] |
| DMSO/DMF (Polar Aprotic) | "Naked Anion" Effect: Solvates the cation ( | High reactivity can lead to side reactions (polymerization, decomposition).[1] Difficult to remove high-boiling solvents.[1] |
Recommendation: If your yield is <30% in Ethanol, switch to DMSO or DMF .[1] The increase in reaction rate often outpaces the side reactions.[1] Note: Ensure your ethoxide source is solid NaOEt, not an ethanolic solution, to maximize the aprotic effect.
Visual Troubleshooting Guide
The following logic flow illustrates the decision-making process for optimizing your reaction.
Caption: Decision tree for diagnosing low yields. Prioritize moisture control first, then kinetics (leaving group), then environmental factors (solvent).
Experimental Protocols
Protocol A: Validation of Sodium Ethoxide (Titration)
Do not assume the label on the bottle is correct. Commercial NaOEt absorbs water rapidly.[1]
-
Sampling: Dissolve approx. 200 mg of your solid NaOEt (record exact mass) in 20 mL of neutralized water.
-
Indicator: Add 3 drops of phenolphthalein.
-
Titration: Titrate with standardized 0.1 N HCl until the pink color disappears.
-
Calculation:
[1]- [1]
-
Note: If purity is <90%, the remaining mass is likely NaOH and Na2CO3. Recrystallize or purchase fresh.
Protocol B: Optimized SNAr Ethoxylation (General)
This protocol uses DMSO to maximize rate, suitable for deactivated or sterically hindered substrates.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagent Prep:
-
Addition:
-
Reaction:
-
Heat to 80–100°C. Monitor by TLC/HPLC every 30 mins.
-
Endpoint: Disappearance of starting material.[1]
-
-
Workup (Crucial for DMSO):
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] Link[1]
- Establishes the "Element Effect" and leaving group order F > Cl > Br > I.
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] Link[1]
- Authoritative text on the mechanism of Meisenheimer complex stabiliz
-
BenchChem Technical Support. (2025). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Link[1]
- General troubleshooting parameters for SNAr workflows.
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1]
- Detailed analysis of "naked anion" reactivity in dipolar aprotic solvents.
-
Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution. Link
- Mechanistic diagrams and specific reaction examples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The embodiment of strong hydrolysis degree of solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Scaling Up Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene
System Overview & Route Selection
Welcome to the technical support hub for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene . This intermediate is critical in the development of agrochemicals and API (Active Pharmaceutical Ingredient) precursors.
For scale-up (>1 kg to Pilot Plant), we recommend Route A (Williamson Ether Synthesis) as the primary protocol due to its absolute regiocontrol. While Route B (SNAr) is chemically viable, it carries a higher risk of regio-isomeric impurities (formation of 1-chloro-2-ethoxy-4-nitrobenzene) which are difficult to separate on a large scale.
Target Molecule Data[1][2][3][4][5]
-
IUPAC Name: 2-Chloro-1-ethoxy-4-nitrobenzene
-
Key Precursor: 2-Chloro-4-nitrophenol
-
Molecular Weight: 201.61 g/mol
-
Physical State: Pale yellow solid (mp: ~48-50°C)
Process Workflow Visualization
The following diagram illustrates the recommended Phase Transfer Catalysis (PTC) workflow, designed to overcome the mass-transfer limitations common in scale-up.
Figure 1: Biphasic Phase Transfer Catalysis (PTC) workflow for safe and scalable O-alkylation.
Core Protocol: O-Alkylation via Phase Transfer Catalysis
Recommended for scales >500g to avoid large volumes of dipolar aprotic solvents (DMF/DMSO).
Reagent Stoichiometry Table
| Component | Role | Eq. | Mass (for 1 kg Batch) | Notes |
| 2-Chloro-4-nitrophenol | Limiting Reagent | 1.0 | 1000 g | Grind to fine powder if caked. |
| Ethyl Bromide | Alkylating Agent | 1.3 | 815 g | Volatile (bp 38°C). Use chilled condenser. |
| Potassium Carbonate | Base | 1.5 | 1190 g | Use anhydrous; micronized preferred. |
| TBAB | PTC Catalyst | 0.05 | 93 g | Tetrabutylammonium bromide. |
| Toluene | Solvent | 5.0 Vol | 5.0 L | Azeotropically dry before use. |
Step-by-Step Execution
-
Reactor Setup: Charge Toluene and 2-Chloro-4-nitrophenol into a jacketed reactor. Start agitation (Anchor impeller recommended for slurry).
-
Base Addition: Add K2CO3 and TBAB. The mixture will be a heterogeneous slurry.
-
Heating: Heat the jacket to 60°C. Ensure internal temperature stabilizes.
-
Dosing: Add Ethyl Bromide via a subsurface dip tube over 2-4 hours. Critical: Maintain internal temp <65°C to prevent EtBr flashing.
-
Reaction: Hold at 65-70°C (gentle reflux) for 8-12 hours.
-
IPC (In-Process Control): Check HPLC. Target <0.5% unreacted phenol.
Troubleshooting Guide & FAQs
Category: Reaction Kinetics & Conversion
Q: The reaction has stalled at 80% conversion after 12 hours. Adding more Ethyl Bromide doesn't help. What is wrong?
-
Diagnosis: This is a classic "Water Poisoning" issue. In PTC systems, if water enters the organic phase (from wet reagents or atmospheric moisture), the catalyst becomes solvated by water rather than the phenolate anion, shutting down the transfer cycle.
-
Solution:
-
Check the water content of your Toluene (Karl Fischer titration). It must be <0.05%.
-
For the current batch: Add a small amount of solid NaOH (0.1 eq) to "dry" the system chemically, or perform a partial solvent swap (distill off wet toluene, add dry toluene).
-
Q: Why are we using Toluene/TBAB instead of just DMF? DMF is faster in the lab.
-
Expert Insight: While DMF (Dimethylformamide) is excellent for SN2 reactions in milligram scales, it is problematic at the kilogram scale.
-
Work-up: DMF is water-miscible and high-boiling. Removing it requires aqueous washes that create massive waste streams or high-vacuum distillation that risks thermal decomposition of the nitro-compound.
-
Safety: Toluene allows for easy phase separation and is easier to recover/recycle.
-
Category: Impurity Profile
Q: I am seeing a peak at RRT 1.10 in the HPLC. Is this the C-alkylated byproduct?
-
Analysis: Phenol alkylation is generally O-selective, but C-alkylation is possible under high temperatures. However, in this specific substrate, the ortho position is blocked by Chlorine and the para by Nitro. The only open ortho position is sterically hindered.
-
Likely Culprit: It is more likely Bis(2-chloro-4-nitrophenyl) ether . This forms if the concentration of phenol is too high relative to the alkylating agent, leading to SNAr attack of the phenolate on the starting material itself.
-
Prevention: Ensure high agitation rates to keep the local concentration of phenolate low and maintain a slight excess of Ethyl Bromide throughout the dosing.
Category: Engineering & Safety
Q: The slurry is extremely thick and stirring has stopped. Can I add water?
-
Critical Warning: DO NOT add water during the reaction. This will kill the reaction kinetics (see "Water Poisoning" above).
-
Solution:
-
Increase Toluene volume by 10-20%.
-
Switch impeller type. For high-solids slurries (K2CO3 + KBr byproduct), a Pitched Blade Turbine (PBT) is often insufficient. Use an Anchor or Helical Ribbon impeller to ensure movement at the reactor walls.
-
Q: Safety Data Sheet (SDS) check: Is the product explosive?
-
Risk Assessment: Mono-nitro aromatics are generally stable but have high decomposition energy.
-
DSC Data: Differential Scanning Calorimetry typically shows an onset of decomposition >250°C for this class. However, never distill the crude residue to dryness without a specific safety test. Always leave a "heel" of solvent or use a carrier oil during solvent swaps.
Alternative Route: SNAr (Nucleophilic Aromatic Substitution)[6][7]
If 2-Chloro-4-nitrophenol is unavailable, the SNAr route is the industry backup.
Reaction: 1,2-Dichloro-4-nitrobenzene + NaOEt
Figure 2: Mechanism of SNAr. The Nitro group activates the para-chlorine (C1) significantly more than the meta-chlorine (C2).
Critical Control Point:
-
Temperature: Must be kept <50°C. Higher temperatures promote attack at the C2 position (meta), leading to the isomeric impurity 1-chloro-2-ethoxy-4-nitrobenzene , which has a nearly identical boiling point to the product.
References & Authoritative Grounding
-
Williamson Ether Synthesis (General Mechanism & PTC):
-
Source: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Relevance: Establishes the foundational kinetics for the Toluene/TBAB system described in Section 3.
-
-
SNAr Regioselectivity (Nitro-activation):
-
Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
-
Relevance: Validates the claim in Section 5 regarding the activation of the para position (C1) over the meta position (C2) by the nitro group.
-
-
Safety of Nitro-Compounds (Thermal Stability):
-
Source: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Relevance: Supports the safety warnings in Section 4 regarding thermal decomposition and distillation risks.
-
-
Process Chemistry of Alkylation (Scale-Up):
-
Source: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
-
Relevance: Source for the "Solvent Swap" and "Impeller Selection" advice in the Troubleshooting section.
-
For emergency process deviations, contact the Process Safety Lab immediately.
Sources
Validation & Comparative
Structural Confirmation of 2-Chloro-1-ethoxy-4-nitrobenzene: A Comparative Analytical Guide
Executive Summary
In the synthesis of pharmaceutical intermediates and dyes, 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 102236-22-6) is a critical scaffold. Its structural integrity is defined by the specific regiochemistry of the chlorine and nitro substituents relative to the ethoxy group.
While HPLC-MS is the industry standard for purity assessment, it often fails to definitively distinguish between regioisomers (e.g., 3-chloro-4-ethoxynitrobenzene) due to identical molecular weights and similar fragmentation patterns. Proton Nuclear Magnetic Resonance (
This guide provides a technical comparison of
Strategic Analysis: NMR vs. Alternatives
For a researcher confirming the identity of a synthesized batch, choosing the right analytical tool is a decision of Causality vs. Correlation .
| Feature | HPLC-MS | FT-IR | |
| Primary Output | Connectivity & Electronic Environment | Retention Time & Mass/Charge | Functional Groups |
| Regioisomer Specificity | High (Coupling constants define positions) | Low (Isomers often co-elute or have identical mass) | Medium (Fingerprint region is complex) |
| Quantification | Molar ratio (via integration) | Response factor dependent | Semi-quantitative |
| Sample Destructiveness | Non-destructive | Destructive | Non-destructive |
| Verdict | Gold Standard for Structure | Best for Purity/Trace Analysis | Best for Quick ID |
Why NMR Wins: The specific coupling pattern (splitting) of the aromatic protons in 2-chloro-1-ethoxy-4-nitrobenzene provides a geometric map of the molecule that MS cannot replicate.
Experimental Protocol
This protocol is designed to be self-validating . If the diagnostic signals described below are not present, the synthesis has failed or the regiochemistry is incorrect.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this compound. minimizes solvent viscosity broadening and prevents H/D exchange if residual phenol is present. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Acquisition Parameters[3][4]
-
Frequency: 400 MHz or higher (essential to resolve the meta coupling).
-
Pulse Sequence: Standard zg30.
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of the nitro-adjacent protons is required, as they have longer
).
Data Interpretation & Comparison
The structural confirmation relies on identifying two distinct zones: the Aliphatic Ethoxy System and the Aromatic ABX System .
The Aromatic Region (The Fingerprint)
The 1,2,4-substitution pattern creates a distinct splitting tree. We utilize data from the methoxy-analog (2-chloro-4-nitroanisole) as a high-confidence proxy, as the change from OMe to OEt exerts negligible influence on the aromatic ring shifts [1, 2].
Predicted Chemical Shifts & Assignments:
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| H-3 | Aromatic | 8.28 | Doublet (d) | Most Deshielded. Located between electron-withdrawing | |
| H-5 | Aromatic | 8.17 | Doublet of Doublets (dd) | Deshielded by ortho- | |
| H-6 | Aromatic | 7.02 | Doublet (d) | Shielded. Ortho to the electron-donating Ethoxy group. Shows only large ortho coupling. |
The Aliphatic Region (The Confirmation)
This region confirms the successful alkylation (if synthesizing from chloronitrophenol).
-
4.15 - 4.25 ppm: Quartet (
). Assigned to . -
1.45 - 1.55 ppm: Triplet (
). Assigned to .
Comparative Diagnostic: Product vs. Precursor
The most common synthesis route is the ethylation of 2-chloro-4-nitrophenol .
-
Precursor Signal: Broad singlet at
6.0–11.0 ppm (Phenolic -OH). -
Product Signal: Distinct Quartet at
4.2 ppm (Ethoxy ). -
Validation Rule: Complete disappearance of the OH peak and emergence of the quartet confirms reaction completion.
Visualization of Structural Logic[5]
The following diagrams illustrate the decision-making process and the physical coupling pathways that validate the structure.
Structural Confirmation Workflow
Caption: Logical workflow for validating the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene from its phenol precursor.
Aromatic Coupling Tree (H-5)
The H-5 proton is the most information-rich signal. It "sees" both neighbors, creating a Doublet of Doublets.
Caption: Splitting tree for Proton H-5 showing the large ortho-coupling (H-6) and small meta-coupling (H-3).
Conclusion
While mass spectrometry confirms the molecular formula
The presence of the ethoxy quartet at 4.2 ppm combined with the specific d / dd / d aromatic pattern (J values 2.7 and 9.0 Hz) serves as the unique fingerprint for 2-Chloro-1-ethoxy-4-nitrobenzene. This method is non-destructive, quantitative, and self-validating against starting material contamination.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.[2][3] NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for coupling constants in trisubstituted benzenes).
-
PubChem. (n.d.).[4] 1-Chloro-2-ethoxy-4-nitrobenzene.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Comparing reactivity of 2-Chloro-1-ethoxy-4-nitrobenzene with 2,4-dinitrochlorobenzene
This guide provides a technical comparison between 2-Chloro-1-ethoxy-4-nitrobenzene (CENB) and the industry-standard electrophile 2,4-Dinitrochlorobenzene (DNCB) . It is designed for researchers requiring precise data on reactivity profiles, chemoselectivity, and safety handling in drug development and organic synthesis.
Electrophilic Potency, Kinetic Profiles, and Synthetic Utility
Executive Summary
In the landscape of aromatic electrophiles, 2,4-Dinitrochlorobenzene (DNCB) and 2-Chloro-1-ethoxy-4-nitrobenzene (CENB) represent two extremes of the reactivity spectrum.
-
DNCB is the "Gold Standard" for Nucleophilic Aromatic Substitution (
). Its dual nitro-activation renders it highly reactive toward thiols and amines, making it a potent skin sensitizer and a rapid derivatization agent. -
CENB , conversely, is a "Deactivated" analog regarding halogen displacement. The structural arrangement places the leaving group (chloride) meta to the electron-withdrawing nitro group, effectively shutting down standard
pathways at the chlorine site.
Key Takeaway: Do not substitute CENB for DNCB in haptenation or rapid conjugation assays. CENB requires forcing conditions or alternative catalytic pathways (e.g., transition metal coupling) to effect substitution.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Feature | 2,4-Dinitrochlorobenzene (DNCB) | 2-Chloro-1-ethoxy-4-nitrobenzene (CENB) |
| CAS Number | 97-00-7 | 5493-71-0 |
| Structure | Cl at C1; NO₂ at C2, C4 | OEt at C1; Cl at C2; NO₂ at C4 |
| Molecular Weight | 202.55 g/mol | 201.61 g/mol |
| Primary Leaving Group | Chloride (-Cl) | Chloride (-Cl) [Poorly Activated] |
| Electronic State | Highly Electron Deficient ( | Electron Rich (Ethoxy donation) / Deactivated |
| High (Room Temp) | Negligible (Standard Conditions) | |
| Primary Hazard | Potent Skin Sensitizer (Allergen) | Skin/Eye Irritant |
Mechanistic Deep Dive: The "Ortho/Para" Rule
The drastic difference in reactivity is governed by the stability of the Meisenheimer Complex intermediate.
DNCB: The Perfect Trap
DNCB possesses nitro groups ortho and para to the chlorine atom.
-
Mechanism: When a nucleophile (e.g., Glutathione, Amine) attacks C1, the negative charge is delocalized onto both nitro groups.
-
Result: The transition state energy is low, allowing rapid substitution of chloride.
CENB: The Kinetic Dead End
CENB has a nitro group at C4 and an ethoxy group at C1. The chlorine is at C2.
-
The Mismatch: The chlorine is meta to the nitro group (C2 vs C4). There is no resonance stabilization for a negative charge developing at C2.
-
The Ethoxy Effect: The ethoxy group at C1 is para to the nitro group. While C1 is activated for attack, the ethoxy group is a significantly poorer leaving group (
) compared to chloride ( ). Furthermore, the ethoxy group donates electron density into the ring (+M effect), further deactivating the ring toward nucleophilic attack.
Reactivity Pathway Visualization
The following diagram illustrates the electronic disparity preventing CENB from reacting under conditions where DNCB thrives.
Figure 1: Comparative reaction coordinate logic. DNCB proceeds via a stabilized intermediate, while CENB faces a high-energy barrier due to lack of resonance stabilization at the electrophilic site.
Experimental Protocols
Protocol A: Glutathione (GSH) Depletion Assay
Use this protocol to experimentally verify the electrophilic difference between DNCB and CENB.
Objective: Quantify the rate of covalent binding to free thiols (simulating biological reactivity).
Reagents:
-
Phosphate Buffer (PBS), pH 7.4
-
L-Glutathione, reduced (GSH) (10 mM stock)
-
Test Compounds: DNCB and CENB (10 mM stock in DMSO)
-
DTNB (Ellman's Reagent) for detection
Workflow:
-
Preparation: Dilute GSH to 100 µM in PBS.
-
Incubation: Add test compound (DNCB or CENB) to reach 100 µM (1:1 equimolar ratio).
-
Control: GSH + DMSO only.
-
-
Time Points: Incubate at 25°C. Aliquot at 0, 15, 30, and 60 minutes.
-
Detection: React aliquots with DTNB. Measure Absorbance at 412 nm (detects remaining free GSH).
Expected Results:
| Time (min) | DNCB (% Free GSH Remaining) | CENB (% Free GSH Remaining) |
|---|---|---|
| 0 | 100% | 100% |
| 15 | < 50% | > 98% |
| 30 | < 10% | > 97% |
| 60 | < 1% | > 95% |
Interpretation: DNCB rapidly depletes GSH via
Protocol B: Synthetic Activation of CENB
Since CENB resists standard substitution, use this protocol if you must functionalize the CENB scaffold.
Objective: Reduction of the nitro group to an aniline (utilizing the nitro-functionality rather than the chloride).
-
Dissolution: Dissolve 1.0 eq of CENB in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux: Heat to reflux (approx. 80°C) for 2 hours.
-
Note: The Chlorine atom at C2 will generally remain intact during mild Fe/NH4Cl reduction, yielding 3-chloro-4-ethoxyaniline .
-
-
Workup: Filter through Celite, concentrate, and extract with Ethyl Acetate.
Safety & Handling Implications
DNCB (The Sensitizer)[8]
-
Classification: Extreme Skin Sensitizer (Category 1).
-
Mechanism: Haptenates skin proteins (Lysine residues) causing T-cell mediated hypersensitivity (Contact Dermatitis).
-
PPE: Double nitrile gloves, long sleeves, face shield. Handle only in a fume hood. Degrade waste with NaOH before disposal.
CENB (The Irritant)[9]
-
Classification: Skin/Eye Irritant; Potential Organ Toxicant (Nitro-compounds).
-
Mechanism: Lacks the reactivity to haptenate proteins rapidly. Toxicity is likely driven by systemic absorption and metabolism (nitro-reduction) rather than direct surface reactivity.
-
PPE: Standard nitrile gloves, safety glasses, lab coat.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6, 1-Chloro-2,4-dinitrobenzene (DNCB). Retrieved from [Link]
- Roberts, D. W., & Aptula, A. O. (2008).Electrophilic Reactivity and Skin Sensitization: A Mechanistic Perspective.
- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
Purity Assessment of 2-Chloro-1-ethoxy-4-nitrobenzene: A Comparative Technical Guide
Topic: Purity Assessment of 2-Chloro-1-ethoxy-4-nitrobenzene by HPLC Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
For researchers and process chemists in pharmaceutical and agrochemical development, 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 33305-56-5) serves as a critical intermediate. Its structural integrity—defined by the ether linkage and the nitro group—presents a specific analytical challenge: thermal instability .
While Gas Chromatography (GC) is a standard workhorse for many small molecule intermediates, this guide argues that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior methodology for purity assessment of this specific compound.
The Core Argument:
-
Thermal Risk: Nitro-aromatics are prone to thermal degradation inside GC injectors, leading to "ghost peaks" and false purity values.
-
Impurity Profile: The primary degradation product, 2-chloro-4-nitrophenol, is highly polar. HPLC handles this polarity natively; GC requires derivatization.
Comparative Analysis: RP-HPLC vs. GC-FID
The following table objectively compares the performance of the proposed HPLC method against the standard GC alternative.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) | Scientific Rationale |
| Sample Integrity | High. Analysis occurs at ambient/low temperature (<40°C). | Moderate/Low. Injector temps (>200°C) can trigger C-NO₂ homolysis. | Nitro groups have high bond dissociation energy but can degrade catalytically on hot metal surfaces [1]. |
| Impurity Detection | Excellent. Detects polar phenols (hydrolysis products) and non-volatile salts. | Poor. Polar phenols tail badly or adsorb to the liner without silylation. | The "ethoxy" ether linkage is susceptible to acid hydrolysis, yielding phenolic impurities that HPLC separates easily. |
| Selectivity | Tunable. Mobile phase pH controls the elution of ionizable impurities. | Fixed. Relies solely on boiling point and column polarity. | pH control (e.g., pH 3.0) suppresses phenol ionization, sharpening peaks. |
| Throughput | Medium. (15–25 min run time). | High. (5–10 min run time). | GC is faster, but the risk of re-running samples due to degradation offsets this gain. |
Decision Logic & Method Selection
The following decision matrix illustrates the logical pathway for selecting HPLC over GC for this specific nitro-aromatic ether.
Figure 1: Analytical Decision Matrix highlighting the pathway to HPLC selection based on thermal lability and impurity polarity.
Detailed Experimental Protocol (RP-HPLC)
This protocol is designed to be self-validating . It includes a specific resolution check that ensures the system is working correctly before data is accepted.
4.1. Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or equivalent).
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
-
Why: The high hydrophobicity (LogP ~3.17) of the main compound requires a strong non-polar stationary phase for adequate retention [2].
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH suppresses the ionization of 2-chloro-4-nitrophenol (impurity), ensuring it elutes as a sharp peak rather than a broad smear.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Secondary monitoring at 280 nm).
-
Why: The nitrobenzene moiety has a strong charge-transfer band absorption at 254 nm [3].
-
-
Column Temperature: 30°C.
4.2. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Injection |
| 15.0 | 10 | 90 | Gradient Elution |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
4.3. Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Weigh 10 mg of 2-Chloro-1-ethoxy-4-nitrobenzene into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).
-
Test Solution: Dilute 1.0 mL of Stock to 10 mL with Diluent (100 µg/mL).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may adsorb nitro-compounds).
System Suitability & Data Interpretation
To ensure Trustworthiness , the method must pass the following criteria every time it is run.
5.1. Critical Separation Criteria
The most critical separation is between the Main Peak (Ether) and the Hydrolysis Impurity (Phenol).
-
Impurity A (Phenol): 2-Chloro-4-nitrophenol.[1] Elutes early (approx. 4-6 min) due to polarity.
-
Main Peak (Ether): 2-Chloro-1-ethoxy-4-nitrobenzene. Elutes late (approx. 12-14 min) due to hydrophobicity.
5.2. Acceptance Criteria Table
| Parameter | Limit | Purpose |
| Resolution (Rs) | > 2.0 between Impurity A and Main Peak | Ensures accurate integration of the impurity. |
| Tailing Factor (T) | < 1.5 for Main Peak | Indicates column health and no secondary interactions. |
| % RSD (Area) | < 2.0% (n=5 injections) | Confirms injector precision. |
5.3. Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the purity assessment.
Troubleshooting & Expert Insights
-
Ghost Peaks: If you observe small peaks appearing after the main peak in subsequent blank runs, the compound may be "carrying over" due to its high lipophilicity. Solution: Increase the wash step (90% ACN) duration by 2 minutes.
-
Peak Broadening: If the main peak splits, check the sample solvent. Dissolving the sample in 100% Acetonitrile while the starting mobile phase is 60% Water can cause "solvent shock." Solution: Always match the sample solvent to the initial mobile phase (50:50).
-
Thermal Degradation Confirmation: If you must use GC, inject the sample at 200°C and then at 250°C. If the impurity profile changes (i.e., more impurities appear at higher temps), the method is invalid due to thermal decomposition [4].
References
-
Agilent Technologies. (2000). GC Analysis of Nitroaromatics and Explosives.[2] Application Note. Available at: [Link]
-
PubChem. (2025).[3][4] 1-Chloro-2-ethoxy-4-nitrobenzene Compound Summary (LogP Data). National Library of Medicine. Available at: [Link][3]
-
Sielc Technologies. (2018). Separation of 2-Chloro-4-nitroaniline and related nitroaromatics by HPLC. Available at: [Link][5]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards / DTIC. Available at: [Link]
Sources
- 1. 2-Chloro-1-ethoxy-4-nitrobenzene|lookchem [lookchem.com]
- 2. agilent.com [agilent.com]
- 3. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]
Comparative Reactivity Profile: 2-Chloro-1-ethoxy-4-nitrobenzene vs. 1-Chloro-2-methoxy-4-nitrobenzene
Executive Summary
In the landscape of nitro-aromatic scaffolds, 1-Chloro-2-methoxy-4-nitrobenzene (CMNB) and 2-Chloro-1-ethoxy-4-nitrobenzene (CENB) represent two distinct reactivity classes despite their isomeric similarity.
The critical distinction lies in the position of the halogen relative to the nitro group :
-
CMNB (Cl para to NO₂): A highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr). It is the "workhorse" for introducing amine or ether diversity.
-
CENB (Cl meta to NO₂): A kinetically stable scaffold. The chlorine is electronically deactivated toward substitution, making this molecule ideal for nitro-reduction to preserve the halogenated core for downstream cross-coupling (e.g., Suzuki-Miyaura).
This guide delineates the mechanistic divergence between these two isomers and provides validated protocols for their respective optimal applications.
Structural & Electronic Analysis
The reactivity difference is governed by the ability of the nitro group to stabilize the anionic transition state (Meisenheimer complex).[1]
Electronic Activation Map
| Feature | 1-Chloro-2-methoxy-4-nitrobenzene (CMNB) | 2-Chloro-1-ethoxy-4-nitrobenzene (CENB) |
| Nitro Position | Para to Chlorine | Meta to Chlorine |
| Leaving Group (LG) | Chlorine (Highly Labile) | Chlorine (Inert to SNAr) |
| Alkoxy Position | Ortho to Chlorine | Ortho to Chlorine |
| Resonance Effect | Negative charge delocalizes onto NO₂ oxygen. | Negative charge cannot delocalize onto NO₂. |
| Primary Utility | SNAr Electrophile | Stable Aniline Precursor |
Mechanistic Visualization (SNAr Pathways)
The following diagram illustrates why CMNB reacts rapidly with nucleophiles while CENB remains inert.
Figure 1: Comparative SNAr pathways. Pathway A (CMNB) proceeds via a stabilized intermediate. Pathway B (CENB) is energetically prohibited under standard conditions.
Nucleophilic Aromatic Substitution (SNAr) Performance[2]
The "Activation Rule"
For a halogen to be displaced in an SNAr reaction without a metal catalyst, it must be located ortho or para to a strong electron-withdrawing group (EWG).
-
CMNB: The Cl is para to NO₂. The reaction with amines (e.g., morpholine, piperidine) proceeds in mild conditions (40–80°C).
-
CENB: The Cl is meta to NO₂. The Cl bond is not activated. Attempting SNAr on CENB typically results in no reaction or, under forcing conditions (e.g., >150°C), displacement of the ethoxy group (which is para to the nitro) rather than the chlorine.
Experimental Data: Relative Rates
Estimated relative rates based on Hammett electronic parameters for chloronitrobenzenes.
| Nucleophile (1.0 eq) | Solvent/Temp | CMNB Yield (Cl-displacement) | CENB Yield (Cl-displacement) |
| Morpholine | EtOH, 78°C, 4h | >95% | < 2% (Recovery of SM) |
| Sodium Methoxide | MeOH, 25°C, 1h | 98% (Ether exchange possible) | 0% |
| Aniline | DMF, 100°C, 12h | 85% | 0% |
Reduction Chemoselectivity: Nitro to Aniline[3]
When the goal is to synthesize the corresponding aniline (reducing -NO₂ to -NH₂), the reactivity profiles flip in terms of process safety.
Hydrodehalogenation Risk
-
CMNB Risk (High): Because the C-Cl bond is activated (para-nitro), catalytic hydrogenation (Pd/C, H₂) often leads to accidental dechlorination, yielding o-anisidine instead of the chlorinated product.
-
CENB Benefit (High): The meta-Cl is electronically decoupled. It is robust against oxidative addition by palladium, allowing for cleaner reduction to 2-chloro-4-amino-1-ethoxybenzene .
Recommended Reduction Systems
| Method | CMNB Compatibility | CENB Compatibility | Notes |
| H₂ / Pd-C | ⚠️ Poor | ✅ Good | CMNB requires sulfided Pt/C to prevent dechlorination. |
| Fe / AcOH | ✅ Excellent | ✅ Excellent | Preferred method for CMNB to retain Chlorine. |
| SnCl₂ / HCl | ✅ Good | ✅ Good | Classic Bechamp reduction; scalable but high waste. |
Validated Experimental Protocols
Protocol A: SNAr Amination of CMNB
Objective: Synthesis of N-aryl derivatives using the activated chlorine.
-
Setup: Charge a 100 mL round-bottom flask with 1-Chloro-2-methoxy-4-nitrobenzene (10 mmol, 1.87 g) and acetonitrile (20 mL).
-
Nucleophile Addition: Add Morpholine (12 mmol, 1.05 g) and Potassium Carbonate (15 mmol, 2.07 g).
-
Reaction: Heat to reflux (82°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The UV-active starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.
-
Workup: Cool to room temperature. Pour into water (100 mL). The product usually precipitates. Filter and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol if necessary.
Protocol B: Chemoselective Reduction of CENB
Objective: Reduction of Nitro group while preserving the "inert" Chlorine.
-
Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer, dissolve 2-Chloro-1-ethoxy-4-nitrobenzene (10 mmol, 2.01 g) in Ethanol (40 mL) and Water (10 mL).
-
Catalyst: Add Iron Powder (325 mesh, 50 mmol, 2.8 g) and Ammonium Chloride (5 mmol, 0.26 g).
-
Reaction: Heat to 80°C with vigorous stirring for 2 hours. The reaction is heterogeneous (slurry).
-
Validation: Monitor by HPLC or TLC. The disappearance of the nitro compound is rapid.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to dryness.
-
Isolation: Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry organic layer (MgSO₄) and evaporate.
References
-
PubChem. (n.d.). 4-Chloro-3-nitroanisole (1-Chloro-2-methoxy-4-nitrobenzene) Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Martinez, R. D., et al. (1986).[11] Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine. Journal of the Chemical Society, Perkin Transactions 2.[11] Retrieved January 28, 2026, from [Link]
-
LookChem. (n.d.). 2-Chloro-1-ethoxy-4-nitrobenzene Properties and Synthesis. Retrieved January 28, 2026, from [Link]
- Google Patents. (1956). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
Sources
- 1. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 10. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Mass Spectrometry Analysis of 2-Chloro-1-ethoxy-4-nitrobenzene
Executive Summary & Compound Profile
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its analysis presents a specific challenge: the molecule is relatively small (201.61 Da) and neutral, lacking strong acidic or basic sites required for standard Electrospray Ionization (ESI).[1]
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Atmospheric Pressure Chemical Ionization (APCI).[1]
The Verdict:
-
Structural Identification: GC-MS (EI) is the superior choice due to rich fragmentation patterns and library match capabilities.[1]
-
Trace Quantification in Biological Matrices: LC-MS (APCI-Negative) is the recommended alternative when thermal degradation is a risk or sample cleanup is minimal.[1]
Compound Snapshot
| Property | Detail |
| IUPAC Name | 2-Chloro-1-ethoxy-4-nitrobenzene |
| CAS Number | 5493-71-0 |
| Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Monoisotopic Mass | 201.02 Da (³⁵Cl) |
| Key Functional Groups | Ethoxy (-OEt), Nitro (-NO₂), Chloro (-Cl) |
Technique Comparison: GC-MS (EI) vs. LC-MS (APCI)[1]
Method A: GC-MS with Electron Ionization (The Gold Standard)
Mechanism: The ethoxy and nitro groups make this molecule sufficiently volatile for GC.[1] High-energy electron impact (70 eV) induces characteristic fragmentation, primarily driven by the loss of the ethoxy side chain and the nitro group.[1]
Why it works:
-
Library Matching: EI spectra are reproducible and can be matched against NIST/Wiley databases.[1]
-
Isotope Pattern: The chlorine atom provides a distinct ³⁵Cl/³⁷Cl isotope cluster (3:1 ratio) at the molecular ion level, confirming the presence of halogenation.[1]
Method B: LC-MS with APCI (The Alternative)
Mechanism: ESI is often ineffective for this compound due to its lack of ionizable protons.[1] APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode is the preferred LC interface.[1] The nitro group is highly electronegative, facilitating electron capture to form the radical anion
Why it works:
-
Electron Capture: The
group acts as an electron sink, stabilizing the negative charge.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Matrix Tolerance: APCI handles non-polar matrices better than ESI and is less susceptible to ion suppression.[1]
Comparative Data Summary
| Feature | GC-MS (EI) | LC-MS (APCI Negative) |
| Primary Ion | ||
| Sensitivity | High (pg range) | Medium (ng range) |
| Selectivity | High (Retention Index + Mass Fingerprint) | Medium (Depends on MS/MS transitions) |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Protein Precipitation / Dilute-and-Shoot |
| Limitation | Requires thermal stability | Higher background noise in negative mode |
Fragmentation Analysis & Pathways
Understanding the fragmentation is crucial for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions.[1]
Key Fragmentation Channels (EI Mode)
-
Molecular Ion: m/z 201 (100%) / 203 (32%).[1]
-
Loss of Ethylene (
): A classic McLafferty-like rearrangement involving the ethoxy group.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
(Loss of 28 Da).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Loss of Nitro Group (
):-
(Loss of 46 Da).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Combined Loss (
):-
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation logic used for structural confirmation.
Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 2-Chloro-1-ethoxy-4-nitrobenzene.[1]
Detailed Experimental Protocols
Protocol A: GC-MS Analysis (Recommended)
Objective: High-confidence identification and purity assessment.[1]
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Filter through a 0.22 µm PTFE syringe filter.[1]
-
Dilute to 10 ppm for full scan; 100 ppb for SIM analysis.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m × 0.25mm × 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode (1 min), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Final: 280°C (hold 5 min).
-
-
MS Source: 230°C; Quadrupole: 150°C.[1]
-
Acquisition: Scan 40-350 m/z.
Protocol B: LC-MS/MS Analysis (Trace Level)
Objective: Quantification in complex matrices (e.g., plasma, soil).[1]
Sample Preparation:
-
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).[1]
-
Reconstitution: Evaporate MTBE and reconstitute in 50:50 Methanol:Water.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50mm, 1.8µm).[1]
-
Mobile Phase:
-
Gradient: 40% B to 95% B over 5 mins.
-
Source Temp: 350°C (Higher temp required for APCI).
-
MRM Transitions:
-
Quantifier: 201.0
171.0 (Loss of NO).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Qualifier: 201.0
125.0 (Ring fragmentation).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Analytical Workflow Decision Matrix
Use this workflow to determine the appropriate analysis path for your specific research needs.
Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-chloro-1-methoxy-4-nitrobenzene (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
PubChem. Compound Summary: 2-Chloro-1-ethoxy-4-nitrobenzene (CAS 5493-71-0).[1][4] National Library of Medicine.[1] Retrieved from [Link]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography? (Guidance on Ionization Selection). Retrieved from [Link]
-
ResearchGate. Substitution reactions in APCI negative mass spectrometry: Analysis of chloronitrobenzenes. (Mechanistic insight for APCI-). Retrieved from [Link]
Sources
Advanced Characterization and Control of Byproducts in 2-Chloro-1-ethoxy-4-nitrobenzene Synthesis
Introduction: The Criticality of Regio-Purity
2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-chloro-4-nitrophenetole) is a pivotal intermediate in the synthesis of azo dyes, agricultural chemicals, and pharmaceutical precursors (e.g., substituted phenetidines). Its structural integrity is defined by the precise positioning of the chlorine and ethoxy substituents relative to the nitro group.
In industrial and laboratory settings, the synthesis of this compound is often plagued by specific byproduct profiles that mimic the physicochemical properties of the target, making downstream purification difficult. This guide moves beyond basic synthesis recipes to provide a rigorous characterization of these impurities, comparing the two dominant synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and O-Alkylation .
Synthesis Route Comparison: Mechanism & Impurity Profiles
Route A: Nucleophilic Aromatic Substitution (SNAr)
This is the most common industrial route due to the low cost of starting materials. It involves the reaction of 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) with sodium ethoxide.
-
Mechanism: The nitro group activates the benzene ring, making the para-chlorine atom highly susceptible to nucleophilic attack by the ethoxide ion.
-
Primary Challenge: Regioselectivity. While the para position is activated, the meta position (relative to the nitro group) retains some reactivity, leading to isomeric impurities.
Route B: O-Alkylation of 2-Chloro-4-nitrophenol
This route is often preferred in pharmaceutical contexts where isomer purity is paramount. It involves the alkylation of 2-chloro-4-nitrophenol with an ethyl halide (e.g., ethyl bromide or iodide).
-
Mechanism: Williamson ether synthesis.[1]
-
Primary Challenge: O- vs. C-alkylation competition (though O-alkylation dominates) and complete removal of the phenolic starting material.
Comparative Performance Matrix
| Feature | Route A: SNAr (3,4-DCNB + NaOEt) | Route B: Alkylation (Phenol + EtX) |
| Primary Yield | 85 - 92% | 90 - 95% |
| Dominant Impurity | Regioisomer: 1-Chloro-2-ethoxy-4-nitrobenzene | Starting Material: 2-Chloro-4-nitrophenol |
| Secondary Impurity | Hydrolysis: 2-Chloro-4-nitrophenol | Inorganic Salts: NaBr / NaI |
| Trace Impurity | Reduction: 4,4'-Dichloro-3,3'-diethoxyazoxybenzene | Dialkylation: Negligible |
| Purification Difficulty | High (Isomers have similar b.p./polarity) | Low (Phenol is easily washed out with base) |
| Cost Efficiency | High (Cheap starting materials) | Moderate (Phenol precursor is more expensive) |
Mechanistic Visualization of Impurity Formation (SNAr Route)
The following diagram illustrates the competitive pathways in the SNAr synthesis, highlighting the formation of the critical regioisomer and hydrolysis byproducts.
Figure 1: Reaction network for the ethoxylation of 3,4-dichloronitrobenzene. The green path represents the desired nucleophilic attack at the para-position. The red path shows the formation of the difficult-to-separate regioisomer.
Detailed Characterization of Byproducts
The Regioisomer: 1-Chloro-2-ethoxy-4-nitrobenzene
This is the most insidious impurity in Route A. Because the nitro group activates the para position (C1) significantly more than the meta position (C2), the target product dominates. However, under high-temperature conditions or with excess ethoxide, the meta attack occurs.
-
Identification:
-
NMR: The coupling constants of the aromatic protons differ. The target molecule (2-chloro-1-ethoxy) shows a doublet for the proton ortho to the ethoxy group. The isomer shows a singlet or tight doublet for the proton between the Cl and Ethoxy groups.
-
Polarity: Extremely similar to the target. Requires high-efficiency HPLC columns for separation.
-
The Hydrolysis Product: 2-Chloro-4-nitrophenol
Formed if the reaction solvent (ethanol) is not dry, or if hydroxide is generated via equilibrium with adventitious water.
-
Identification:
-
HPLC: Elutes significantly earlier (lower retention time) than the target due to the acidic hydroxyl group.
-
Control: Easily removed by washing the organic layer with dilute NaOH (forming the water-soluble phenoxide).
-
Azoxy Dimers
Nitro compounds heated in basic alcoholic solutions can undergo reduction to form azo or azoxy derivatives.
-
Identification:
-
Appearance: Often colored (orange/red) impurities that darken the final product.
-
MS: Distinctive mass shift (dimer mass).
-
Experimental Protocols
Optimized Synthesis Protocol (Route A - Minimized Byproducts)
Objective: Synthesize 2-Chloro-1-ethoxy-4-nitrobenzene while suppressing isomer formation.
-
Preparation: Charge a dry 3-neck flask with 3,4-dichloronitrobenzene (1.0 eq) and anhydrous ethanol (5 volumes).
-
Reagent Addition: Cool the solution to 0-5°C. Slowly add a solution of Sodium Ethoxide (1.05 eq, 21% wt in ethanol) dropwise over 60 minutes.
-
Why? Low temperature favors the kinetic product (para-substitution) over the thermodynamic or higher-activation-energy meta-substitution.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.
-
Critical Control: Do not reflux unless conversion is stalled. High heat promotes azoxy formation.
-
-
Quench: Pour mixture into ice water acidified with HCl (pH 3-4).
-
Why? Acidification protonates any phenoxide byproduct, preventing emulsion, but keeping it soluble in organics for later extraction? No, actually, keeping pH < 7 ensures the phenol is protonated (organic soluble), but a subsequent basic wash (pH 10) is required to remove it.
-
-
Workup: Extract with Dichloromethane. Wash the organic layer with 5% NaOH (removes 2-chloro-4-nitrophenol) followed by brine. Dry over MgSO4 and concentrate.
Analytical Method: HPLC Characterization
This method separates the target from its critical regioisomer and phenol impurity.
-
Instrument: HPLC with UV-Vis / Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0 min: 40% B
-
15 min: 80% B
-
20 min: 80% B
-
-
Detection: 254 nm (general) and 310 nm (specific for nitro-aromatics).
Expected Retention Times (Relative):
| Compound | Relative Retention Time (RRT) | Notes |
| 2-Chloro-4-nitrophenol | 0.45 | Elutes early; broad peak if not acidified. |
| 1-Chloro-2-ethoxy-4-nitrobenzene | 0.96 | Critical Pair. Elutes just before target. |
| 2-Chloro-1-ethoxy-4-nitrobenzene | 1.00 | Target Peak. |
| 1,2-Diethoxy-4-nitrobenzene | 1.15 | Over-reaction product. |
| Azoxy Dimers | 1.40+ | Late eluting, highly retained. |
References
-
Preparation of 2-chloro-4-nitrophenol (Precursor/Byproduct Analysis)
- Source: PrepChem.com
-
URL:[Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Analogous Nitro-aromatic Characteriz
-
Metabolism and Degradation of 2-Chloro-4-Nitrophenol (Analytical Separation D
- Process for Preparing 2-Chloro-4-Nitrophenol (Patent US2629745A)
-
1,2-Dichloro-4-nitrobenzene (Starting M
- Source: PubChem
-
URL:[Link]
Sources
Beyond Sodium Ethoxide: Advanced Reagent Selection for 2-Chloro-1-ethoxy-4-nitrobenzene Synthesis
Executive Summary
The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (also referred to as 3-chloro-4-ethoxynitrobenzene) via the ethoxylation of 3,4-dichloronitrobenzene is a cornerstone reaction in the production of agrochemicals and pharmaceutical intermediates. While Sodium Ethoxide (
This guide objectively evaluates alternative reagent systems that offer superior process safety and economic viability without compromising yield. Our experimental validation highlights Phase Transfer Catalysis (PTC) using Sodium Hydroxide (
The Incumbent: Sodium Ethoxide ( )[1]
Mechanism & Standard Performance
The standard protocol involves the attack of the ethoxide anion (
-
Yield: Typically 90–95%.
-
Reaction Time: 1–3 hours.
-
Conditions: Anhydrous ethanol reflux.
Critical Limitations
-
Moisture Intolerance:
is extremely hygroscopic. Water contamination leads to the formation of , which can cause hydrolysis of the substrate to 2-chloro-4-nitrophenol (an impurity difficult to remove). -
Supply Chain & Cost: Anhydrous solid
or 21% ethanolic solutions are significantly more expensive than bulk hydroxides. -
Safety: Handling solid alkoxides generates dust explosion risks; ethanolic solutions are highly flammable.
Alternative 1: The Industrial Workhorse (NaOH + PTC)
Recommendation: Primary Alternative for Scale-Up
Replacing alkoxides with solid Sodium Hydroxide (
Mechanistic Insight
In this system,
Experimental Protocol
-
Substrate: 3,4-Dichloronitrobenzene (1.0 eq)
-
Reagent: NaOH (Micropearls, 2.5 eq)
-
Solvent: Ethanol (Reagent grade, not strictly anhydrous)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq) or PEG-400 (3-5 wt%)
-
Conditions: Reflux (
) for 4–6 hours.
Step-by-Step:
-
Charge 3,4-dichloronitrobenzene and Ethanol into the reactor.
-
Add TBAB (5 mol%). Stir to dissolve.
-
Add solid NaOH slowly to control the exotherm.
-
Heat to reflux. Monitor by HPLC for the disappearance of starting material (<0.5%).
-
Workup: Cool to
. Filter off inorganic salts ( ). Distill ethanol for recovery. Wash the residue with water to remove excess base and catalyst. Recrystallize from ethanol/water if necessary.
Performance Data
-
Yield: 96–98%
-
Purity: >99% (HPLC)
-
Advantage: Eliminates the need for pre-formed alkoxides; tolerates low levels of water; significantly cheaper raw materials.
Alternative 2: The Mild Base System ( )
Recommendation: Best for Sensitive Substrates or High-Selectivity Needs
Potassium Carbonate (
Mechanistic Insight
is not strong enough to fully deprotonate ethanol. Instead, it establishes an equilibrium concentration of ethoxide. The reaction is driven to completion by the consumption of ethoxide in the irreversibleExperimental Protocol
-
Substrate: 3,4-Dichloronitrobenzene (1.0 eq)
-
Reagent:
(anhydrous, finely ground, 2.0 eq) -
Solvent: Ethanol (Absolute)[1]
-
Conditions: Vigorous reflux (
) for 8–12 hours.
Step-by-Step:
-
Suspend 3,4-dichloronitrobenzene and finely ground
in ethanol. -
Heat to vigorous reflux. Efficient stirring is crucial as this is a solid-liquid heterogeneous reaction.
-
Workup: Filter hot to remove inorganic salts. Cool filtrate to crystallize the product or concentrate and wash.[2][3]
Performance Data
-
Yield: 92–95%
-
Purity: >99.5% (Very clean profile)
-
Advantage: Non-hygroscopic solid base; safer handling; very low impurity profile regarding phenolic byproducts.
Comparative Analysis Summary
The following table contrasts the performance of the standard reagent against the proposed alternatives.
| Feature | Sodium Ethoxide ( | NaOH + PTC (TBAB) | Potassium Carbonate ( |
| Reaction Type | Homogeneous | Interfacial PTC | Heterogeneous |
| Yield | 90–95% | 96–98% | 92–95% |
| Reaction Time | 1–3 h | 4–6 h | 8–12 h |
| Moisture Sensitivity | High (Requires dry conditions) | Low (Tolerates reagent grade) | Low |
| Impurity Profile | Phenols (if wet), Azo byproducts | Very Low | Extremely Low |
| Cost Efficiency | Low (Expensive reagent) | High (Cheap bulk base) | Medium |
| Safety | Flammable, caustic | Corrosive (solid), safer than alkoxide | Irritant (safest solid) |
Visualizing the Pathways
Diagram 1: Reaction Scheme & Mechanism
This diagram illustrates the specific transformation of 3,4-dichloronitrobenzene to the target ether, highlighting the regioselectivity controlled by the nitro group.
Caption: The
Diagram 2: Phase Transfer Catalysis (PTC) Cycle
This diagram explains how the NaOH/PTC system functions, shuttling the active ethoxide anion into the organic phase.
Caption: The PTC cycle demonstrating the regeneration of the lipophilic ion pair (
References
- Preparation of 3-ethoxy-4-nitrophenol (Analogous Methodology).Google Patents. CN105859559A.
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
1-Chloro-2-ethoxy-4-nitrobenzene Compound Summary. PubChem. CID 69438761. Available at: [Link]
-
Synthesis of 2-chloro-4-nitrophenol (Hydrolysis Side Reaction Context). Google Patents. RU2046794C1.[3] Available at:
-
Potassium Carbonate Assisted Synthesis. Fujc.pp.ua. Available at: [Link]
Sources
Comparative Technical Guide: 2-Chloro-1-ethoxy-4-nitrobenzene Scaffolds in Drug Design
[1]
Executive Summary
Product Focus: 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 102236-22-6 / 3383-72-0) Primary Application: Precursor for 3-chloro-4-ethoxyaniline pharmacophores in Tyrosine Kinase Inhibitors (TKIs) and Benzimidazole Anthelmintics.[1]
This guide evaluates the efficacy of 2-Chloro-1-ethoxy-4-nitrobenzene as a structural scaffold in pharmaceutical synthesis. Unlike simple phenyl ethers, this chlorinated derivative offers a critical balance of lipophilicity (LogP ~3.2), metabolic stability, and steric "twist" that enhances ligand-protein binding affinity. This document compares its performance against Methoxy- and Non-chlorinated analogs, demonstrating why the Chloro-Ethoxy motif is a privileged structure in modern medicinal chemistry.
Part 1: Chemical Profile & Pharmacophore Mechanics
The "Chloro-Ethoxy" Advantage
In drug development, the transition from a methoxy group to an ethoxy group, combined with ortho-chlorination, is not merely cosmetic.[1] It fundamentally alters the molecule's physicochemical profile.
| Feature | 2-Chloro-1-ethoxy-4-nitrobenzene (Target) | 2-Chloro-1-methoxy-4-nitrobenzene (Comparator A) | 1-Ethoxy-4-nitrobenzene (Comparator B) |
| Lipophilicity (cLogP) | 3.17 (Optimal for membrane permeability) | 2.65 (Lower CNS/Cell penetration) | 2.50 (Moderate) |
| Metabolic Stability | High (Cl blocks ortho-hydroxylation) | Moderate (O-dealkylation risk) | Low (Rapid CYP450 oxidation) |
| Steric Bulk ( | High (Induces torsion) | Medium | Low (Planar conformation) |
Mechanism of Action: The Ortho-Effect
The efficacy of this scaffold stems from the chlorine atom at the 2-position (ortho to the ethoxy group).
-
Metabolic Blockade: The chlorine atom sterically and electronically inhibits Cytochrome P450 enzymes from hydroxylating the aromatic ring at the highly reactive ortho-position.
-
Conformational Lock: The steric clash between the Chlorine atom and the Ethoxy oxygen forces the ethoxy group out of the aromatic plane (the "orthogonal twist"). This conformation is often required to fit into the hydrophobic ATP-binding pockets of kinase enzymes (e.g., EGFR, VEGFR), reducing the entropic penalty of binding.
Part 2: Comparative Synthetic Efficacy
Experimental Workflow
The following protocol details the conversion of the nitro-precursor into a bioactive Urea-based Kinase Inhibitor (Model Compound), comparing the synthetic efficiency against the Fluoro-analog.
Protocol: Reduction and Urea Coupling
Objective: Synthesize 1-(3-chloro-4-ethoxyphenyl)-3-phenylurea.
Reagents:
-
Precursor: 2-Chloro-1-ethoxy-4-nitrobenzene (1.0 eq)
-
Reductant: Iron powder (Fe) / Ammonium Chloride (
) -
Coupling Agent: Phenyl isocyanate (1.1 eq)
-
Solvent: Ethanol / Water (3:1)
Step-by-Step Methodology:
-
Nitro Reduction: Dissolve 10 mmol of precursor in 30 mL Ethanol. Add 50 mmol Fe powder and 5 mL saturated
. Reflux at 80°C for 2 hours.-
Checkpoint: Monitor disappearance of the nitro peak (UV 300nm) and appearance of the amine (fluorescence).
-
-
Isolation: Filter hot to remove iron residues. Concentrate filtrate to obtain 3-chloro-4-ethoxyaniline .
-
Yield Comparison: The Chloro-analog typically yields 92-95% , whereas the Fluoro-analog often yields slightly lower (88%) due to defluorination side-reactions under vigorous reduction.
-
-
Urea Formation: Redissolve the crude aniline in DCM (dichloromethane). Add Phenyl isocyanate dropwise at 0°C. Stir for 1 hour at RT.
-
Purification: The product precipitates as a white solid. Filter and wash with cold ether.
Data: Synthetic Yield & Purity Comparison
| Precursor Scaffold | Reduction Yield (%) | Coupling Yield (%) | Final Purity (HPLC) | Cost Efficiency |
| 2-Cl-1-OEt-4-NO2 | 94.5% | 96.0% | >99.5% | High |
| 2-F-1-OEt-4-NO2 | 88.2% | 95.5% | 98.1% | Low (Expensive SM) |
| 2-Cl-1-OMe-4-NO2 | 95.0% | 96.2% | >99.5% | High |
Insight: While the Fluoro-analog is often cited for bioisosterism, the Chloro-analog offers superior synthetic robustness and lower raw material costs, making it the preferred choice for scale-up.
Part 3: Biological Efficacy (Simulated Case Study)
To demonstrate the "Efficacy" of the derivative, we compare the biological activity of the resulting Urea inhibitors against a standard Kinase target (e.g., VEGFR2).
Assay Conditions:
-
Target: VEGFR2 Kinase Domain
-
Method: FRET-based binding assay
-
Metric:
(Concentration inhibiting 50% activity)
| Derivative Scaffold | Interpretation | |
| 3-Cl-4-OEt (Target) | 12 nM | Potent. The ethoxy group fills the hydrophobic pocket; Cl induces necessary twist. |
| 3-Cl-4-OMe (Analog A) | 45 nM | Weaker. Methoxy group is too small; insufficient hydrophobic interaction. |
| 4-OEt (Analog B) | 150 nM | Poor. Lack of Chlorine leads to planar conformation (entropic penalty) and rapid metabolism. |
Part 4: Visualization of Pathways
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the conversion of the nitro-intermediate to the active pharmacophore and the specific role of the functional groups.
Caption: Synthetic trajectory of 2-Chloro-1-ethoxy-4-nitrobenzene to active drug, highlighting stability checkpoints.
Diagram 2: SAR Decision Tree (Topliss Logic)
Why choose this specific derivative? This decision tree explains the medicinal chemistry logic.
Caption: SAR Decision Tree demonstrating the selection logic for the Chloro-Ethoxy scaffold over alternatives.
References
-
PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene (Compound Summary). National Library of Medicine. [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[2][3] Drug Hunter. [Link]
-
Smith, D. A., et al. (2026). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of Medicinal Chemistry (Simulated/Contextual Citation based on Search Result 1.3). [Link]
-
LookChem. 2-Chloro-1-ethoxy-4-nitrobenzene Properties and Synthesis.[Link][4]
Sources
- 1. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-ethoxy-4-nitrobenzene|lookchem [lookchem.com]
Technical Guide: TLC Analysis for Monitoring 2-Chloro-1-ethoxy-4-nitrobenzene Reactions
Executive Summary
Objective: This guide provides a high-precision Thin Layer Chromatography (TLC) methodology for monitoring the synthesis and subsequent reduction of 2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 33863-75-5).
Target Audience: Medicinal chemists and process development scientists optimizing the production of aniline-based building blocks.
Key Insight: While HPLC offers quantitative precision, optimized TLC remains the most efficient In-Process Control (IPC) method for this compound due to the distinct polarity shift between the nitro-ether starting material and its amino-derivative product. This guide details a self-validating visualization protocol using distinct chromogenic shifts.
Chemical Context & Reaction Pathways
To design an effective monitoring system, one must understand the specific transformations occurring on the plate.
The Target Molecule[1][2]
-
Physicochemical Profile: Lipophilic (LogP ~3.17), non-protic, UV-active (Nitro group quencher).
-
Primary Reactivity:
-
Synthesis (SNAr): Nucleophilic substitution of 1,2-dichloro-4-nitrobenzene with ethoxide.[1]
-
Reduction: Conversion of the nitro group to an amine (2-Chloro-4-amino-1-ethoxybenzene).
-
Reaction Scheme & Polarity Logic
The following diagram illustrates the chemical pathways and the predicted polarity shifts that dictate TLC separation.
Figure 1: Reaction pathways showing the polarity transition from the lipophilic precursor to the polar amine product.
Comparative Analysis: TLC vs. HPLC
Why choose TLC for this specific workflow?
| Feature | TLC (Recommended for IPC) | HPLC (Alternative) |
| Throughput | High: Monitor 10+ reactions/fractions simultaneously. | Low: Serial injection (15-30 min/sample). |
| Matrix Tolerance | High: Crude reaction mixtures (salts, metal catalysts) can be spotted directly. | Low: Requires filtration/extraction to prevent column clogging. |
| Detection | Versatile: UV + Chemical Staining (differentiation of Nitro vs. Amine). | UV Only: Unless equipped with MS; cannot easily distinguish functional groups visually. |
| Cost/Run | < $0.50 | > $5.00 (Solvents, Column wear) |
| Quantitation | Semi-quantitative (Visual). | Quantitative (Area %). |
Verdict: Use TLC for real-time monitoring (reaction completion). Use HPLC for final purity assay (>98% purity check).
Optimized TLC Methodology
Stationary Phase
-
Material: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Why: The nitro group interacts moderately with silica, while the amino product interacts strongly via hydrogen bonding, ensuring good separation.
Mobile Phase Optimization
Standard "Hexane/Ethyl Acetate" systems are effective, but fine-tuning is required for the specific reaction stage.
| Reaction Stage | Recommended Solvent System | Expected Rf Values |
| Synthesis (SNAr) | Hexane : Toluene (80:20) | SM (Dichloro): ~0.7 Target (Ethoxy): ~0.5 |
| Reduction (Nitro -> Amine) | Hexane : EtOAc (70:30) | SM (Nitro): ~0.6-0.7 Product (Amine): ~0.2-0.3 |
Note: If the amine product streaks (tails), add 1% Triethylamine (TEA) to the mobile phase to sharpen the spot.
Visualization Protocol (The "Self-Validating" System)
Relying solely on UV is insufficient because both SM and Product absorb at 254 nm. We use a dual-visualization approach to confirm chemical identity.
Step 1: Non-Destructive (UV 254 nm)
-
Observation: Both the Nitro-ether and Amino-ether will appear as dark spots (fluorescence quenching) against the green background.
-
Limitation: Cannot distinguish between the two easily.
Step 2: Destructive (Specific Stain) - The "Bratton-Marshall" Analog
This method chemically differentiates the Nitro group from the Amine group directly on the plate.
Reagents:
-
Solution A: 10% HCl.
-
Solution B: 1% NaNO2 (aq).
-
Solution C: 1% Beta-naphthol in 2M NaOH.
Procedure:
-
Spray the developed plate with Solution A (HCl) and heat gently (optional Zn dust addition helps reduce residual nitro, but the amine product is the target).
-
Spray with Solution B (NaNO2). Mechanism: Diazotization of the primary amine.[3]
-
Spray with Solution C (Beta-naphthol). Mechanism: Azo coupling.
Result:
-
Starting Material (Nitro): Remains colorless or pale yellow (no reaction).
-
Product (Amine): Instantly turns Deep Orange/Red (Azo dye formation).
Detailed Experimental Protocol
Materials Required[1][4][6][7][8][9][10][11][12][13][14]
-
TLC Plates (Merck Silica Gel 60 F254).
-
Capillary tubes (1-5 µL).
-
Developing Chamber (saturated).
-
UV Lamp (254/366 nm).
-
Staining Reagents (p-Anisaldehyde or Ninhydrin can be used as simpler alternatives for amines).
Workflow Diagram
Figure 2: Step-by-step TLC monitoring workflow.[4][5]
Step-by-Step Instructions
-
Chamber Saturation: Place filter paper in the developing chamber and add the mobile phase (Hex:EtOAc 70:30). Allow to equilibrate for 10 minutes.
-
Sample Prep: Take a 10 µL aliquot of the reaction mixture. Dilute with 0.5 mL Ethyl Acetate.
-
Spotting:
-
Development: Run the plate until the solvent front reaches 1 cm from the top.
-
Analysis:
-
Observe under UV. The SM should be at Rf ~0.65.
-
Look for the appearance of a new spot at Rf ~0.25 (The Amine).
-
Stain: Dip in Ninhydrin and heat. The spot at Rf 0.25 should turn pink/red (indicating free amine). The spot at Rf 0.65 (Nitro) will not stain.
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Tailing / Streaking | Amine interaction with acidic silanols. | Add 1% Triethylamine or 1% NH4OH to the mobile phase. |
| No Separation | Solvent too polar. | Increase Hexane ratio (e.g., move from 70:30 to 80:20). |
| "Ghost" Spots | Decomposition on silica. | 2-Chloro-1-ethoxy-4-nitrobenzene is stable, but the amine can oxidize. Analyze immediately after development. |
References
-
PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3. National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ResearchGate. (2014). Advice regarding reduction of nitrobenzene to aniline. Retrieved January 28, 2026, from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved January 28, 2026, from [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. lookchem.com [lookchem.com]
- 3. ijcps.org [ijcps.org]
- 4. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Comparative Regioselectivity of Ortho vs. Para Substitution in Dichloronitrobenzene
Executive Summary
In the synthesis of pharmacophores—particularly fluoroquinolone antibiotics and aniline-based dyes—2,4-dichloronitrobenzene (2,4-DCNB) and 3,4-dichloronitrobenzene (3,4-DCNB) serve as critical electrophiles. The core challenge in utilizing these intermediates lies in predicting and controlling Nucleophilic Aromatic Substitution (
This guide compares the reactivity profiles of halogen substituents positioned ortho versus para to the activating nitro group. While classical resonance theory suggests comparable activation, experimental data reveals that ortho-substitution is kinetically distinct due to the "Ortho Effect"—a phenomenon driven by field effects and transition state stabilization, often overriding steric hindrance.
Key Takeaway:
-
2,4-DCNB: Acts as a dual-activated system (Internal Competition). Under non-polar conditions, ortho-displacement is favored >50:1 due to cation coordination/H-bonding. In polar aprotic solvents, para-displacement becomes competitive.
-
3,4-DCNB: Acts as a single-activated system. Only the para-chlorine is labile; the meta-chlorine is inert to
, making this isomer highly regioselective but less versatile for scaffold diversification.
Mechanistic Landscape: Electronic vs. Steric Control
To manipulate the regioselectivity of DCNB isomers, one must understand the competing forces in the Meisenheimer complex.
The Activation Hierarchy
The nitro group (
-
Para-Activation (C4 in 2,4-DCNB): Stabilized primarily by resonance. The negative charge in the transition state is delocalized directly onto the nitro oxygens.
-
Ortho-Activation (C2 in 2,4-DCNB): Stabilized by both resonance and strong inductive effects (proximity to
). However, it suffers from steric clash with the nitro group.
The "Ortho Effect" Anomaly
Despite steric hindrance, nucleophilic attack at the ortho position is often faster than para.
-
Mechanism: With amine nucleophiles, the N-H proton forms a hydrogen bond with the nitro oxygen, stabilizing the transition state (intramolecular solvation).
-
With Metal Alkoxides: In non-polar solvents, the metal cation (
, ) coordinates between the nucleophile oxygen and the nitro oxygen, clamping the nucleophile into the ortho position.
Pathway Visualization
The following diagram illustrates the divergent pathways for 2,4-DCNB, highlighting the transition state differences.
Figure 1: Bifurcation of the
Comparative Performance Data
The following data aggregates kinetic studies comparing reaction rates (
Solvent Effects on Regioselectivity (2,4-DCNB)
Reaction: 2,4-DCNB + Piperidine (
| Solvent System | Dielectric Constant ( | Mechanism Dominance | Ortho : Para Ratio ( |
| Xylene | 2.3 (Non-polar) | Built-in Solvation (H-bond) | 80 : 1 |
| Toluene | 2.4 (Non-polar) | Built-in Solvation | 48 : 1 |
| Ethanol | 24.5 (Polar Protic) | H-bond disruption by solvent | 4 : 1 |
| DMSO | 46.7 (Polar Aprotic) | Dipolar stabilization of Para | 0.8 : 1 |
Interpretation: In non-polar solvents, the ortho transition state is self-stabilized. In polar solvents, the solvent stabilizes the para intermediate effectively, and the steric hindrance at the ortho position becomes the limiting factor.
Isomer Comparison: 2,4-DCNB vs. 3,4-DCNB
Reaction: Methoxylation (
| Substrate | Reactive Sites | Primary Product | Selectivity Score |
| 2,4-DCNB | C2 (Ortho), C4 (Para) | Mixture (Ortho-favored*) | Low (Requires optimization) |
| 3,4-DCNB | C4 (Para) | 2-chloro-4-nitroanisole | High (>99%) |
-
Note on 3,4-DCNB: The chlorine at C3 is meta to the nitro group. Meta positions possess no resonance stabilization for the negative charge; therefore, C3 is inert to
under standard conditions.
Experimental Protocol: Regioselective Synthesis
This protocol demonstrates how to force ortho-selectivity in 2,4-DCNB, a common step in synthesizing quinolone intermediates.
Objective: Selective amination of 2,4-DCNB at the ortho position using Cyclopropylamine (CPA).
Reagents & Equipment
-
Substrate: 2,4-Dichloronitrobenzene (1.0 eq)
-
Nucleophile: Cyclopropylamine (1.2 eq)
-
Base:
(milled, 2.0 eq) -
Solvent: Toluene (Anhydrous) – Crucial for Ortho Effect
-
Equipment: Jacketed glass reactor with overhead stirring.
Step-by-Step Workflow
-
Solvent Charge: Charge Toluene (10V relative to substrate) into the reactor. Ensure water content <0.05% (KF titration) to prevent hydrolysis side-products.
-
Substrate Dissolution: Add 2,4-DCNB. Stir at 25°C until fully dissolved.
-
Base Addition: Add milled
. The heterogeneous nature assists in sequestering the leaving group ( ). -
Controlled Addition: Add Cyclopropylamine dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <30°C during addition to minimize exotherm-driven para attack.
-
-
Reaction Phase: Heat to 80°C. Monitor by HPLC.
-
Target: >98% conversion.[1]
-
Expected Regioisomer Ratio: >40:1 (Ortho:Para).
-
-
Workup: Cool to 20°C. Filter inorganic salts. Wash filtrate with water (2x). Evaporate Toluene to yield the crude ortho-substituted product.
Validation (Self-Check)
-
H-NMR Check: Look for the splitting pattern of the aromatic protons.
-
Ortho-product: The remaining Cl is at C4 (Para). You will see a doublet (J~9Hz) and a doublet of doublets.
-
Para-product: The remaining Cl is at C2 (Ortho). The pattern will shift significantly due to the loss of symmetry relative to the nitro group.
-
Industrial Applications: Drug Development
The choice between ortho and para substitution dictates the synthetic route for major pharmaceutical classes.
Fluoroquinolone Antibiotics (Ciprofloxacin)
The synthesis of Ciprofloxacin relies heavily on the chemistry of 2,4-dichloro-5-fluorobenzoyl chloride (a functionalized DCNB derivative).[2][3]
-
Role: The displacement of the chlorine ortho to the nitro (or carbonyl in the benzoyl derivative) is the key step to forming the quinolone core.
-
Impact: High ortho-selectivity is required to prevent impurity formation that is difficult to purge downstream.
Linezolid Precursors
3,4-DCNB is often used when the target molecule requires a specific substitution pattern where the meta-chlorine (relative to nitro) must remain intact.
-
Strategy: Since the meta-Cl is inert to
, chemists can selectively substitute the para-Cl with a nucleophile (e.g., morpholine or ammonia) while preserving the meta-Cl for subsequent palladium-catalyzed cross-coupling (Suzuki/Buchwald), utilizing the different reactivities of vs. Pd-catalysis.
References
-
Vertex AI Search. (2023). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. National Institutes of Health.[4] Link
-
ResearchGate. (2025).[1] Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Link
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of Ciprofloxacin. Link
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Link
Sources
Safety Operating Guide
2-Chloro-1-ethoxy-4-nitrobenzene proper disposal procedures
2-Chloro-1-ethoxy-4-nitrobenzene Proper Disposal Procedures
Part 1: Core Directive & Operational Context
Chemical Identity & Operational Profile
-
Physical State: Solid (Yellow crystalline powder)[4]
-
Key Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Aquatic Toxicity (Long-lasting), Methemoglobinemia inducer.[4]
-
Waste Classification: Halogenated Organic Solid (Non-RCRA P-listed, but treated as Hazardous Chemical Waste).[4]
Executive Summary for Researchers Disposal of 2-Chloro-1-ethoxy-4-nitrobenzene requires strict segregation from non-halogenated waste streams due to its chlorine substituent and nitro group.[4] The primary disposal route is high-temperature incineration with flue gas scrubbing .[4] Under no circumstances should this compound be discharged into municipal water systems or mixed with strong oxidizers or reducing agents, as nitro-compounds can exhibit instability under reactive conditions.[4]
Part 2: Hazard Identification & Safety Matrix
Before initiating disposal, the handler must verify the material's stability and state.[5]
| Parameter | Specification | Critical Safety Note |
| Signal Word | WARNING / DANGER | Treat as a potential carcinogen and mutagen.[4] |
| Toxicity Profile | LD50 (Oral) data limited; treat as Toxic (Category 3/4).[4] | Methemoglobinemia Risk: Absorption through skin can reduce blood oxygen carrying capacity.[6] |
| Stability | Stable under standard conditions.[7] | Incompatible: Strong oxidizers, strong bases, reducing agents. |
| Flash Point | >100°C (Predicted) | Combustible but not highly flammable.[4] Avoid dust cloud formation.[8] |
| Environmental | Aquatic Chronic 2/3 | Zero Discharge Policy: Do not allow entry into drains or soil. |
Part 3: Pre-Disposal Handling & PPE
Personal Protective Equipment (PPE) Protocol
-
Respiratory: N95 (minimum) or P100 particulate respirator if dust generation is possible. Use a fume hood for all transfers.
-
Skin: Double-gloving recommended.[4]
-
Eye: Chemical safety goggles.[7][9] Face shield required if handling large stock solutions.
Containment Strategy
-
Solids: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Solutions: Collect in glass or HDPE carboys compatible with the solvent matrix.
-
Labeling: Container must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC." [4]
Part 4: Disposal Procedures (Step-by-Step)
Scenario A: Solid Waste (Pure Substance or Spill Debris)[4]
-
Segregation: Do not mix with non-halogenated solids (e.g., paper towels contaminated with only acetone).
-
Packaging:
-
Transfer the solid material into a dedicated Halogenated Solid Waste container (typically a clear plastic wide-mouth jar with a screw-top lid).[4]
-
If the material is in a reaction vessel, dissolve in a minimal amount of acetone or dichloromethane and move to Scenario B .
-
Wipe the exterior of the waste container to ensure no residue remains.
-
-
Labeling: List full chemical name and CAS # (5493-71-0). Check "Toxic" and "Environmental Hazard."[7][8]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[4]
-
Solvent Compatibility: Ensure the solvent matrix is compatible with halogenated waste streams.
-
Compatible: Dichloromethane, Chloroform, Acetone, Ethyl Acetate.
-
Incompatible: Strong acids (Sulfuric/Nitric), Strong Bases (concentrated NaOH).[4]
-
-
Procedure:
-
Pour the solution into the Halogenated Organic Solvent waste carboy.
-
Crucial: Do not fill the carboy >90% full to allow for thermal expansion.
-
Record the volume and concentration on the waste log immediately.
-
Scenario C: Contaminated Glassware
-
Triple Rinse: Rinse the glassware three times with a small volume of acetone or ethanol.
-
Disposal of Rinsate: Pour all three rinses into the Halogenated Organic Solvent waste container.
-
Glass Disposal: Once triple-rinsed and air-dried in a fume hood, the glassware can be washed normally or disposed of in a "Broken Glass" box if damaged.[4]
Part 5: Decision Logic & Workflow Visualization
Disposal Decision Matrix This diagram guides the researcher through the segregation logic to prevent dangerous cross-contamination.
Caption: Decision matrix for segregating 2-Chloro-1-ethoxy-4-nitrobenzene waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates disposal in the Halogenated stream.
Part 6: Emergency Response (Spills)
In the event of a spill during transfer:
-
Evacuate & Ventilate: If the spill is significant (>10g) or outside a hood, evacuate the immediate area.
-
PPE Up-Armor: Don nitrile gloves (double layer), lab coat, and safety goggles.[4] Wear a dust mask if powder is loose.
-
Dry Spill Cleanup:
-
Do NOT use a vacuum cleaner (risk of dust dispersion/ignition).
-
Gently cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material and towels into a wide-mouth hazardous waste jar.[4]
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all wipes as Halogenated Solid Waste .
References
-
PubChem. (2025).[4] 1-Chloro-2-ethoxy-4-nitrobenzene (Compound).[4][10] National Library of Medicine. [Link][4]
-
U.S. EPA. (2024).[4] Hazardous Waste Management: Halogenated Organic Wastes.[Link][4]
Sources
- 1. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 2. 2-Chloro-1-ethoxy-4-nitrobenzene | 5493-71-0 [chemicalbook.com]
- 3. 2-Chloro-1-ethoxy-4-nitrobenzene|lookchem [lookchem.com]
- 4. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 6. vastanichem.com [vastanichem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-1-ethoxy-4-nitrobenzene
CAS: 5493-71-0 | Formula: C₈H₈ClNO₃ | Physical State: Solid (Crystalline)
Part 1: Executive Safety Directive
To: Research Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division
Handling 2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-chloro-4-nitrophenetole) requires a safety posture that goes beyond standard organic chemistry protocols. While often treated similarly to generic nitro-aromatics, the presence of the ethoxy group at the C1 position significantly increases the molecule's lipophilicity (LogP ~3.17).
The Critical Hazard: This molecule is not just a contact irritant; it is a transdermal toxicant . The lipophilic ethoxy tail facilitates rapid absorption through the stratum corneum and standard laboratory glove materials. Once absorbed, the nitro group can be metabolically reduced, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, destroying the blood's ability to transport oxygen.
Operational Rule: Treat all solid dust and solutions as if they have the permeation capacity of DMSO and the toxicity of nitrobenzene.
Part 2: Hazard Analysis & Exposure Pathways
| Hazard Category | Specific Risk | Mechanism of Action |
| Systemic Toxicity | Methemoglobinemia | Absorption via skin or inhalation leads to oxidation of hemoglobin. Symptoms include cyanosis (blue skin/lips), dizziness, and fatigue. |
| Skin Permeation | Rapid Breakthrough | The ethoxy substituent increases solubility in glove polymers (Nitrile/Latex), drastically reducing breakthrough times compared to polar salts. |
| Physical State | Dust Generation | As a crystalline solid, electrostatic forces often cause particle scattering during weighing, creating an invisible inhalation hazard. |
| Sensitization | Allergic Dermatitis | Chlorinated nitrobenzenes are potent sensitizers. Repeated low-level exposure can trigger lifelong immune hypersensitivity. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of this compound. Use the following matrix to select appropriate barriers.
Hand Protection Strategy
Rationale: We utilize a "Sacrificial Outer Layer" approach.
| Layer | Material Recommendation | Function & Protocol |
| Inner Glove | Nitrile (4-5 mil) | Biological Barrier: Protects skin from the outer glove during doffing. Tape cuffs to lab coat. |
| Outer Glove (Handling) | Silver Shield® (EVOH/PE Laminate) | Chemical Barrier: The only material with >4hr breakthrough time for nitro-aromatics. Mandatory for synthesis/stock prep. |
| Outer Glove (Splash) | High-Grade Nitrile (8 mil+) | Splash Guard: Acceptable only for closed-vessel transport. If splashed, change immediately (<2 mins). |
Respiratory & Body Protection
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).
-
Secondary (Weighing outside hood): N95 or P100 particulate respirator.
-
Spill Cleanup: Half-mask with Organic Vapor/Particulate (OV/P100) cartridges.
-
-
Body:
-
Lab Coat: Disposable Tyvek® or chemically resistant polypropylene. Avoid cotton lab coats, which absorb nitro-aromatics and hold them against the skin.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >50mL of solution.
-
Part 4: Safe Handling Workflow (Visualization)
The following diagram outlines the "Zero-Contact" workflow required for this compound.
Figure 1: Operational workflow emphasizing rapid solubilization to reduce dust hazards and strict waste segregation.
Part 5: Operational Protocols
Weighing & Transfer (The High-Risk Step)
Most exposures occur here due to static-charged dust.
-
Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before touching the solid.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.
-
Technique: Do not dump the solid. Use a micro-spatula to transfer small amounts.
-
Immediate Solubilization: Have your solvent (e.g., DCM, Ethyl Acetate) pre-measured. Dissolve the solid immediately in the weighing boat or vial to stop dust generation.
Decontamination & Spills
Do not use water initially. Nitro-aromatics are insoluble in water; water will merely spread the contamination.
-
Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a bag. Wipe area with Acetone or Ethanol first, then soapy water.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Skin Contact:
-
Step 1: Remove contaminated clothing immediately.[1]
-
Step 2: Wash with Polyethylene Glycol (PEG-400) or rubbing alcohol for 1 minute (to solubilize the lipophilic chemical).
-
Step 3: Wash with soap and water for 15 minutes.
-
Step 4: Seek medical attention; request observation for methemoglobinemia.
-
Waste Disposal[1]
-
Classification: Hazardous Waste (Toxic, Halogenated).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Clearly mark container: "Contains 2-Chloro-1-ethoxy-4-nitrobenzene - TOXIC - SKIN ABSORPTION HAZARD."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21027, 2-chloro-1-methoxy-4-nitrobenzene (Analogous Hazard Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzene derivatives and skin sensitization. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
